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  • Product: 1-Methylazetidine-3-carboxylic acid
  • CAS: 875629-26-8

Core Science & Biosynthesis

Foundational

1-Methylazetidine-3-carboxylic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-Methylazetidine-3-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals Abstract 1-Methylazetidine-3-carboxylic acid is a constrained,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 1-Methylazetidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylazetidine-3-carboxylic acid is a constrained, non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry. Its rigid four-membered ring structure serves as a valuable bioisostere for proline and other amino acids, offering a tool to modulate the conformational properties of peptides and small molecule therapeutics. This guide provides a comprehensive overview of its chemical properties, including its structure, physicochemical characteristics, spectroscopic signature, and reactivity. We will delve into its role as a synthetic building block, discuss plausible synthetic strategies, and outline critical safety and handling protocols, providing researchers with the foundational knowledge required for its effective application in drug discovery and development.

Nomenclature and Molecular Structure

1-Methylazetidine-3-carboxylic acid is a heterocyclic compound featuring a saturated four-membered nitrogen-containing ring (azetidine). The nitrogen atom is substituted with a methyl group, and a carboxylic acid functional group is attached to the third carbon of the ring.

  • IUPAC Name: 1-methylazetidine-3-carboxylic acid[1]

  • CAS Number: 875629-26-8[1][2][3][4][5]

  • Molecular Formula: C₅H₉NO₂[1][2][3][5]

  • Molecular Weight: 115.13 g/mol [1][2][3]

  • Common Synonyms: 1-Methyl-3-azetidinecarboxylic acid, 3-Carboxy-1-methylazetidine[2][3][4]

The molecule's structure, with its constrained azetidine ring, imparts a distinct three-dimensional geometry, which is a key attribute for its use in designing molecules with specific conformational preferences.

Caption: 2D representation of 1-Methylazetidine-3-carboxylic acid.

Physicochemical Properties

The physicochemical properties of 1-Methylazetidine-3-carboxylic acid are crucial for its application in synthesis and drug design, influencing factors such as solubility, reactivity, and pharmacokinetic behavior. While extensive experimental data is not publicly available, computational predictions and properties of analogous structures provide valuable insights.

Table 1: Physicochemical Property Summary

PropertyValueSource / Comment
Appearance White to off-white solid powder[2]
Topological Polar Surface Area (TPSA) 40.54 Ų[1][3]
logP (Octanol-Water Partition Coefficient) -0.3674[3] (Computed)
Hydrogen Bond Donors 1[1][3]
Hydrogen Bond Acceptors 2[1][3]
Rotatable Bonds 1[1][3]
Solubility Reported to be soluble in polar solvents.[2]
pKa Not experimentally determined. Expected to have two pKa values: one for the carboxylic acid (approx. 2-4) and one for the conjugate acid of the tertiary amine (approx. 9-11).Inferred from functional groups[6][7]

The presence of both a basic tertiary amine and an acidic carboxylic acid group makes the molecule zwitterionic at physiological pH. Its low calculated logP value suggests high hydrophilicity.

Spectroscopic Characterization

Spectroscopic analysis is essential for structure confirmation and purity assessment. While a public spectral database for this specific compound is not available, its characteristic features can be predicted based on established principles of NMR, IR, and mass spectrometry.

Table 2: Predicted Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / Signal
¹H NMR Methyl protons (-NCH₃)Singlet, ~2.3-2.5 ppm
Methylene protons (-CH₂-)Multiplets, ~3.0-3.8 ppm (diastereotopic)
Methine proton (-CH-)Multiplet, ~3.2-3.6 ppm
Carboxylic acid proton (-COOH)Broad singlet, >10 ppm (concentration dependent)
¹³C NMR Methyl carbon (-NCH₃)~45-50 ppm
Methylene carbons (-CH₂-)~55-65 ppm
Methine carbon (-CH-)~40-45 ppm
Carbonyl carbon (-COOH)~175-185 ppm
IR Spectroscopy O-H stretch (carboxylic acid)Very broad band, 2500-3500 cm⁻¹
C=O stretch (carbonyl)Strong, sharp band, 1700-1730 cm⁻¹
C-N stretch~1100-1200 cm⁻¹
Mass Spectrometry (EI) Molecular Ion (M⁺)m/z = 115.06
Major FragmentsLoss of COOH (m/z = 70), loss of CH₃ (m/z = 100)

Causality Behind Predictions:

  • ¹H NMR: The protons on the azetidine ring are in a constrained environment, leading to complex splitting patterns (multiplets). The electron-withdrawing nature of the nitrogen and carbonyl groups shifts the ring protons downfield.[8]

  • ¹³C NMR: The chemical shifts are typical for sp³ carbons attached to nitrogen and a carbonyl group. The carbonyl carbon itself is significantly deshielded and appears far downfield.

  • IR Spectroscopy: The most prominent feature of a carboxylic acid is the extremely broad O-H stretch, which is due to strong intermolecular hydrogen bonding, often forming dimers.[9] This broad peak typically overlaps with the C-H stretching region. The C=O stretch is also a very strong and reliable indicator.[9]

Synthesis and Reactivity

Plausible Synthetic Workflow

Step-by-Step Protocol (Proposed):

  • Starting Material: Begin with a commercially available precursor such as Ethyl 1-Boc-azetidine-3-carboxylate. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the nitrogen.

  • Boc Deprotection: The Boc group is removed under acidic conditions. Typically, trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent is used at room temperature.

  • Reductive Amination: The resulting secondary amine (Ethyl azetidine-3-carboxylate) is then methylated. A standard and high-yielding method is reductive amination, using formaldehyde as the carbonyl source and a mild reducing agent like sodium triacetoxyborohydride (STAB). This one-pot reaction is efficient and avoids over-alkylation.

  • Ester Hydrolysis: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is achieved by treating the ester with a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a water/alcohol solvent mixture, followed by acidic workup to protonate the carboxylate.

start Ethyl 1-Boc-azetidine-3-carboxylate intermediate1 Ethyl azetidine-3-carboxylate (as salt) start->intermediate1 1. TFA/DCM or HCl intermediate2 Ethyl 1-methylazetidine-3-carboxylate intermediate1->intermediate2 2. CH₂O, NaBH(OAc)₃ product 1-Methylazetidine-3-carboxylic acid intermediate2->product 3. LiOH, H₂O/THF 4. H⁺ workup

Caption: Proposed synthetic workflow for 1-Methylazetidine-3-carboxylic acid.

Reactivity Profile

The reactivity of 1-Methylazetidine-3-carboxylic acid is dictated by its two primary functional groups:

  • Tertiary Amine: The nitrogen atom is basic and nucleophilic. It will be protonated under acidic conditions to form an azetidinium salt. While sterically hindered, it can participate in reactions such as quaternization with reactive alkyl halides.

  • Carboxylic Acid: This group undergoes typical carboxylic acid reactions. It can be readily converted into esters (via Fischer esterification or reaction with an alkyl halide under basic conditions), amides (through activation with coupling reagents like EDC/HOBt followed by reaction with an amine), or reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄. The presence of the amine may require protective group strategies for certain transformations.

Applications in Medicinal Chemistry

The azetidine ring is a "bioisostere" of the pyrrolidine ring found in proline. Its incorporation into drug candidates offers several advantages:

  • Conformational Constraint: The rigid four-membered ring reduces the number of accessible conformations a molecule can adopt. This can lead to increased binding affinity and selectivity for a biological target by "pre-organizing" the molecule in its bioactive conformation.[11]

  • Improved Physicochemical Properties: The replacement of a carbon atom with a nitrogen atom (as in an azetidine compared to a cyclobutane) can improve properties like aqueous solubility and reduce lipophilicity, which is often beneficial for drug candidates.[2]

  • Vectorial Exit: The compact nature of the azetidine ring allows substituents to project into different regions of a binding pocket compared to larger rings, enabling novel interactions with the target protein.

Azetidine carboxylic acids are key building blocks for creating these structurally unique molecules and have been incorporated into compounds targeting a wide range of diseases.[10]

Safety and Handling

1-Methylazetidine-3-carboxylic acid requires careful handling due to its potential hazards.

  • GHS Classification: The compound is classified as harmful if swallowed (Acute Tox. 4), causes skin irritation, and causes serious eye irritation.[1][4] It may also cause respiratory irritation.[4][12]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place.[13] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended to ensure stability.[12][13]

  • Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste in accordance with local regulations.

References

  • PubChem. (n.d.). 1-Methylazetidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, G. S., & Tilvi, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(82), 51935-51965. Retrieved from [Link]

  • Synthonix. (n.d.). 1-Methylazetidine-3-carboxylic acid - [M0190]. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylazetidine-3,3-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Bak, A., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 26(16), 4983. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structure Elucidation of 1-Methylazetidine-3-carboxylic acid

Preamble: The Strategic Importance of Strained Heterocycles In the landscape of modern drug discovery, the demand for molecules with three-dimensional character has shifted focus towards scaffolds that offer enhanced met...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Importance of Strained Heterocycles

In the landscape of modern drug discovery, the demand for molecules with three-dimensional character has shifted focus towards scaffolds that offer enhanced metabolic stability, improved aqueous solubility, and novel intellectual property space.[1] Azetidines, as strained four-membered saturated N-heterocycles, have emerged as privileged structures in medicinal chemistry.[1][2] 1-Methylazetidine-3-carboxylic acid (C₅H₉NO₂, MW: 115.13 g/mol ) is a quintessential example of such a building block, combining the rigidity of the azetidine ring with the versatile functionality of a carboxylic acid and the pharmacokinetic influence of an N-methyl group.[3][4][5]

This guide provides a comprehensive, field-proven framework for the unambiguous structure elucidation of 1-Methylazetidine-3-carboxylic acid. We will move beyond a mere recitation of techniques to explore the underlying scientific rationale, ensuring that each analytical step serves as a self-validating component of the overall characterization workflow.

Section 1: Foundational Context - Synthesis and Purity

A robust structural analysis begins with an understanding of the molecule's origin. A common synthetic pathway to 1-Methylazetidine-3-carboxylic acid involves the hydrolysis of its corresponding ester, such as Ethyl 1-methylazetidine-3-carboxylate. This reaction is typically performed under basic conditions (saponification) followed by acidic workup to yield the final carboxylic acid.[6][7]

Understanding this pathway is critical as it informs the potential impurity profile; unreacted starting ester, hydrolysis byproducts, or salts from the workup are all possibilities that a rigorous analytical workflow must be able to detect.

cluster_synthesis Synthetic Pathway Overview Ester Ethyl 1-methylazetidine- 3-carboxylate Base 1. NaOH (aq), Heat (Saponification) Ester->Base Hydrolysis Salt Sodium 1-methylazetidine- 3-carboxylate Base->Salt Acid 2. HCl (aq) (Acidification) Salt->Acid Product 1-Methylazetidine-3-carboxylic acid Acid->Product

A representative synthetic route to the target compound.

Section 2: The Integrated Analytical Workflow

The confirmation of a chemical structure is not a linear process but an integrated matrix of corroborating evidence. Each technique provides a unique piece of the puzzle, and their collective data must converge on a single, unambiguous structure. Our approach is hierarchical, beginning with mass confirmation and proceeding to detailed connectivity mapping.

Sources

Foundational

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 1-Methylazetidine-3-carboxylic acid (CAS 875629-26-8) Abstract 1-Methylazetidine-3-carboxylic acid, with CAS number 875629-26-8, is a synthetically valuable, non-proteinogenic cyclic amino...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methylazetidine-3-carboxylic acid (CAS 875629-26-8)

Abstract

1-Methylazetidine-3-carboxylic acid, with CAS number 875629-26-8, is a synthetically valuable, non-proteinogenic cyclic amino acid.[1] Its rigid four-membered azetidine core offers a unique conformational constraint that is increasingly sought after in medicinal chemistry to enhance the pharmacological properties of lead compounds. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectroscopic data interpretation, and a discussion of its current and potential applications in drug discovery as a bioisostere and constrained peptide building block.

Introduction: The Significance of the Azetidine Scaffold

In the landscape of modern drug discovery, the use of small, saturated heterocycles has become a cornerstone of molecular design. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a particularly attractive scaffold.[2] Its inherent ring strain imparts a distinct three-dimensional geometry that can be exploited to orient substituents in precise vectors, thereby improving binding affinity and selectivity for biological targets.[3]

1-Methylazetidine-3-carboxylic acid is a prime example of a functionalized azetidine building block.[1] It acts as a constrained analogue of natural amino acids like proline and alanine, offering medicinal chemists a tool to fine-tune peptide and small molecule conformations. The N-methylation provides specific steric and electronic properties while also blocking a potential hydrogen bond donation site, which can influence cell permeability and metabolic stability.[1] This guide serves as a technical resource for researchers looking to incorporate this versatile building block into their synthetic and drug development programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's properties is fundamental to its successful application. The key data for 1-Methylazetidine-3-carboxylic acid are summarized below.

Core Chemical Properties
PropertyValueSource
CAS Number 875629-26-8[4][5][6]
Molecular Formula C₅H₉NO₂[1][4][5]
Molecular Weight 115.13 g/mol [4][5][7]
IUPAC Name 1-methylazetidine-3-carboxylic acid[5]
Synonyms 1-Methyl-3-azetidinecarboxylic acid, 3-Carboxy-1-methylazetidine[1][4][6]
Appearance White to off-white solid[1]
Solubility Soluble in polar solvents[1]
Computed Properties for Drug Design

These values, calculated from the molecule's structure, are critical for predicting its pharmacokinetic behavior.

PropertyValueSource
Topological Polar Surface Area (TPSA) 40.54 Ų[4]
LogP (Octanol-Water Partition Coeff.) -0.3674[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bonds 1[4]
Spectroscopic Data Interpretation

While specific spectra are proprietary to suppliers, the expected NMR and Mass Spectrometry data are as follows:

  • ¹H NMR (Proton NMR): The spectrum would be characterized by signals for the N-methyl group (a singlet, likely around 2.3-2.8 ppm), the methine proton at the C3 position (a multiplet, likely around 3.3-3.7 ppm), and the two sets of diastereotopic methylene protons of the azetidine ring (multiplets, in the range of 3.0-4.0 ppm). The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm), though this is often not observed if using deuterated methanol as a solvent due to exchange.

  • ¹³C NMR (Carbon NMR): Key signals would include the carboxylic acid carbonyl carbon (~175-180 ppm), the C3 methine carbon (~50-55 ppm), the azetidine ring methylene carbons (~55-65 ppm), and the N-methyl carbon (~40-45 ppm).

  • Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the expected [M+H]⁺ ion would be at m/z 116.07. In negative mode, the [M-H]⁻ ion would be at m/z 114.05.

Synthesis and Reaction Chemistry

The synthesis of 1-Methylazetidine-3-carboxylic acid is not widely detailed in peer-reviewed literature as a standalone preparation. However, its synthesis can be logically derived from established methods for N-alkylation of azetidines and hydrolysis of corresponding esters. A robust and reliable pathway involves the N-methylation of a suitable precursor, such as an ester of azetidine-3-carboxylic acid.

Proposed Synthetic Workflow

The most practical approach begins with a commercially available or readily synthesized N-protected azetidine-3-carboxylic acid ester. A common strategy is the N-methylation of a secondary amine precursor followed by ester hydrolysis.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Saponification A Azetidine-3-carboxylic acid ethyl ester B 1-Methylazetidine-3-carboxylic acid ethyl ester A->B Reductive Amination C 1-Methylazetidine-3-carboxylic acid ethyl ester Reagents1 Reagents: Formaldehyde, Sodium triacetoxyborohydride Solvent: Dichloromethane (DCM) D 1-Methylazetidine-3-carboxylic acid (Final Product) C->D Ester Hydrolysis Reagents2 Reagents: Lithium Hydroxide (LiOH) Solvent: THF/Water

Caption: Proposed two-step synthesis of 1-Methylazetidine-3-carboxylic acid.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard organic chemistry transformations for reductive amination and saponification.

Step 1: Reductive Amination to form 1-Methylazetidine-3-carboxylic acid ethyl ester

  • Reaction Setup: To a solution of ethyl azetidine-3-carboxylate hydrochloride (1 equivalent) and a mild base such as triethylamine (1.1 equivalents) in dichloromethane (DCM, ~0.2 M), add aqueous formaldehyde (37 wt. %, 1.2 equivalents).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 1 hour. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise over 15 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the ester functionality.

  • Reaction Monitoring & Workup: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 1-methylazetidine-3-carboxylate. This intermediate can often be used in the next step without further purification.

Step 2: Saponification to 1-Methylazetidine-3-carboxylic acid

  • Reaction Setup: Dissolve the crude ethyl 1-methylazetidine-3-carboxylate from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Hydrolysis: Add lithium hydroxide (LiOH, 2-3 equivalents) and stir the mixture at room temperature for 2-4 hours. Causality Note: LiOH is a strong base that effectively hydrolyzes the ester to the corresponding carboxylate salt. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Acidification & Isolation: Once the hydrolysis is complete, carefully acidify the reaction mixture to approximately pH 5-6 with 1M hydrochloric acid (HCl). The product may precipitate out of solution. If not, concentrate the reaction mixture under reduced pressure to remove the THF. The resulting aqueous solution can be lyophilized or the product can be isolated by crystallization or chromatography to yield 1-Methylazetidine-3-carboxylic acid.

Applications in Medicinal Chemistry and Drug Development

The unique structural features of 1-Methylazetidine-3-carboxylic acid make it a valuable building block for creating novel therapeutics. Its primary role is as a conformationally restricted amino acid analogue.[1]

As a Proline Bioisostere in Peptidomimetics

Azetidine carboxylic acids are frequently used as constrained analogues of proline.[8] This conformational restriction can pre-organize a peptide into a bioactive conformation, leading to enhanced binding affinity and receptor selectivity.

  • Case Study: Endomorphin Analogues: Research has demonstrated the successful incorporation of azetidine-3-carboxylic acid derivatives into analogues of endomorphins, which are endogenous opioid peptides.[9] Replacing a natural amino acid with a constrained azetidine moiety can lead to peptides with altered receptor binding profiles and improved stability against enzymatic degradation.[9] The N-methyl group on the target compound further modifies the steric and electronic profile compared to an unsubstituted azetidine ring.

Scaffolding for Small Molecule Drug Discovery

Beyond peptides, the azetidine ring serves as a versatile 3D scaffold for building small molecules. The carboxylic acid provides a convenient handle for further chemical modification, such as amide bond formation, to explore the surrounding chemical space. The introduction of this motif has been shown to improve key drug-like properties.

Caption: Impact of the 1-Methylazetidine-3-carboxylic acid scaffold on drug properties.

Safety and Handling

According to aggregated GHS data, 1-Methylazetidine-3-carboxylic acid is classified as harmful if swallowed (Acute Toxicity 4, Oral) and causes serious eye irritation (Eye Irritation 2A).[5] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

1-Methylazetidine-3-carboxylic acid is more than just a chemical reagent; it is a strategic tool for molecular design. Its rigid framework provides a pathway to overcoming common challenges in drug discovery, such as poor selectivity and metabolic instability. By offering a unique combination of conformational constraint, polarity, and synthetic accessibility, this building block empowers chemists to explore novel regions of chemical space and design next-generation therapeutics with enhanced efficacy and safety profiles. As the demand for molecules with greater three-dimensional complexity continues to grow, the utility of scaffolds like 1-Methylazetidine-3-carboxylic acid is set to expand significantly.

References

  • Dubois, M. A. J., Smith, M. A., White, A. J. P., Jie, A. L. W., Mousseau, J. J., Choi, C., & Bull, J. A. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters.
  • CymitQuimica. (n.d.). CAS 875629-26-8: 1-methylazetidine-3-carboxylic acid.
  • ChemScene. (n.d.). 875629-26-8 | 1-Methylazetidine-3-carboxylic acid.
  • Smith, M. A., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(10), 3845–3850. Available from: [Link]

  • PubChem. (n.d.). 1-Methylazetidine-3-carboxylic acid. Retrieved from [Link]

  • Apollo Scientific. (n.d.). 875629-26-8 Cas No. | 1-Methylazetidine-3-carboxylic acid.
  • Amatek Chemical. (n.d.). Product: 1-Methyl-3-azetidinecarboxylic acid.
  • ResearchGate. (n.d.). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Retrieved from [Link]

  • Csollei, J., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1164. Available from: [Link]

  • Synthonix. (n.d.). 1-Methylazetidine-3-carboxylic acid. Retrieved from [Link]

  • BLD Pharm. (n.d.). 875629-26-8|1-Methylazetidine-3-carboxylic acid.
  • Guangdong Juda Chemical Industrial Co.,Limited. (n.d.). 1-Methyl-3-azetidinecarboxylic acid CAS No.875629-26-8.
  • PubChem. (n.d.). 1-Methylazetidine-3,3-dicarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0169602A1 - Preparation of n-substituted azetidine 3-carboxylic acid derivatives.
  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines.
  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 1-Methylazetidine-3-carboxylic Acid and Its Synonyms for Advanced Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of small, st...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing the pharmacological profiles of therapeutic candidates. Among these, the azetidine motif has garnered significant attention. This four-membered saturated heterocycle offers a unique three-dimensional geometry that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties.[1][2] This guide provides an in-depth technical overview of a key derivative, 1-methylazetidine-3-carboxylic acid, a versatile building block for the synthesis of novel therapeutics. We will delve into its nomenclature, synthesis, chemical properties, and applications, with a particular focus on its role in the development of targeted therapies.

Nomenclature and Identification: A Guide to Synonyms and Chemical Identifiers

Clarity in chemical communication is paramount for reproducible research. 1-Methylazetidine-3-carboxylic acid is known by several synonyms and is cataloged under various identifiers across chemical databases and commercial suppliers.

Primary Name: 1-Methylazetidine-3-carboxylic acid[3]

Synonyms:

  • 1-Methyl-3-azetidinecarboxylic acid[4]

  • 3-Azetidinecarboxylic acid, 1-methyl-[5]

Key Identifiers:

IdentifierValueSource(s)
CAS Number875629-26-8[1][3][5]
PubChem CID20653078[3]
EC Number804-665-5[3]
MDL NumberMFCD11520621[5][6]

Physicochemical Properties

The molecular formula of 1-methylazetidine-3-carboxylic acid is C₅H₉NO₂, with a molecular weight of 115.13 g/mol .[3] It is typically a white to off-white solid that is soluble in polar solvents.[1] The presence of the methyl group on the nitrogen atom influences the compound's steric and electronic properties, which can be strategically exploited in drug design to modulate interactions with biological targets.[1]

Synthesis and Chemical Reactivity: A Practical Approach

The synthesis of 1-methylazetidine-3-carboxylic acid can be approached through various routes, often involving the initial formation of the azetidine ring followed by N-alkylation. A common strategy involves the cyclization of a suitable precursor, such as a γ-amino alcohol, followed by methylation of the nitrogen atom.

Representative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of 1-methylazetidine-3-carboxylic acid, starting from a protected azetidine-3-carboxylic acid. This highlights the key transformations involved.

Synthesis_Workflow cluster_protection Protection cluster_methylation N-Methylation cluster_deprotection Deprotection & Hydrolysis Azetidine-3-carboxylic_acid Azetidine-3-carboxylic acid Protected_Azetidine N-Protected Azetidine- 3-carboxylic acid ester Azetidine-3-carboxylic_acid->Protected_Azetidine Protection (e.g., Boc, Cbz) & Esterification Methylated_Azetidine N-Methyl-N-Protected Azetidine- 3-carboxylic acid ester Protected_Azetidine->Methylated_Azetidine Methylating agent (e.g., MeI, Me₂SO₄) Final_Product 1-Methylazetidine-3-carboxylic acid Methylated_Azetidine->Final_Product Deprotection & Ester Hydrolysis

Caption: A conceptual workflow for the synthesis of 1-Methylazetidine-3-carboxylic acid.

Detailed Experimental Protocol: N-Methylation of Azetidine-3-carboxylic Acid (Representative)

The following protocol is a representative example for the N-alkylation of an azetidine-3-carboxylic acid derivative, based on established chemical principles.

Materials:

  • Azetidine-3-carboxylic acid

  • Protecting agent (e.g., Di-tert-butyl dicarbonate for Boc protection)

  • Methylating agent (e.g., Methyl iodide)

  • Base (e.g., Sodium hydride, Potassium carbonate)

  • Solvents (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Reagents for deprotection and hydrolysis (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid, Lithium hydroxide)

Procedure:

  • Protection of the Azetidine Nitrogen:

    • Dissolve azetidine-3-carboxylic acid in a suitable solvent system (e.g., a mixture of dioxane and water).

    • Add a base (e.g., sodium hydroxide) and the protecting agent (e.g., Di-tert-butyl dicarbonate).

    • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

    • Work up the reaction to isolate the N-protected azetidine-3-carboxylic acid.

  • Esterification of the Carboxylic Acid:

    • The N-protected azetidine-3-carboxylic acid is then esterified, for example, by reacting with an alcohol (e.g., methanol) in the presence of an acid catalyst to yield the corresponding ester. This step can sometimes be combined with the protection step.

  • N-Methylation:

    • Dissolve the N-protected azetidine-3-carboxylic acid ester in an anhydrous aprotic solvent (e.g., THF or DMF).

    • Add a strong base (e.g., sodium hydride) at 0 °C to deprotonate the nitrogen (if it's part of a carbamate that allows for this). Alternatively, for direct methylation of a secondary amine, a milder base like potassium carbonate can be used.

    • Slowly add the methylating agent (e.g., methyl iodide) to the reaction mixture.

    • Allow the reaction to proceed at room temperature or with gentle heating until completion.

  • Deprotection and Hydrolysis:

    • The resulting N-methyl, N-protected azetidine-3-carboxylic acid ester is then subjected to deprotection and hydrolysis. For a Boc group, this can be achieved by treatment with a strong acid like TFA or HCl.

    • The ester is subsequently hydrolyzed to the carboxylic acid using aqueous base (e.g., lithium hydroxide) followed by acidic workup.

  • Purification:

    • The final product, 1-methylazetidine-3-carboxylic acid, is purified by techniques such as recrystallization or column chromatography.

Applications in Drug Discovery and Development

1-Methylazetidine-3-carboxylic acid and its derivatives are valuable building blocks in medicinal chemistry, primarily for their ability to introduce conformational rigidity and act as bioisosteres for other chemical groups.

Role as a Constrained Amino Acid Analogue

The rigid four-membered ring of 1-methylazetidine-3-carboxylic acid restricts the conformational freedom of molecules into which it is incorporated. This property is highly desirable in drug design as it can lead to increased binding affinity and selectivity for the target protein. It can be used as a non-natural amino acid in peptide synthesis to create peptidomimetics with improved pharmacological properties.

Case Study: Azetidine Amides as STAT3 Inhibitors

A notable application of azetidine-containing compounds is in the development of inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3), a protein that is constitutively activated in many human cancers. A study on the structure-activity relationship (SAR) of small-molecule STAT3 inhibitors revealed that azetidine amides can potently disrupt STAT3 DNA-binding activity.[7]

The following table summarizes the in vitro activity of some azetidine-based STAT3 inhibitors.

CompoundLinkerIC₅₀ (µM) for STAT3 DNA-BindingReference
Analog 1Proline>1[7]
Analog 2Azetidine0.25[7]
Analog 3Azetidine0.18[7]

These findings highlight the potential of azetidine-based scaffolds in the development of targeted cancer therapies.

Signaling Pathway Context: STAT3 Inhibition

The following diagram illustrates the canonical STAT3 signaling pathway and the point of intervention for inhibitors.

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to DNA DNA Dimer->DNA Binds to Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Initiates Inhibitor Azetidine-based STAT3 Inhibitor Inhibitor->Dimer Prevents DNA binding

Caption: The STAT3 signaling pathway and the mechanism of action for azetidine-based inhibitors.

Conclusion

1-Methylazetidine-3-carboxylic acid and its synonyms represent a class of valuable and versatile building blocks for modern medicinal chemistry. Their unique structural and physicochemical properties make them ideal candidates for the design of novel therapeutics with enhanced efficacy and selectivity. The successful application of azetidine-containing compounds as potent STAT3 inhibitors underscores their potential in the development of targeted therapies for cancer and other diseases. As research in this area continues to expand, the importance of a thorough understanding of the synthesis, properties, and applications of these compounds will undoubtedly grow.

References

  • EP0169602A1 - Preparation of n-substituted azetidine 3-carboxylic acid derivatives - Google P
  • WO2000063168A1 - Synthesis of azetidine derivatives - Google P
  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (URL: [Link])

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. (URL: [Link])

  • 1-Methylazetidine-3-carboxylic acid | C5H9NO2 | CID 20653078 - PubChem. (URL: [Link])

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - NIH. (URL: [Link])

  • 1-Methylazetidine-3-carboxylic acid - [M0190] - Synthonix. (URL: [Link])

  • EP0221579A1 - A process for the preparation of an azetidine-3-carboxylic acid or salt thereof - Google P
  • Azetidine synthesis - Organic Chemistry Portal. (URL: [Link])

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Foundational

An In-depth Technical Guide to the Physical Characteristics of 1-Methylazetidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 1-Methylazetidine-3-carboxylic acid, a cyclic amino acid analog, is a compound of increasing...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-Methylazetidine-3-carboxylic acid, a cyclic amino acid analog, is a compound of increasing interest within medicinal chemistry and drug development. Its rigid four-membered azetidine ring offers a unique conformational constraint compared to more flexible acyclic or larger cyclic structures. This structural feature can be exploited to enhance binding affinity, selectivity, and metabolic stability of drug candidates.[1] A thorough understanding of its fundamental physical characteristics is paramount for its effective utilization in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the known and predicted physical properties of 1-Methylazetidine-3-carboxylic acid, alongside detailed, field-proven methodologies for their experimental determination.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. For 1-Methylazetidine-3-carboxylic acid, these core properties provide the initial framework for its application.

Structural Formula and Descriptors
  • Molecular Formula: C₅H₉NO₂[2][3]

  • Molecular Weight: 115.13 g/mol [2][3]

  • CAS Number: 875629-26-8[2][3]

  • IUPAC Name: 1-methylazetidine-3-carboxylic acid[2]

  • Synonyms: 1-Methyl-3-azetidinecarboxylic acid[1]

The structure consists of a saturated four-membered nitrogen-containing ring (azetidine) substituted with a methyl group on the nitrogen atom and a carboxylic acid group at the 3-position. This combination imparts both basic (tertiary amine) and acidic (carboxylic acid) character, making the molecule zwitterionic over a certain pH range.

Caption: 2D Chemical Structure of 1-Methylazetidine-3-carboxylic acid.

Physicochemical Data Summary

Quantitative data, whether experimentally determined or computationally predicted, is crucial for anticipating the behavior of a compound. The following table summarizes the available physicochemical data for 1-Methylazetidine-3-carboxylic acid. It is important to note that while computational predictions are valuable, they should be confirmed by experimental data.

PropertyValueSource
Appearance White to off-white solid[1]
Molecular Weight 115.13 g/mol [2][3]
XLogP3-AA (Predicted) -2.7[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Topological Polar Surface Area (TPSA) 40.5 Ų[2]
Purity (Typical) ≥97%[3]

Melting Point

The melting point is a critical indicator of purity and provides insight into the strength of the crystal lattice. For amino acids and their derivatives, this transition can often be accompanied by decomposition.

Experimental Data

As of the latest literature review, a specific experimental melting point for 1-Methylazetidine-3-carboxylic acid has not been reported. The related compound, Azetidine-3-carboxylic acid, has a reported melting point of 286 °C with decomposition.[4]

Methodology for Experimental Determination

The capillary melting point method is the standard for determining the melting range of a solid crystalline compound.[5]

Protocol: Capillary Melting Point Determination

  • Sample Preparation:

    • Ensure the 1-Methylazetidine-3-carboxylic acid sample is thoroughly dried to remove any residual solvent.

    • Place a small amount of the sample on a clean, dry watch glass.

    • Gently tap the open end of a capillary tube into the sample to collect a small amount of powder.

    • Invert the capillary tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[6]

  • Apparatus Setup:

    • Use a calibrated digital melting point apparatus.

    • If an approximate melting range is unknown, a preliminary rapid heating determination can be performed.

    • For an accurate measurement, set the starting temperature to approximately 20°C below the expected melting point.

  • Measurement:

    • Insert the packed capillary tube into the heating block of the apparatus.

    • Set the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[6]

    • Observe the sample through the magnified viewing port.

    • Record the temperature at which the first droplet of liquid is observed (onset of melting).

    • Record the temperature at which the entire sample has transitioned to a liquid (completion of melting).

    • The recorded range constitutes the melting point. Note any signs of decomposition, such as color change or gas evolution.

G cluster_workflow Melting Point Determination Workflow prep Sample Preparation (Dry & Pack Capillary) setup Apparatus Setup (Calibrate, Set Start Temp) prep->setup measure Measurement (Slow Heating, Observe) setup->measure record Record Range (Onset to Completion) measure->record

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point

Due to the high melting point and expected decomposition of 1-Methylazetidine-3-carboxylic acid, determining an atmospheric boiling point is not practical. At elevated temperatures, decarboxylation and other decomposition pathways are likely to occur before boiling.

Solubility

Solubility is a key parameter for drug development, influencing everything from reaction conditions to bioavailability. As a zwitterionic compound, the solubility of 1-Methylazetidine-3-carboxylic acid is expected to be highly dependent on pH.

Qualitative Assessment

1-Methylazetidine-3-carboxylic acid is reported to be soluble in polar solvents.[1] This is consistent with the behavior of other small amino acids.

Methodology for Quantitative Solubility Determination

A common method for determining aqueous solubility involves creating a saturated solution and measuring the concentration of the dissolved compound.

Protocol: Equilibrium Solubility Assay

  • Sample Preparation:

    • Add an excess amount of 1-Methylazetidine-3-carboxylic acid to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values) in a sealed vial.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • Allow the vials to stand undisturbed for a short period to let undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

    • Analyze the concentration of the diluted sample using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

G cluster_workflow Equilibrium Solubility Assay Workflow prep Prepare Supersaturated Solution equil Equilibrate (Agitate at Constant Temp) prep->equil process Separate Solid & Liquid (Centrifuge/Filter) equil->process quant Quantify Solute (e.g., HPLC, LC-MS) process->quant calc Calculate Solubility quant->calc

Caption: Workflow for Equilibrium Solubility Determination.

Acidity (pKa)

The pKa values of the carboxylic acid and the protonated tertiary amine are critical for understanding the ionization state of the molecule at different pH values, which in turn affects its solubility, lipophilicity, and interaction with biological targets.

Predicted and Expected Values

No experimental pKa values for 1-Methylazetidine-3-carboxylic acid have been found in the reviewed literature. Based on analogous structures, the carboxylic acid pKa is expected to be in the range of 2-4, and the pKa of the conjugate acid of the tertiary amine is expected to be in the range of 9-11.

Methodology for pKa Determination

Potentiometric titration is a robust and widely used method for determining the pKa values of ionizable compounds.[7][8]

Protocol: Potentiometric Titration for pKa Determination

  • Solution Preparation:

    • Prepare a solution of 1-Methylazetidine-3-carboxylic acid of known concentration (e.g., 0.01 M) in deionized water.

    • Standardize solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Titration Setup:

    • Place a known volume of the amino acid solution in a jacketed beaker to maintain a constant temperature.

    • Calibrate a pH meter with standard buffers.

    • Immerse the pH electrode and a magnetic stir bar into the solution.

  • Titration Procedure:

    • If starting from the zwitterionic form, first titrate with the standardized HCl solution to fully protonate the carboxylate group.

    • Then, titrate the fully protonated amino acid with the standardized NaOH solution, adding small, precise volumes of the titrant.

    • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of NaOH added to generate a titration curve.

    • The pKa of the carboxylic acid (pKa₁) is the pH at the first half-equivalence point.

    • The pKa of the protonated amine (pKa₂) is the pH at the second half-equivalence point.

    • The isoelectric point (pI) can be calculated as the average of pKa₁ and pKa₂.[9]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include a singlet for the N-methyl group, and complex multiplets for the azetidine ring protons. The proton on the carbon bearing the carboxylic acid would likely appear as a distinct multiplet.

  • ¹³C NMR: Distinct signals are expected for the N-methyl carbon, the three unique carbons of the azetidine ring, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon would appear significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

  • A broad O-H stretching vibration from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

  • A strong C=O stretching vibration from the carbonyl group, expected around 1700-1725 cm⁻¹.

  • C-N and C-H stretching and bending vibrations at their characteristic frequencies.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 116.07. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at m/z 114.06.

Conclusion

1-Methylazetidine-3-carboxylic acid is a valuable building block for medicinal chemistry. This guide has synthesized the available information on its physical characteristics and provided robust, standard protocols for their experimental determination. While many of the physical properties are yet to be reported in the literature, the methodologies outlined herein provide a clear path for researchers to characterize this compound in their own laboratories. Such fundamental data is essential for the rational design and development of novel therapeutics incorporating this unique azetidine scaffold.

References

  • Determination of The Pka Values of An Amino Acid. Scribd. [Link]

  • Melting Point Determination. thinkSRS.com. [Link]

  • Amino Acid Titration: Concentration & pKa Determination. Studylib. [Link]

  • Determination of pka values of amino acids by titration. Brainly.in. [Link]

  • Melting point determination. Unknown Source. [Link]

  • 04 - Amino Acid Titration Curve. YouTube. [Link]

  • 1-Methylazetidine-3-carboxylic acid | C5H9NO2 | CID 20653078. PubChem. [Link]

  • New experimental melting properties as access for predicting amino-acid solubility. Royal Society of Chemistry. [Link]

  • 1-Methylazetidine-3-carboxylic acid - [M0190]. Synthonix. [Link]

  • Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • Peptide Solubilization. JPT. [Link]

  • Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. ACS Publications. [Link]

  • Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

  • 13C NMR Chemical Shifts. Oregon State University. [Link]

  • 1-methylazetidine-3-carboxylic acid (C5H9NO2). PubChemLite. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown. Doc Brown's Chemistry. [Link]

  • Carboxylic Acid Reactivity. Michigan State University. [Link]

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  • 3-Methylazetidine-3-carboxylic acid. FDER | UNR. [Link]

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Exploratory

The Ascendancy of the N-Methylated Azetidine Scaffold: A Technical Guide to its Biological Significance and Application in Drug Discovery

Abstract The N-methylated azetidine motif, a seemingly subtle structural modification, imparts profound and often advantageous changes to the biological and physicochemical properties of small molecules. This technical g...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-methylated azetidine motif, a seemingly subtle structural modification, imparts profound and often advantageous changes to the biological and physicochemical properties of small molecules. This technical guide provides an in-depth exploration of the biological significance of N-methylated azetidines, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the nuanced interplay between the unique conformational constraints of the azetidine ring and the electronic and steric effects of N-methylation. This document will traverse the natural occurrence and biosynthesis of these structures, their diverse pharmacological applications, and the strategic rationale for their incorporation in modern medicinal chemistry. Detailed synthetic strategies, key biological evaluation protocols, and a critical analysis of structure-activity relationships (SAR) are presented to equip the reader with the foundational knowledge and practical insights required to leverage this powerful scaffold in contemporary drug discovery programs.

Introduction: The Allure of the Strained Ring

The azetidine ring, a four-membered saturated heterocycle, has long been recognized as a valuable building block in medicinal chemistry.[1][2] Its inherent ring strain, intermediate between that of the highly reactive aziridine and the more flexible pyrrolidine, confers a unique conformational rigidity.[3] This structural constraint can pre-organize substituents in a defined spatial orientation, potentially leading to enhanced binding affinity and selectivity for biological targets.[2] The introduction of a methyl group onto the azetidine nitrogen (N-methylation) further refines the properties of this scaffold, influencing its basicity, lipophilicity, metabolic stability, and ultimately, its pharmacological profile.[4][5] This guide will illuminate the multifaceted biological significance of N-methylated azetidines, from their role in potent enzyme inhibitors to their modulation of complex signaling pathways.

Natural Occurrence and Biosynthesis: Nature's Blueprint for Strained Heterocycles

While not as abundant as five- or six-membered rings, the azetidine scaffold is present in a number of natural products, showcasing its evolutionary selection for specific biological functions. A notable example is azetidine-2-carboxylic acid, a non-proteinogenic amino acid found in plants like the lily of the valley, which can be mistakenly incorporated into proteins in place of proline. The biosynthesis of methylated azetidine moieties has also been elucidated, often involving S-adenosylmethionine (SAM) as a methyl donor. Understanding these natural biosynthetic pathways can provide valuable inspiration for the development of novel synthetic strategies.

Synthetic Strategies for N-Methylated Azetidines

The construction of the strained azetidine ring requires specialized synthetic approaches. The N-methylation step can often be achieved through standard procedures, such as reductive amination of an azetidinone precursor or direct alkylation of a secondary azetidine.

General Synthetic Approaches

Several key strategies are employed for the synthesis of the azetidine core, which can subsequently be N-methylated:

  • Intramolecular Cyclization: This is a common approach, typically involving the cyclization of a γ-amino alcohol or a related derivative with a suitable leaving group.[6][7]

  • [2+2] Cycloadditions: The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to functionalized azetidines.[3][8]

  • Ring Contraction and Expansion: Methods involving the ring contraction of larger heterocycles or the ring expansion of aziridines have also been developed.[6][9]

The following diagram illustrates a general workflow for the synthesis and subsequent N-methylation of an azetidine derivative.

G cluster_synthesis Azetidine Core Synthesis cluster_methylation N-Methylation cluster_purification Purification & Characterization Start Starting Materials (e.g., γ-amino alcohol) Cyclization Intramolecular Cyclization or other methods Start->Cyclization Azetidine Secondary Azetidine Cyclization->Azetidine Methylation Reductive Amination or Direct Alkylation Azetidine->Methylation N_Methyl_Azetidine N-Methylated Azetidine Methylation->N_Methyl_Azetidine Purification Chromatography N_Methyl_Azetidine->Purification Characterization Spectroscopy (NMR, MS) Purification->Characterization

Caption: General workflow for the synthesis of N-methylated azetidines.

Detailed Synthetic Protocol: Synthesis of N-Methylazetidin-3-ol

This protocol provides a representative example of the synthesis of an N-methylated azetidine derivative.

Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol

A common strategy involves the use of a bulky N-protecting group, such as benzhydryl, which can be removed later. The synthesis of 1-benzhydrylazetidin-3-ol can be achieved through the reaction of epichlorohydrin with N-benzhydrylamine.

Step 2: N-methylation

The secondary amine of a suitable azetidine precursor can be methylated using various reagents. For example, reductive amination of an azetidin-3-one with formaldehyde and a reducing agent like sodium triacetoxyborohydride is an effective method.

Step 3: Deprotection (if necessary)

If a protecting group is used, it must be removed to yield the final N-methylated azetidine. For instance, a benzhydryl group can be cleaved via hydrogenolysis.

Biological Significance and Pharmacological Applications

The incorporation of the N-methylated azetidine moiety has led to the discovery of potent and selective modulators of a wide range of biological targets. This has significant implications for the treatment of various diseases, including cancer, infectious diseases, and central nervous system (CNS) disorders.[1][2][10]

Anticancer Activity: Targeting STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in tumor cell proliferation, survival, and metastasis. Aberrantly active STAT3 is a validated target for anticancer drug development.[11][12]

A series of N-methylated azetidine-containing compounds have been identified as potent and irreversible inhibitors of STAT3.[12][13] These compounds covalently bind to specific cysteine residues within the STAT3 protein, leading to the inhibition of its DNA-binding and transcriptional activity.[14]

Mechanism of Action: Irreversible Inhibition of STAT3

G Inhibitor N-Methylated Azetidine Inhibitor STAT3 STAT3 Protein (with Cysteine Residues) Inhibitor->STAT3 Covalent Bonding Covalent_Complex Inhibitor-STAT3 Covalent Complex STAT3->Covalent_Complex Inhibition Inhibition of DNA Binding & Transcription Covalent_Complex->Inhibition

Caption: Covalent inhibition of STAT3 by an N-methylated azetidine derivative.

Quantitative Data: In Vitro Activity of N-Methylated Azetidine STAT3 Inhibitors

CompoundSTAT3 EMSA IC50 (µM)Cell LineCell Viability EC50 (µM)Reference
9g (N-methyl variant) 1.15MDA-MB-2312.1[11]
9g (N-methyl variant) 1.15MDA-MB-4682.2[11]
H172 (9f) 0.38 - 0.98--[12][14]
H182 0.38 - 0.98--[12][14]
Central Nervous System Activity: Modulation of Muscarinic Receptors

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that play crucial roles in the CNS, regulating processes such as learning, memory, and attention.[15] N-methylated azetidine derivatives have been investigated as selective muscarinic receptor agonists and antagonists. For instance, certain N-methylated azetidine analogs have shown promise in preclinical models of Alzheimer's disease.

The interaction of these ligands with mAChRs can be either orthosteric (at the primary neurotransmitter binding site) or allosteric (at a distinct site on the receptor).[1][16]

Signaling Pathway: Muscarinic Receptor Modulation

G Ligand N-Methylated Azetidine Ligand mAChR Muscarinic Receptor (GPCR) Ligand->mAChR Binds to G_Protein G Protein mAChR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: General signaling pathway of a GPCR modulated by an N-methylated azetidine.

Antimicrobial Activity

The unique structural features of azetidines have also been exploited in the development of novel antimicrobial agents. Various derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[2] The mechanism of action in this context is often multifaceted and can involve the inhibition of essential enzymes or disruption of cell wall synthesis.

Structure-Activity Relationships (SAR) and the Impact of N-Methylation

Systematic modification of the N-methylated azetidine scaffold allows for the exploration of structure-activity relationships, providing crucial insights for lead optimization.

The "Methyl Effect"

The addition of a methyl group to the azetidine nitrogen can have several predictable and some context-dependent effects:

  • Basicity: N-methylation generally slightly decreases the basicity (pKa) of the nitrogen atom compared to its secondary amine counterpart. This can influence the ionization state of the molecule at physiological pH, affecting its solubility, permeability, and target interactions.

  • Lipophilicity: The introduction of a methyl group typically increases the lipophilicity (logP/logD) of a molecule.[4] This can enhance membrane permeability and brain penetration but may also increase metabolic liability and off-target effects if not carefully balanced.[4]

  • Conformational Restriction: The methyl group can introduce steric hindrance, further restricting the conformational flexibility of the azetidine ring and its substituents. This can lead to a more defined pharmacophore and improved selectivity.

  • Metabolic Stability: N-methylation can block a potential site of metabolism (N-dealkylation), leading to increased metabolic stability and a longer in vivo half-life.[5][17]

SAR Case Study: STAT3 Inhibitors

In the development of azetidine-based STAT3 inhibitors, SAR studies revealed that the N-methyl group was well-tolerated and, in some cases, led to improved cellular activity compared to the corresponding N-H analogs.[11] This highlights the complex interplay between potency, permeability, and metabolic stability that must be considered during drug design.

Experimental Protocols for Biological Evaluation

The biological characterization of N-methylated azetidines requires a suite of robust and validated assays.

Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition

Objective: To determine the ability of a compound to inhibit the DNA-binding activity of STAT3.

Principle: This assay is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA probe.[6][13][18][19][20]

Materials:

  • Nuclear extract containing activated STAT3 protein.

  • Radiolabeled (e.g., ³²P) or fluorescently labeled double-stranded DNA probe containing a STAT3 binding site.

  • Polyacrylamide gel and electrophoresis apparatus.

  • Binding buffer.

  • Test compounds (N-methylated azetidines).

Procedure:

  • Binding Reaction: Incubate the nuclear extract with the test compound at various concentrations for a specified time.

  • Add the labeled DNA probe to the mixture and incubate to allow for protein-DNA binding.

  • Electrophoresis: Load the samples onto a native polyacrylamide gel and perform electrophoresis.

  • Detection: Visualize the DNA bands by autoradiography (for radiolabeled probes) or fluorescence imaging.

  • Data Analysis: Quantify the intensity of the shifted band (protein-DNA complex) and calculate the IC50 value of the inhibitor.

Protocol: Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity of a compound for a specific muscarinic receptor subtype.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.[11][12][21][22]

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • Radiolabeled ligand (e.g., [³H]-N-methylscopolamine).

  • Test compounds (N-methylated azetidines).

  • Assay buffer.

  • Glass fiber filters and vacuum filtration manifold.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes, radiolabeled ligand, and varying concentrations of the test compound.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound ligand.

  • Washing: Wash the filters to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Pharmacokinetics and ADME Considerations

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its clinical success.[23][24][25] The N-methylated azetidine moiety can significantly influence these parameters.

As previously mentioned, N-methylation can enhance metabolic stability by blocking N-dealkylation.[17] The increased lipophilicity can improve absorption and membrane permeability, but it may also lead to higher plasma protein binding and a larger volume of distribution. A thorough in vitro and in vivo ADME profiling is essential for any N-methylated azetidine lead compound.[23]

Conclusion and Future Perspectives

The N-methylated azetidine scaffold has firmly established itself as a valuable and versatile component in the medicinal chemist's toolbox. Its unique combination of conformational rigidity and tunable physicochemical properties allows for the rational design of potent and selective modulators of a diverse array of biological targets. The insights provided in this technical guide, from synthetic strategies to detailed biological evaluation protocols, are intended to empower researchers to harness the full potential of this remarkable structural motif. As our understanding of complex biological pathways continues to grow, the strategic application of the N-methylated azetidine will undoubtedly lead to the discovery of the next generation of innovative therapeutics.

References

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Foundational

The Azetidine Ring: A Strained Scaffold for Superior Molecular Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The azetidine ring, a four-membered saturated nitrogen heterocycle, has transitioned from a synthetic curiosity to a pr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered saturated nitrogen heterocycle, has transitioned from a synthetic curiosity to a privileged structural motif in modern medicinal chemistry. Its inherent ring strain, conformational rigidity, and unique stereoelectronic properties offer profound advantages in designing novel therapeutics. This guide provides a comprehensive analysis of the azetidine ring's role in molecular structure, exploring its fundamental properties, impact on physicochemical characteristics, and strategic applications in drug design. We will delve into synthetic methodologies, bioisosteric potential, and case studies of approved drugs, offering field-proven insights for leveraging this potent scaffold in drug discovery programs.

The Fundamental Nature of the Azetidine Scaffold

Azetidine is the smallest nitrogen-containing saturated heterocycle that possesses reasonable chemical stability, distinguishing it from the more reactive aziridine.[1][2] Its structure is defined by significant ring strain, approximately 25.4 kcal/mol, which is a key determinant of its reactivity and conformational behavior.[1] This strain energy, intermediate between that of aziridines and unstrained pyrrolidines, allows for unique reactivity that can be triggered under specific conditions, making it a versatile synthetic handle.[1][3]

Conformational Constraints and Basicity

Unlike planar cyclobutane, the azetidine ring adopts a non-planar, puckered conformation to alleviate some of its inherent strain.[4][5] This puckering creates a defined three-dimensional structure that restricts the conformational flexibility of molecules into which it is incorporated.[2][6] This pre-organization can be highly advantageous in drug design, as it reduces the entropic penalty of binding to a biological target, potentially leading to higher affinity.[2]

The nitrogen atom in the azetidine ring is strongly basic compared to most secondary amines, with a pKa of its conjugate acid around 11.29.[7][8] This basicity is a critical feature, influencing a molecule's solubility, membrane permeability, and potential for ionic interactions with target proteins. The puckered conformation influences the orientation of the nitrogen lone pair and any N-substituents, which can be pseudo-axial or pseudo-equatorial, further impacting its steric and electronic properties.[5]

Strategic Impact on Physicochemical Properties in Drug Design

The incorporation of an azetidine ring is a powerful strategy to modulate the physicochemical properties of a lead compound, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

A Tool for Optimizing Lipophilicity and Solubility

Replacing larger, more lipophilic groups (like piperidines or phenyl rings) with a compact azetidine moiety can effectively reduce a compound's lipophilicity (LogP).[9] This reduction in lipophilicity often correlates with improved aqueous solubility, a critical factor for oral bioavailability.[9][10] The basic nitrogen atom of the azetidine can be protonated at physiological pH, further enhancing solubility.

The Azetidine Ring as a Bioisostere

Bioisosteric replacement is a cornerstone of medicinal chemistry, and the azetidine scaffold has emerged as a versatile tool in this regard.[9][11] It can serve as a bioisostere for a variety of common chemical motifs:

  • Piperidine/Pyrrolidine Rings: Azetidine offers a more compact, rigid, and often less lipophilic alternative to these larger saturated heterocycles.[9]

  • Aromatic Rings: In certain contexts, a 3-substituted azetidine can mimic the vectoral projection of substituents on a phenyl ring while introducing sp³ character, which can improve metabolic stability and solubility.[12]

  • Gem-Dimethyl and Tert-Butyl Groups: The rigid, three-dimensional arrangement of substituents on an azetidine ring can effectively mimic the spatial presence of these common groups, often with improved ADME properties.

The following diagram illustrates the concept of using azetidine as a bioisosteric replacement to enhance drug-like properties.

G Bioisosteric Replacement Strategy cluster_0 Parent Moiety cluster_1 Issues cluster_2 Bioisosteric Replacement cluster_3 Improved Properties A Lipophilic Group (e.g., Phenyl, t-Butyl) B Poor Solubility High LogP Metabolic Liability A->B Leads to C Azetidine Scaffold A->C Is Replaced By D Increased Solubility Lower LogP Metabolic Stability Novel Exit Vectors C->D Results in

Caption: Bioisosteric replacement workflow.

Synthesis and Functionalization of the Azetidine Core

Historically, the synthetic difficulty of accessing functionalized azetidines has limited their use.[13][14] However, recent advances have made this scaffold more accessible.[1][3]

Key Synthetic Approaches

Common strategies for constructing the azetidine ring include:

  • Intramolecular Cyclization: This is a widely used method, typically involving the cyclization of γ-aminoalcohols, γ-haloamines, or other suitably functionalized precursors.[5][6] Treatment with a base induces intramolecular nucleophilic substitution to form the four-membered ring.[6]

  • [2+2] Cycloaddition: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, offers a direct route to functionalized azetidines.[1][15]

  • Ring Contraction/Expansion: Methods involving the transformation of larger or smaller rings, such as the ring expansion of aziridines, have also been developed.[16]

  • C-H Amination: Palladium-catalyzed intramolecular C(sp³)–H amination provides a modern and efficient route to constructing the azetidine ring.[1]

Representative Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine

This protocol describes a common method for synthesizing a key azetidine building block.

Objective: To synthesize 1-tert-butoxycarbonyl-3-hydroxyazetidine from 1-(diphenylmethyl)-3-hydroxyazetidine.

Materials:

  • 1-(Diphenylmethyl)-3-hydroxyazetidine

  • Methanol (MeOH)

  • 10% Palladium on Carbon (Pd/C)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Hydrogen (H₂) gas supply

  • Filtration apparatus (e.g., Celite)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Debenzylation:

    • Dissolve 1-(diphenylmethyl)-3-hydroxyazetidine (e.g., 10.0 g, 41.8 mmol) in methanol (300 mL) in a suitable reaction vessel.[17]

    • Carefully add 10% Pd/C catalyst (10.0 g) to the solution.[17]

    • Subject the mixture to catalytic hydrogenation at room temperature for approximately 3 hours.[17]

    • Causality: The Pd/C catalyst facilitates the hydrogenolysis of the C-N bond, cleaving the diphenylmethyl (benzhydryl) protecting group to yield the free secondary amine.

  • Catalyst Removal:

    • Upon reaction completion (monitored by TLC or LC-MS), filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[17]

    • Wash the filter cake with additional methanol to ensure complete recovery of the product.

  • Boc Protection:

    • To the filtrate containing the crude 3-hydroxyazetidine, add di-tert-butyl dicarbonate (e.g., 18.2 g, 83.6 mmol).[17]

    • Stir the reaction mixture at room temperature for 1 hour.[17]

    • Causality: The highly nucleophilic secondary amine attacks the electrophilic carbonyl of the Boc anhydride, forming the stable tert-butoxycarbonyl (Boc) protected azetidine. This is crucial for purification and subsequent synthetic manipulations.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.[17]

    • Purify the resulting residue by silica gel column chromatography, eluting with a hexane:ethyl acetate gradient (e.g., starting with 1:1 and moving to 1:2).[17]

    • Combine the fractions containing the desired product and concentrate under reduced pressure to afford pure 1-tert-butoxycarbonyl-3-hydroxyazetidine as the final product.[17]

Case Studies in Modern Drug Discovery

The unique advantages of the azetidine ring are exemplified by its incorporation into several approved therapeutic agents.

Axitinib: A VEGFR Inhibitor

Axitinib (Inlyta®) is a potent tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma.[18][19] It functions by selectively inhibiting vascular endothelial growth factor receptors (VEGFRs), which are crucial for angiogenesis, the process of new blood vessel formation that tumors rely on for growth.[18][20] The molecular structure of Axitinib is complex, but its design illustrates the strategic placement of different functional groups to optimize binding and pharmacokinetic properties. While the core of Axitinib is an indazole derivative, it is often discussed in the context of advanced molecular scaffolds used in kinase inhibition.[19]

Zafirlukast: A Leukotriene Receptor Antagonist

Zafirlukast (Accolate®) is a leukotriene receptor antagonist used for the maintenance treatment of asthma.[21][22] It works by blocking the action of cysteinyl leukotrienes at the CysLT1 receptor, which prevents airway constriction, mucus buildup, and inflammation.[23][24] The complex structure of Zafirlukast, which includes an indole core, demonstrates the use of specific heterocyclic systems to achieve high-affinity binding to its target receptor.[21][25]

Characterization and Analysis

The definitive structural characterization of azetidine-containing molecules relies on a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity of the molecule.[4] The chemical shifts and coupling constants of the ring protons provide valuable information about the ring's puckering and the orientation of substituents.[4]

  • Single-Crystal X-ray Diffraction: This is the gold standard for unambiguously determining the solid-state conformation of the azetidine ring.[4][26] It provides precise data on bond lengths, bond angles, and torsional angles, which define the exact puckering of the ring.[27][28]

  • Mass Spectrometry (MS): Used to confirm the molecular weight and elemental composition of the synthesized compounds.

The following table summarizes key crystallographic parameters that would be analyzed for 3-substituted azetidine derivatives.

ParameterDescriptionSignificance for Analysis
Crystal System The geometric shape of the unit cell (e.g., Monoclinic, Orthorhombic).[26]Provides fundamental information about the crystal packing.
Space Group The symmetry elements present in the crystal lattice.[26]Describes the arrangement of molecules within the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ) The lengths and angles defining the unit cell.[26]Influenced by the size and shape of the molecule and its substituents.
Puckering Angle The dihedral angle describing the non-planarity of the ring.[4]Quantifies the degree of puckering, a key conformational feature.
Substituent Orientation The position of a substituent (pseudo-axial vs. pseudo-equatorial).[4]Critical for understanding steric interactions and binding to targets.

Conclusion and Future Perspectives

The azetidine ring has firmly established itself as a valuable scaffold in drug discovery. Its unique combination of conformational rigidity, inherent basicity, and utility as a versatile bioisostere provides medicinal chemists with a powerful tool to overcome common challenges in lead optimization, such as poor solubility and metabolic instability.[9][13] As synthetic methodologies continue to improve, allowing for more diverse and complex substitution patterns, the application of azetidines is expected to expand further.[1][3] The continued exploration of this strained yet stable heterocycle will undoubtedly lead to the development of novel and more effective therapeutic agents across a wide range of diseases.[13][15]

References

Exploratory

A Comprehensive Technical Guide to 1-Methylazetidine-3-carboxylic Acid: A Constrained Cyclic Amino Acid for Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 1-methylazetidine-3-carboxylic acid, a non-canonical, cyclic amino acid that has garnered significant interest in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 1-methylazetidine-3-carboxylic acid, a non-canonical, cyclic amino acid that has garnered significant interest in medicinal chemistry and drug development. We explore its fundamental physicochemical properties, provide detailed protocols for its synthesis and characterization, and elucidate its strategic application as a conformationally constrained bioisostere for natural amino acids like proline and neurotransmitters such as GABA. The guide details its incorporation into peptide scaffolds to induce specific secondary structures and modulate pharmacological properties. Authored for researchers, medicinal chemists, and drug development professionals, this document synthesizes field-proven insights with established scientific principles to serve as a definitive resource on the utility of this versatile building block.

Introduction to Azetidines in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has become an increasingly popular scaffold in modern drug discovery.[1] Its strained ring system imparts a unique three-dimensional geometry and conformational rigidity that is highly sought after for optimizing ligand-target interactions. Unlike more flexible aliphatic chains or larger rings, the azetidine motif can lock a molecule into a specific, biologically active conformation, thereby enhancing potency and selectivity while often improving physicochemical properties such as solubility.

Within this class of valuable building blocks, 1-methylazetidine-3-carboxylic acid (IUPAC Name: 1-methylazetidine-3-carboxylic acid) stands out.[2][3] It combines the rigid azetidine core with two critical functional groups: a tertiary amine resulting from N-methylation and a carboxylic acid. This unique combination positions it as a powerful tool for chemists, serving as a constrained amino acid analogue that can be readily incorporated into larger molecules.[3][4] This guide aims to provide a comprehensive overview of its properties, synthesis, and strategic applications, offering a technical resource for its effective deployment in research and development programs.

Physicochemical Properties and Characterization

A thorough understanding of the molecular properties of 1-methylazetidine-3-carboxylic acid is foundational to its application. These properties influence its reactivity, solubility, and interactions with biological systems.

Table 1: Core Physicochemical Properties
PropertyValueSource
CAS Number 875629-26-8[2][5][6]
Molecular Formula C₅H₉NO₂[3][5]
Molecular Weight 115.13 g/mol [2][5]
IUPAC Name 1-methylazetidine-3-carboxylic acid[2]
SMILES CN1CC(C1)C(=O)O[2][3][5]
InChIKey OQTWISXQJKXTEM-UHFFFAOYSA-N[2][6]
Topological Polar Surface Area 40.5 Ų[2][5]
LogP (Computed) -0.3674[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 2[5]
Spectroscopic Profile: A Self-Validating System

Accurate characterization is critical to confirm the identity and purity of the synthesized or procured material.

Expected Spectroscopic Signatures:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet, likely in the 2.0-3.0 ppm range), and the protons on the azetidine ring. The ring protons will appear as multiplets in the 3.0-4.5 ppm region, with their coupling patterns providing structural confirmation. The carboxylic acid proton may appear as a broad singlet at a downfield shift (>10 ppm), though its visibility can depend on the solvent used.

  • ¹³C NMR: The carbon spectrum should reveal five distinct signals: one for the N-methyl carbon (~40-50 ppm), three for the azetidine ring carbons (two methylene carbons and one methine carbon, ~50-70 ppm), and one for the carboxyl carbon (>170 ppm).

  • Infrared (IR) Spectroscopy: Key absorptions include a very broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.[7] A sharp C=O stretch should be visible around 1710 cm⁻¹.[7] C-H stretching from the aliphatic groups will appear just below 3000 cm⁻¹.[7]

  • Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound should be readily detectable in positive ion mode as the [M+H]⁺ ion at m/z ≈ 116.1. High-resolution mass spectrometry (HRMS) should confirm the elemental composition consistent with C₅H₉NO₂.

Protocol 1: Standard Characterization Workflow

  • Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆) for NMR analysis. For MS, prepare a dilute solution (~1 mg/mL) in a methanol/water mixture.

  • NMR Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

  • IR Analysis: Acquire the IR spectrum using a KBr pellet or as a thin film on a salt plate.

  • MS Analysis: Infuse the sample solution into an ESI-TOF or ESI-Orbitrap mass spectrometer to obtain accurate mass data.

  • Data Validation: Cross-reference all acquired spectra. The integration of the ¹H NMR should correspond to the 9 protons, the ¹³C NMR should show 5 carbons, and the HRMS data must match the calculated exact mass of the [M+H]⁺ ion within a 5 ppm error margin.

Synthesis and Purification

While 1-methylazetidine-3-carboxylic acid is commercially available, an understanding of its synthesis is crucial for creating novel derivatives. A common and robust strategy involves the N-methylation of a protected azetidine-3-carboxylic acid precursor.

G cluster_0 Synthesis Workflow A Start: N-Boc-azetidine-3-carboxylic acid methyl ester B Step 1: N-Methylation (e.g., Reductive Amination with Formaldehyde) A->B C Intermediate: 1-Methyl-N-Boc-azetidine-3-carboxylic acid methyl ester B->C Formation of Tertiary Amine D Step 2: Ester Hydrolysis (e.g., LiOH in THF/H₂O) C->D E Step 3: Boc Deprotection (e.g., TFA or HCl in Dioxane) D->E Formation of Carboxylate Salt F Final Product: 1-Methylazetidine-3-carboxylic acid E->F G Purification (Ion-exchange chromatography or Crystallization) F->G

Caption: Representative synthesis workflow for 1-methylazetidine-3-carboxylic acid.

Rationale for Experimental Choices: The synthesis often begins with a commercially available, orthogonally protected precursor like an N-Boc protected ester of azetidine-3-carboxylic acid. The Boc group protects the nitrogen during initial manipulations, while the ester protects the carboxylic acid. Reductive amination is a reliable method for methylation, offering high yields and mild conditions. Saponification (ester hydrolysis) followed by acidic deprotection of the Boc group yields the final zwitterionic product.

Protocol 2: Representative Synthesis

  • N-Methylation: To a solution of 1-Boc-azetidine-3-carboxylic acid methyl ester (1.0 equiv) in methanol, add aqueous formaldehyde (1.5 equiv) and sodium cyanoborohydride (1.5 equiv). Stir at room temperature for 12-24 hours until LC-MS analysis indicates complete consumption of the starting material.

  • Workup & Isolation: Quench the reaction carefully with dilute HCl. Basify with NaHCO₃ and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the methylated intermediate.

  • Hydrolysis: Dissolve the intermediate in a 1:1 mixture of THF and water. Add lithium hydroxide (2.0 equiv) and stir at room temperature for 4-6 hours.

  • Deprotection & Purification: Acidify the reaction mixture to pH ~2 with 1M HCl. Concentrate the solvent. The resulting crude product can be purified by ion-exchange chromatography or by crystallization from a suitable solvent system like ethanol/water to yield the final product as a white solid.[3]

The Role as a Constrained Amino Acid and Bioisostere

The primary value of 1-methylazetidine-3-carboxylic acid in drug design lies in its function as a conformationally restricted bioisostere.[8][9]

G cluster_0 Structural Comparison A Proline (5-membered ring) - Flexible 'envelope'/'twist' conformations B 1-Methylazetidine-3-carboxylic acid (4-membered ring) - Rigid, puckered conformation - Defined vector for substituents B->A Proline Bioisostere C GABA (Flexible chain) - Multiple low-energy conformations B->C Constrained GABA Analogue

Caption: Bioisosteric relationship of 1-methylazetidine-3-carboxylic acid.

Bioisosteric Replacement Strategy:

  • Proline Mimic: Proline's five-membered ring restricts the peptide backbone angle (phi, φ), but it still possesses significant conformational flexibility. Replacing proline with 1-methylazetidine-3-carboxylic acid introduces a higher degree of rigidity.[10][11] This conformational locking can pre-organize a peptide or small molecule into a bioactive conformation, reducing the entropic penalty of binding to a target and potentially increasing affinity. The toxic natural product azetidine-2-carboxylic acid functions by being misincorporated in place of proline, highlighting the structural similarity.[12]

  • Constrained GABA Analogue: Gamma-aminobutyric acid (GABA) is a flexible neurotransmitter that can adopt numerous conformations. Incorporating its core structure into the rigid azetidine ring creates analogues where the distance and spatial relationship between the amine and carboxylic acid are precisely controlled.[10][13] This allows for the probing of specific receptor-bound conformations and can lead to subtype-selective receptor modulators.

The Carboxylic Acid Moiety: The carboxylic acid group is a crucial pharmacophore, often involved in key hydrogen bonding or salt-bridge interactions with biological targets.[14] However, its ionizable nature can lead to poor cell permeability and rapid metabolic clearance.[15][16] The properties of 1-methylazetidine-3-carboxylic acid—being a zwitterion at physiological pH—can positively impact water solubility, which is advantageous for certain drug formulations.[14][17]

Application in Peptide Synthesis

Incorporating this constrained amino acid into peptides is a powerful strategy to create foldamers or to stabilize specific secondary structures like β-turns.[13]

G cluster_1 Peptide Coupling Workflow (Solid Phase) Resin Fmoc-Rink Amide Resin Deprotect1 1. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect1 Couple1 2. Couple Fmoc-AA-OH (HBTU/DIPEA) Deprotect1->Couple1 Wash1 Wash Couple1->Wash1 Deprotect2 3. Fmoc Deprotection Wash1->Deprotect2 Couple2 4. Couple Fmoc-1-Me-Aze-OH (HATU/DIPEA) Deprotect2->Couple2 Wash2 Wash Couple2->Wash2 Repeat 5. Repeat Deprotection/Coupling Cycles Wash2->Repeat Cleave 6. Cleavage & Side-Chain Deprotection (TFA Cocktail) Repeat->Cleave Peptide Purified Peptide containing 1-Methylazetidine-3-carboxylic acid Cleave->Peptide

Caption: Standard solid-phase peptide synthesis workflow incorporating the title amino acid.

Rationale and Conformational Impact: The incorporation of Cα-tetrasubstituted amino acids like this one is known to promote ordered structures. Studies have shown that the 3-aminoazetidine-3-carboxylic acid moiety can effectively induce β-turns in peptides.[13] Furthermore, an intriguing main-chain-to-side-chain hydrogen bond can form between the amide NH of the subsequent residue and the azetidine ring nitrogen, creating a stable six-membered pseudo-cycle that further restricts conformation.[13] This unique structural feature provides novel opportunities for designing peptides with predictable three-dimensional shapes.

Protocol 3: Peptide Coupling

  • Amino Acid Preparation: The 1-methylazetidine-3-carboxylic acid must first be protected for peptide synthesis (e.g., as Fmoc-1-methylazetidine-3-carboxylic acid).

  • Resin Swelling: Swell the solid-phase synthesis resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the growing peptide chain. Wash thoroughly with DMF.

  • Activation & Coupling: In a separate vessel, pre-activate the protected Fmoc-1-methylazetidine-3-carboxylic acid (3.0 equiv) with a coupling reagent such as HATU (2.9 equiv) and a base like DIPEA (6.0 equiv) in DMF for 5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin and agitate for 2-4 hours. The sterically hindered nature of this amino acid may require longer coupling times or more potent activating agents compared to standard amino acids.

  • Validation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a successful coupling).

  • Capping (Optional): If the coupling is incomplete, cap the unreacted free amines with acetic anhydride to prevent deletion sequences.

  • Iteration: Repeat the deprotection and coupling steps for subsequent amino acids in the sequence.

Biological and Pharmacological Context

While specific biological activity data for the parent compound is limited in the public domain, the azetidine carboxylic acid scaffold is present in numerous biologically active molecules.[10][18] Derivatives have shown activities ranging from antibacterial to antihypertensive.[10][19] The structural features of 1-methylazetidine-3-carboxylic acid suggest several potential pharmacological roles:

  • CNS Agents: As a constrained GABA analogue, its derivatives could be explored as modulators of GABA receptors for applications in epilepsy, anxiety, or neuropathic pain.

  • Metabolic Stability: The N-methylation prevents N-dealkylation and potential metabolism at the nitrogen, while the strained ring can influence the metabolic stability of adjacent groups.

  • Peptide Mimetics: When incorporated into peptides, it can enhance resistance to proteolytic degradation, a critical factor for improving the half-life of peptide-based therapeutics.

Safety and Handling

Based on aggregated GHS data, 1-methylazetidine-3-carboxylic acid presents moderate hazards.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[2] Some suppliers also list H315 (Causes skin irritation) and H335 (May cause respiratory irritation).[20]

  • Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion and Future Outlook

1-Methylazetidine-3-carboxylic acid is more than just a chemical building block; it is a strategic tool for molecular design. Its inherent conformational rigidity allows chemists to exert precise control over molecular shape, a fundamental determinant of biological activity. Its utility as a bioisostere for proline and GABA opens avenues for developing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on exploring its use in more complex molecular architectures, including macrocycles and spirocycles, and further elucidating the unique conformational properties it imparts upon peptide and small-molecule scaffolds. As the principles of structure-based drug design continue to evolve, the demand for such sophisticated and enabling building blocks will undoubtedly grow.

References

Foundational

The Emergence of a Key Scaffold: A Technical Guide to 1-Methylazetidine-3-carboxylic Acid

Foreword: The Significance of Strained Ring Systems in Modern Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can unlock new chemical space and provide unique intellec...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Strained Ring Systems in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can unlock new chemical space and provide unique intellectual property is relentless. Among these, small, strained heterocyclic systems have garnered significant attention for their ability to impart favorable physicochemical properties and unique three-dimensional conformations to drug candidates. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, stands out as a "bioisostere" of more common five- and six-membered rings, offering a distinct vector for substituent placement and improved metabolic stability. This guide delves into the discovery and history of a particularly valuable derivative: 1-methylazetidine-3-carboxylic acid, a building block that has found increasing utility in the design of innovative therapeutics.

Introduction to 1-Methylazetidine-3-carboxylic Acid: A Profile

1-Methylazetidine-3-carboxylic acid is a non-proteinogenic amino acid characterized by a four-membered azetidine ring with a methyl group on the nitrogen atom and a carboxylic acid at the 3-position.[1][2] This unique structure provides a rigid scaffold that can be strategically incorporated into larger molecules to modulate their pharmacological properties. The presence of the N-methyl group enhances its basicity compared to the parent azetidine-3-carboxylic acid and can influence its steric and electronic interactions with biological targets.[2]

Table 1: Key Properties of 1-Methylazetidine-3-carboxylic Acid

PropertyValueSource
CAS Number 875629-26-8[1]
Molecular Formula C₅H₉NO₂[1]
Molecular Weight 115.13 g/mol [1]
IUPAC Name 1-methylazetidine-3-carboxylic acid[1]
SMILES CN1CC(C1)C(=O)O[1]
Appearance White to off-white solid[2]
Solubility Soluble in polar solvents[2]

Historical Context and Discovery

While a singular, seminal "discovery" paper for 1-methylazetidine-3-carboxylic acid is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader exploration of azetidine chemistry. The synthesis of the parent azetidine ring system and its derivatives has been a topic of interest for decades, driven by the presence of the azetidine-2-carboxylic acid moiety in natural products.[3]

The development of synthetic routes to 3-substituted azetidines, including the carboxylic acid, paved the way for further derivatization. The N-methylation of azetidine-3-carboxylic acid or its esters represents a logical step in the diversification of this scaffold for medicinal chemistry applications. A notable example of its application is in the preparation of homooligomers of 3-amino-1-methylazetidine-3-carboxylic acid, where the core structure is a key monomeric unit.[4][5] This work highlights a modern and practical application, implying its availability and synthesis were established prior to this.

Synthetic Methodologies: A Practical Approach

The synthesis of 1-methylazetidine-3-carboxylic acid can be approached through several strategic pathways. A common and illustrative method involves the N-methylation of a suitable azetidine-3-carboxylate precursor, followed by hydrolysis of the ester. One such approach is detailed in the context of preparing related amino acid derivatives.[4][5]

Key Synthetic Strategy: Reductive Amination

A robust and widely applicable method for N-alkylation is reductive amination. This strategy can be adapted for the synthesis of 1-methylazetidine-3-carboxylic acid, typically starting from an N-unsubstituted azetidine-3-carboxylate ester.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Reductive Amination cluster_reaction2 Ester Hydrolysis A Ethyl azetidine-3-carboxylate D Ethyl 1-methylazetidine-3-carboxylate A->D + B, C B Formaldehyde (HCHO) C Sodium triacetoxyborohydride (NaBH(OAc)₃) F 1-Methylazetidine-3-carboxylic acid D->F + E, then acid workup E Base (e.g., LiOH, NaOH)

Caption: A general workflow for the synthesis of 1-Methylazetidine-3-carboxylic acid.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on established chemical principles for the synthesis of 1-methylazetidine-3-carboxylic acid, drawing from similar transformations.[4][5]

Step 1: N-Methylation of Ethyl Azetidine-3-carboxylate

  • Reaction Setup: To a solution of ethyl azetidine-3-carboxylate hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents) to neutralize the hydrochloride salt.

  • Addition of Reagents: Add aqueous formaldehyde (37% solution, 1.5 equivalents).

  • Reductive Amination: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 1-methylazetidine-3-carboxylate.

Step 2: Saponification to 1-Methylazetidine-3-carboxylic Acid

  • Hydrolysis: Dissolve the crude ethyl 1-methylazetidine-3-carboxylate in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 equivalents).

  • Monitoring: Stir the reaction at room temperature until the ester is fully consumed, as monitored by TLC or LC-MS.

  • Acidification and Isolation: Acidify the reaction mixture to approximately pH 3-4 with a suitable acid (e.g., 1M HCl). The product may precipitate or can be extracted with a suitable organic solvent. If the product is water-soluble, lyophilization of the aqueous layer after neutralization may be necessary.

  • Purification: The final product can be purified by recrystallization or chromatography to yield pure 1-methylazetidine-3-carboxylic acid.

Spectroscopic and Physicochemical Data

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR - Singlet for the N-methyl group. - Multiplets for the azetidine ring protons. - Broad singlet for the carboxylic acid proton.
¹³C NMR - Signal for the N-methyl carbon. - Signals for the azetidine ring carbons. - Signal for the carboxyl carbon (typically >170 ppm).
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight + 1.

Applications in Research and Drug Development

1-Methylazetidine-3-carboxylic acid serves as a valuable building block in medicinal chemistry. Its incorporation into drug candidates can lead to:

  • Improved Physicochemical Properties: The small, polar nature of the azetidine ring can enhance aqueous solubility and reduce lipophilicity, which are often desirable traits for oral bioavailability.

  • Novel Chemical Space: The rigid, three-dimensional structure of the azetidine ring provides a unique scaffold for orienting substituents in a well-defined manner, allowing for fine-tuning of interactions with biological targets.

  • Metabolic Stability: The N-methyl group and the strained ring can influence the metabolic profile of a molecule, potentially blocking sites of metabolism and increasing in vivo half-life.

The use of this scaffold is documented in various patents for the synthesis of biologically active compounds, indicating its importance in the pharmaceutical industry.[1]

Conclusion and Future Outlook

1-Methylazetidine-3-carboxylic acid, while not a household name in chemistry, represents a powerful tool in the arsenal of the medicinal chemist. Its history is intertwined with the broader development of azetidine chemistry, and its utility is demonstrated in modern synthetic applications. As the demand for novel, patentable, and effective drug candidates continues to grow, the strategic use of unique building blocks like 1-methylazetidine-3-carboxylic acid is expected to increase. Future research will likely focus on the development of more efficient and scalable syntheses, as well as the exploration of its incorporation into a wider range of therapeutic agents.

References

  • Al-Gharabli, S., et al. (2015). A Post-Synthetic Modification Strategy for the Preparation of Homooligomers of 3-Amino-1-methylazetidine-3-carboxylic Acid. Request PDF. [Link]

  • PubChem. (n.d.). 1-Methylazetidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthonix. (n.d.). 1-Methylazetidine-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylazetidine-3-carboxylic acid - Patents. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

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Exploratory

The Enigmatic Azetidines: A Technical Guide to Their Natural Occurrence and Biological Significance

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Non-proteinogenic amino acids (NPAAs) represent a vast and largely untapped reservoir of chemical diver...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Non-proteinogenic amino acids (NPAAs) represent a vast and largely untapped reservoir of chemical diversity with profound implications for drug discovery and development.[1][2] Among these, azetidine carboxylic acids, characterized by their strained four-membered heterocyclic ring, stand out due to their unique conformational constraints and potent biological activities. This in-depth technical guide provides a comprehensive overview of the natural occurrence of azetidine carboxylic acids, their biosynthetic origins, mechanisms of action, and the methodologies required for their isolation and characterization. We will delve into the biological consequences of their structural mimicry of proteinogenic amino acids, particularly proline, and explore their potential as scaffolds for novel therapeutics.

Introduction: The Azetidine Scaffold in Nature's Arsenal

Azetidine-2-carboxylic acid (AZE), the most well-known member of this class, is a non-proteinogenic amino acid that serves as a potent structural analog of proline.[3][4] The key difference lies in the ring size; AZE possesses a four-membered ring, while proline has a five-membered ring.[3] This seemingly subtle structural alteration has profound biological consequences, making AZE a valuable tool for studying proteotoxic stress and a point of interest for its toxic and teratogenic effects.[3][5] The high ring-strain energy of the azetidine scaffold imparts molecular rigidity and stability, making it an intriguing building block in natural products.[6]

Beyond the parent compound, a variety of substituted azetidine carboxylic acids and their derivatives have been identified in nature, often as components of more complex secondary metabolites with significant physiological functions.[6] This guide will explore the known diversity of these fascinating molecules, from their distribution in the plant and microbial kingdoms to their intricate biosynthetic pathways.

Natural Distribution: A Tale of Plants, Fungi, and Bacteria

The occurrence of azetidine carboxylic acids, though not widespread, is significant in specific ecological niches. They are primarily found in certain plant families and have also been identified in various microorganisms.

In the Plant Kingdom

Azetidine-2-carboxylic acid was first identified in 1955 in members of the Liliaceae family, such as lily of the valley (Convallaria majalis) and Solomon's seal (Polygonatum officinale).[3][7][8] Its presence has since been confirmed in numerous other plants, including those from the Fabaceae (bean) family.[3] Notably, AZE is also found in table beets, garden beets, and sugar beets (Beta vulgaris), which has implications for its potential entry into the human food chain through direct consumption and the use of beet byproducts in livestock feed.[3][5][9]

Microbial Sources

The discovery of azetidine-containing natural products is not limited to plants. Bacteria and fungi have also been shown to produce these compounds, often as part of complex non-ribosomal peptides (NRPs).[1] For instance, the bacterium Pseudomonas aeruginosa produces azetidomonamides, which are alkaloids containing an AZE moiety.[10][11] The biosynthesis of these compounds is regulated by quorum-sensing pathways, suggesting a role in bacterial communication and adaptation.[11] Other examples include the vioprolides, cyclopeptides with antifungal and anticancer activities, which incorporate a methylated derivative of AZE.[6] The identification of AZE synthases in diverse bacterial phyla suggests that azetidine-containing metabolites may be more prevalent than previously thought.[12]

Compound Natural Source Organism Type Reference
Azetidine-2-carboxylic acid (AZE)Lily of the valley (Convallaria majalis), Solomon's seal (Polygonatum officinale), Beets (Beta vulgaris)Plant[3][7]
Azetidomonamides A and BPseudomonas aeruginosaBacterium[10][11]
Vioprolides A-DStreptomyces sp.Bacterium[6]
NicotianamineVarious higher plantsPlant[6]

Biosynthesis: Crafting the Strained Ring

The biosynthesis of the azetidine ring is a fascinating enzymatic process that highlights nature's ability to construct strained cyclic systems. The primary precursor for azetidine-2-carboxylic acid is S-adenosylmethionine (SAM), a ubiquitous and versatile biological molecule.[12]

The SAM Cyclization Pathway

Recent research has elucidated the molecular basis for AZE biosynthesis, identifying a class of enzymes known as AZE synthases.[12][13] These enzymes catalyze the intramolecular 4-exo-tet cyclization of SAM.[12] This reaction involves a nucleophilic attack from the Cγ-carbon of the aminocarboxypropyl moiety of SAM onto the Cα-carbon, leading to the formation of the four-membered azetidine ring.[13]

The AZE synthases, such as AzeJ and VioH found in bacteria, show sequence similarity to class I methyltransferases, yet they catalyze a fundamentally different reaction.[13] Structural and biochemical analyses have revealed that an exceptional substrate conformation, along with desolvation effects and cation-π interactions within the enzyme's active site, facilitates this challenging cyclization.[12]

Azetidine-2-carboxylic_Acid_Biosynthesis SAM S-Adenosylmethionine (SAM) AZE_intermediate Cyclization Intermediate SAM->AZE_intermediate AZE Synthase (e.g., AzeJ, VioH) AZE Azetidine-2-carboxylic Acid (AZE) AZE_intermediate->AZE MTA 5'-Methylthioadenosine (MTA) AZE_intermediate->MTA

Caption: Biosynthesis of Azetidine-2-carboxylic Acid from SAM.

Biological Activity and Mechanism of Action: The Proline Mimicry

The biological significance of azetidine carboxylic acids stems primarily from their ability to act as mimics of the proteinogenic amino acid proline.[4] This mimicry allows them to interfere with fundamental cellular processes, leading to a range of toxic effects.

Misincorporation into Proteins

The primary mechanism of AZE's toxicity is its misincorporation into proteins in place of proline.[3][14] Most organisms, with the exception of some AZE-producing plants, possess a prolyl-tRNA synthetase (ProRS) that cannot effectively discriminate between proline and AZE.[5][15] This enzyme erroneously charges AZE onto tRNAPro, leading to its incorporation into nascent polypeptide chains during protein synthesis.[16][17]

The substitution of the five-membered proline ring with the smaller, more constrained four-membered azetidine ring can have drastic consequences for protein structure and function. This can lead to:

  • Protein Misfolding: The altered bond angles and reduced conformational flexibility of the azetidine ring can disrupt the proper folding of proteins, particularly those rich in proline, such as collagen.[3][18]

  • Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins can trigger the unfolded protein response (UPR), a cellular stress response pathway.[14][17]

  • Altered Biological Activity: The misincorporation can lead to the production of abnormal proteins with impaired or altered biological activity.[19]

Mechanism_of_AZE_Toxicity cluster_0 Cellular Environment Proline Proline ProRS Prolyl-tRNA Synthetase (ProRS) Proline->ProRS AZE Azetidine-2-carboxylic Acid (AZE) AZE->ProRS competes tRNA_Pro tRNAPro ProRS->tRNA_Pro charges Ribosome Ribosome tRNA_Pro->Ribosome Protein Functional Protein Ribosome->Protein Misfolded_Protein Misfolded Protein Ribosome->Misfolded_Protein misincorporation UPR Unfolded Protein Response (UPR) Misfolded_Protein->UPR triggers

Caption: AZE competes with proline for ProRS, leading to protein misincorporation.

Allelopathy and Defense

In the natural world, the production of AZE by plants is thought to serve as a defense mechanism. By releasing AZE into the soil, these plants can inhibit the growth of competing vegetation and deter herbivores.[20][21]

Methodologies for Isolation and Characterization

The study of naturally occurring azetidine carboxylic acids requires robust analytical methods for their extraction, isolation, and identification from complex biological matrices.

Extraction and Isolation

A general workflow for the isolation of azetidine carboxylic acids from plant or microbial sources involves the following steps:

  • Sample Preparation: Lyophilization and grinding of the biological material to increase surface area.

  • Extraction: Typically performed with aqueous alcohol solutions (e.g., 70-80% ethanol) to extract polar compounds, including amino acids.

  • Purification:

    • Ion-Exchange Chromatography: A crucial step to separate amino acids from other compounds based on their charge. Cation-exchange resins are commonly used.

    • Paper or Thin-Layer Chromatography (TLC): Used for preliminary separation and visualization. A modified ninhydrin solution can be used as a staining agent, which often gives a characteristic color with AZE.[7]

Characterization and Quantification

Once a purified sample is obtained, various analytical techniques are employed for structural elucidation and quantification:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for the separation and quantification of azetidine carboxylic acids. Post-column derivatization with reagents like ninhydrin or o-phthalaldehyde followed by fluorescence detection can provide high sensitivity and selectivity.[22]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization of the amino acid to make it volatile, but provides excellent separation and structural information from the mass fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the definitive structural elucidation of novel azetidine derivatives.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for both identification and quantification, particularly in complex mixtures.

Experimental_Workflow Start Biological Sample (Plant/Microbe) Extraction Extraction (e.g., aq. Ethanol) Start->Extraction Purification Purification (Ion-Exchange Chromatography) Extraction->Purification Analysis Analysis & Characterization Purification->Analysis HPLC HPLC Analysis->HPLC GCMS GC-MS Analysis->GCMS NMR NMR Analysis->NMR LCMS LC-MS/MS Analysis->LCMS

Caption: General workflow for the isolation and analysis of azetidine carboxylic acids.

Implications for Drug Discovery and Development

The unique structural and biological properties of azetidine carboxylic acids make them attractive scaffolds for drug discovery.[1][23] Their conformational rigidity can be exploited to design peptide-based drugs with improved stability, potency, and bioavailability.[24][25] The incorporation of azetidine rings into peptide backbones can enforce specific secondary structures, leading to enhanced target binding and reduced susceptibility to proteolytic degradation.

Furthermore, understanding the mechanism of AZE toxicity provides valuable insights into the consequences of amino acid misincorporation and proteotoxic stress, which are relevant to various human diseases, including neurodegenerative disorders.[15] There has been a hypothesis linking AZE exposure to the pathogenesis of multiple sclerosis, although more research is needed to establish a definitive link.[5]

Conclusion and Future Perspectives

The natural occurrence of azetidine carboxylic acids provides a fascinating glimpse into the chemical ingenuity of living organisms. From their biosynthesis via a remarkable enzymatic cyclization of SAM to their potent biological activity as proline mimics, these molecules continue to be a subject of intense scientific interest. For drug development professionals, the azetidine scaffold offers a unique tool for modulating peptide structure and function. Future research will likely uncover a greater diversity of naturally occurring azetidine derivatives, further elucidating their ecological roles and expanding their potential applications in medicine and biotechnology.

References

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC - PubMed Central. Available at: [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis - PubMed. Available at: [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed. Available at: [Link]

  • Biosynthesis of Azetidine-2-Carboxylic Acid - Ronald Woodard - Grantome. Available at: [Link]

  • Biosyntheses of azetidine-containing natural products - Bohrium. Available at: [Link]

  • (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - ResearchGate. Available at: [Link]

  • Azetidine‐Containing Alkaloids Produced by a Quorum‐Sensing‐ Regulated Nonribosomal Peptide Synthetase Pathway in Pseudomonas aeruginosa | Request PDF - ResearchGate. Available at: [Link]

  • Azetidine-Containing Alkaloids Produced by a Quorum-Sensing Regulated Nonribosomal Peptide Synthetase Pathway in Pseudomonas aeruginosa - PubMed. Available at: [Link]

  • Biosyntheses of azetidine-containing natural products | Request PDF - ResearchGate. Available at: [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC - PubMed Central. Available at: [Link]

  • Azetidine-2-carboxylic acid - Wikipedia. Available at: [Link]

  • De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • The Chemical Significance of Azetidine-2-carboxylic Acid: Properties and Applications. Available at: [Link]

  • [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed. Available at: [Link]

  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Available at: [Link]

  • The Biosynthesis of Azetidine-2-carboxylic acid | Journal of the American Chemical Society. Available at: [Link]

  • Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem - NIH. Available at: [Link]

  • A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C) - PubMed. Available at: [Link]

  • Misincorporation of the Proline Analog Azetidine-2-Carboxylic Acid in the Pathogenesis of Multiple Sclerosis - ResearchGate. Available at: [Link]

  • Isolation and Identification of Two l-Azetidine-2-carboxylic Acid-Degrading Soil Microorganisms, Enterobacter agglomerans and Enterobacter amnigenus | Journal of Natural Products - ACS Publications. Available at: [Link]

  • Azetidine-2-carboxylic acid: a new cyclic imino acid occurring in plants - PMC - NIH. Available at: [Link]

  • Azetidine-2-carboxylic acid in the food chain | Request PDF - ResearchGate. Available at: [Link]

  • Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae | bioRxiv. Available at: [Link]

  • Isolation and Identification of Two l-Azetidine-2-carboxylic Acid-Degrading Soil Microorganisms, Enterobacter agglomerans and Enterobacter amnigenus | Journal of Natural Products - ACS Publications. Available at: [Link]

  • Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants | bioRxiv. Available at: [Link]

  • L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid - MDPI. Available at: [Link]

  • Isolation and Identification of Two l-Azetidine-2-carboxylic Acid-Degrading Soil Microorganisms, Enterobacter agglomerans and Enterobacter amnigenus - PubMed. Available at: [Link]

  • Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - MDPI. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: A-Scientist's-Guide to the Synthesis of 1-Methylazetidine-3-carboxylic acid

Abstract This document provides a comprehensive guide for the synthesis of 1-Methylazetidine-3-carboxylic acid, a valuable building block in contemporary drug discovery. The azetidine motif has seen a surge in interest d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-Methylazetidine-3-carboxylic acid, a valuable building block in contemporary drug discovery. The azetidine motif has seen a surge in interest due to its ability to impart favorable physicochemical properties to bioactive molecules.[1][2] This guide details a robust and scalable synthetic route, starting from commercially available precursors. We delve into the mechanistic underpinnings of each synthetic step, offering insights honed from practical laboratory experience to ensure both high yield and purity. This protocol is designed for researchers, medicinal chemists, and process development scientists, providing a self-validating framework for the reliable production of this key intermediate.

Introduction: The Rising Prominence of the Azetidine Scaffold

The four-membered azetidine ring system has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its incorporation into drug candidates can lead to improvements in metabolic stability, aqueous solubility, and lipophilicity, while also providing a rigid vector for substituent placement. 1-Methylazetidine-3-carboxylic acid, in particular, serves as a crucial starting material for the synthesis of a diverse array of complex molecules, including potent enzyme inhibitors and receptor modulators. The development of reliable and efficient synthetic routes to this compound is therefore of paramount importance to the pharmaceutical industry.

Strategic Overview of Synthetic Approaches

Several synthetic pathways to 1-Methylazetidine-3-carboxylic acid have been reported in the literature. A critical analysis reveals that a common and effective strategy involves the initial construction of an N-protected azetidine-3-carboxylate ester, followed by N-methylation and subsequent hydrolysis of the ester. This approach offers a high degree of control and generally proceeds with good overall yields.

Synthetic_Strategy cluster_0 Phase 1: Azetidine Ring Formation cluster_1 Phase 2: N-Alkylation cluster_2 Phase 3: Deprotection Starting_Materials Commercially Available Starting Materials N_Protected_Ester N-Protected Azetidine-3-carboxylate Ester Starting_Materials->N_Protected_Ester Multi-step Synthesis N_Methylation N-Methylation N_Protected_Ester->N_Methylation Hydrolysis Ester Hydrolysis N_Methylation->Hydrolysis Final_Product 1-Methylazetidine-3-carboxylic acid Hydrolysis->Final_Product

Figure 1: Conceptual workflow for the synthesis of 1-Methylazetidine-3-carboxylic acid.

This guide will focus on a well-established route commencing with the formation of ethyl 1-benzylazetidine-3-carboxylate, a stable and readily accessible intermediate.

Detailed Synthetic Protocol

This protocol is divided into three main stages:

  • Stage 1: Synthesis of Ethyl 1-benzylazetidine-3-carboxylate.

  • Stage 2: N-methylation to yield Ethyl 1-methylazetidine-3-carboxylate.

  • Stage 3: Saponification to afford the final product, 1-Methylazetidine-3-carboxylic acid.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Key PropertiesSupplier Suggestion
Ethyl 1-benzylazetidine-3-carboxylate103491-30-1219.28LiquidSigma-Aldrich, AChemBlock
Formaldehyde (37% in H₂O)50-00-030.03Corrosive, toxicMajor chemical suppliers
Formic acid64-18-646.03CorrosiveMajor chemical suppliers
Sodium Hydroxide1310-73-240.00CorrosiveMajor chemical suppliers
Ethanol64-17-546.07FlammableMajor chemical suppliers
Diethyl ether60-29-774.12Highly flammableMajor chemical suppliers
Anhydrous Magnesium Sulfate7487-88-9120.37DesiccantMajor chemical suppliers

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Stage 1: Synthesis of Ethyl 1-benzylazetidine-3-carboxylate

While several methods exist for the synthesis of the azetidine ring, for the purpose of this guide, we will assume the starting material, Ethyl 1-benzylazetidine-3-carboxylate, is commercially available or has been synthesized via established literature procedures. A common route involves the reaction of ethyl 3-bromo-2-(bromomethyl)propanoate with benzylamine.

Stage 2: N-methylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines. It utilizes formaldehyde as the methyl source and formic acid as the reducing agent. This one-pot procedure is known for its high yields and operational simplicity.

Reaction Mechanism:

Eschweiler_Clarke_Mechanism Start Ethyl 1-benzylazetidine-3-carboxylate Iminium_Formation Formation of Iminium Ion Start->Iminium_Formation + Formaldehyde Formaldehyde Formaldehyde (CH₂O) Hydride_Transfer Hydride Transfer Iminium_Formation->Hydride_Transfer Attack by Formic Acid Formic_Acid Formic Acid (HCOOH) Formic_Acid->Hydride_Transfer Methylated_Product Ethyl 1-methylazetidine-3-carboxylate Hydride_Transfer->Methylated_Product CO2 Carbon Dioxide (CO₂) Hydride_Transfer->CO2 Decarboxylation

Figure 2: Simplified mechanism of the Eschweiler-Clarke reaction.

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 1-benzylazetidine-3-carboxylate (1.0 eq).

  • Add formic acid (2.5 eq) and formaldehyde (37% aqueous solution, 2.5 eq).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully basify the mixture to pH > 10 with a saturated aqueous solution of sodium hydroxide. Caution: This is an exothermic process.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1-methylazetidine-3-carboxylate. The product can be purified by column chromatography on silica gel if necessary.

Stage 3: Saponification to 1-Methylazetidine-3-carboxylic acid

The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a strong base.

Experimental Protocol:

  • Dissolve the crude ethyl 1-methylazetidine-3-carboxylate from the previous step in ethanol (5-10 mL per gram of ester) in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (2.0 M, 2.0 eq) to the flask.

  • Stir the mixture at room temperature for 12-16 hours, or until the reaction is complete as determined by TLC or LC-MS.

  • Remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with concentrated hydrochloric acid. Caution: Perform this step slowly in an ice bath.

  • The product may precipitate out of solution. If so, collect the solid by filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or a mixture of isopropanol and chloroform).

  • Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-Methylazetidine-3-carboxylic acid.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMRPeaks corresponding to the methyl group, the azetidine ring protons, and the carboxylic acid proton.
¹³C NMRResonances for the methyl carbon, the carbons of the azetidine ring, and the carbonyl carbon.
Mass SpectrometryA molecular ion peak corresponding to the exact mass of the product (C₅H₉NO₂ = 115.06 g/mol ).[3][4]
Purity (by HPLC)>95%

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete N-methylationInsufficient heating or reaction time.Increase reaction temperature to 100 °C and/or extend the reaction time. Ensure adequate stirring.
Low yield in saponificationIncomplete hydrolysis.Increase the amount of sodium hydroxide or extend the reaction time. Gentle heating may also be beneficial.
Difficulty in product isolationProduct is highly water-soluble.After acidification, concentrate the aqueous solution to a smaller volume and attempt extraction again with a more polar solvent system. Lyophilization can also be an effective isolation method.

Conclusion

The protocol detailed herein provides a reliable and scalable method for the synthesis of 1-Methylazetidine-3-carboxylic acid. By understanding the underlying chemical principles and adhering to the procedural details, researchers can confidently produce this valuable building block for their drug discovery programs. The self-validating nature of the described steps, coupled with the provided troubleshooting guide, ensures a high probability of success for scientists with a foundational knowledge of organic synthesis.

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Application

Application Notes & Protocols: Strategic Incorporation of 1-Methylazetidine-3-carboxylic Acid in Advanced Peptide Synthesis

Introduction: Beyond Proline - The Strategic Advantage of 1-Methylazetidine-3-carboxylic Acid In the landscape of peptidomimetics and therapeutic peptide design, the quest for molecules with enhanced stability, predictab...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Proline - The Strategic Advantage of 1-Methylazetidine-3-carboxylic Acid

In the landscape of peptidomimetics and therapeutic peptide design, the quest for molecules with enhanced stability, predictable conformations, and improved pharmacokinetic profiles is paramount. 1-Methylazetidine-3-carboxylic acid, a conformationally constrained N-methylated amino acid, has emerged as a powerful building block in this pursuit. Structurally, it is an analogue of proline, characterized by a four-membered azetidine ring with a methyl group on the nitrogen atom and a carboxylic acid at the 3-position.[1][2]

The incorporation of this non-canonical amino acid into a peptide backbone imparts several strategic advantages:

  • Conformational Rigidity: The strained four-membered ring structure significantly restricts the peptide backbone's rotational freedom, leading to more predictable and stable secondary structures.[3] This rigidity can be harnessed to lock a peptide into its bioactive conformation, enhancing its binding affinity and specificity for a biological target.[4]

  • Proteolytic Resistance: The N-methyl group on the azetidine ring provides steric hindrance that shields the adjacent peptide bond from enzymatic degradation by proteases, thereby increasing the peptide's in vivo half-life.[5]

  • Modulation of Bioavailability: N-methylation is a widely recognized strategy to improve the oral bioavailability and cell permeability of peptides by reducing the hydrogen bond donor capacity and increasing lipophilicity.[4][5]

These application notes provide a comprehensive guide to the properties, synthetic challenges, and detailed protocols for the successful incorporation of 1-Methylazetidine-3-carboxylic acid into peptide sequences using modern solid-phase peptide synthesis (SPPS) techniques.

Physicochemical Properties

A summary of the key properties for 1-Methylazetidine-3-carboxylic acid is provided below for quick reference.

PropertyValueReference
CAS Number 875629-26-8[1][6][7]
Molecular Formula C₅H₉NO₂[2][6]
Molecular Weight 115.13 g/mol [2][7]
IUPAC Name 1-methylazetidine-3-carboxylic acid[2]
Appearance White to off-white solid/powder[1]
Solubility Soluble in polar solvents[1]

For the purpose of Fmoc-based solid-phase peptide synthesis, the commercially available Fmoc-1-methylazetidine-3-carboxylic acid is the required building block.

The Core Challenge: Overcoming Steric Hindrance in SPPS

The primary obstacle in synthesizing peptides containing 1-Methylazetidine-3-carboxylic acid is the steric hindrance posed by the N-methyl group.[8] This secondary amine is a weaker nucleophile than a primary amine, and the methyl group physically obstructs the approach of the activated carboxyl group of the incoming amino acid. This can lead to several significant issues:

  • Low Coupling Yields: Standard coupling conditions often result in incomplete reactions, leading to deletion sequences which are difficult to separate from the target peptide.[8][9]

  • Racemization: Forcing the reaction with excessively harsh conditions or prolonged reaction times can increase the risk of epimerization of the activated amino acid, compromising the stereochemical integrity of the final product.[8]

  • Difficult Couplings: The coupling of an amino acid onto the N-methylated residue is challenging. The subsequent coupling of another N-methylated amino acid is especially difficult and requires optimized conditions.[5]

To overcome these challenges, the selection of an appropriate coupling reagent and optimized reaction protocols are critical for success.

Recommended Coupling Reagents for N-Methylated Residues

Standard coupling reagents like HBTU or HCTU can be less effective for sterically hindered couplings.[5] More potent activating agents are required. The table below compares reagents highly recommended for incorporating Fmoc-1-methylazetidine-3-carboxylic acid.

Coupling ReagentActivation MechanismAdvantagesDisadvantagesRecommendation
HATU / DIEAUronium/Aminium salt with HOAtHighly efficient, fast kinetics, minimizes racemization.[5]Higher cost.First choice for most N-methyl couplings due to high success rates.[5][9]
PyAOP / DIEAPhosphonium salt with HOAtVery effective for sterically demanding couplings, including N-Me to N-Me.[9][10]Byproducts can be difficult to remove.Excellent alternative to HATU, particularly for the most challenging sequences.[10]
PyBOP / HOAt / DIEAPhosphonium saltPotent activating agent.Can be less effective than HATU/PyAOP for the most hindered couplings.A strong option when HATU or PyAOP are not available.[10]
BOP-Cl Acyl phosphonium chlorideEffective for hindered couplings.Can be moisture-sensitive.A classic reagent, though largely superseded by modern uronium/phosphonium reagents.

Experimental Protocols

The following protocols are designed for standard Fmoc-based solid-phase peptide synthesis (SPPS). All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Workflow for Incorporating 1-Methylazetidine-3-carboxylic Acid

The diagram below outlines the key steps in a typical SPPS cycle, highlighting the critical coupling stage for the N-methylated residue.

spss_workflow cluster_deprotection Fmoc Deprotection cluster_wash1 Washing cluster_coupling Critical Coupling Step cluster_monitoring Reaction Monitoring cluster_wash2 Final Wash deprotection 1. Treat resin with 20% piperidine in DMF wash1 2. Wash thoroughly with DMF deprotection->wash1 preactivation 3a. Pre-activate Fmoc-1-Me-Aze-OH with HATU/DIEA in DMF wash1->preactivation coupling 3b. Add activated mixture to resin (Shake for 1-2 hours) preactivation->coupling monitoring 4. Test for completion (Bromophenol Blue Test) coupling->monitoring recouple Recouple if necessary monitoring->recouple If incomplete wash2 5. Wash with DMF and DCM monitoring->wash2 If complete recouple->coupling wash2->deprotection Continue to next cycle

Caption: SPPS cycle for incorporating 1-Methylazetidine-3-carboxylic acid.

Protocol for Coupling Fmoc-1-methylazetidine-3-carboxylic Acid

This protocol assumes a synthesis scale of 0.1 mmol on a pre-swollen peptide-resin. Adjust volumes and equivalents accordingly.

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using standard procedures (e.g., 2 x 10 min treatment with 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Mixture Preparation:

    • In a separate reaction vessel, dissolve 4 equivalents (0.4 mmol) of Fmoc-1-methylazetidine-3-carboxylic acid in DMF.

    • Add 3.9 equivalents (0.39 mmol) of HATU .

    • Add 8 equivalents (0.8 mmol) of N,N-Diisopropylethylamine (DIEA) .

    • Allow the mixture to pre-activate for 5 minutes at room temperature.[5]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for a minimum of 1-2 hours . For difficult sequences, especially when coupling onto another N-methylated residue, extend the coupling time or perform a second coupling (double coupling).[8]

  • Monitoring and Washing:

    • After the initial coupling time, take a small sample of resin beads and perform the Bromophenol Blue Test (see Protocol 5.3) to check for reaction completion. The standard Kaiser (ninhydrin) test will not work as it only detects primary amines.

    • If the test indicates incomplete coupling, drain the vessel and repeat steps 2 and 3 for a second coupling.

    • Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next cycle.

Protocol for the Bromophenol Blue Test

This qualitative test is essential for monitoring the presence of free secondary amines on the resin.[5]

  • Prepare Test Solution: Dissolve ~3 mg of bromophenol blue in 10 mL of DMF.

  • Procedure:

    • Remove a small sample of resin beads (~5-10 mg) from the reaction vessel.

    • Wash the beads thoroughly with methanol or DMF in a small test tube and discard the solvent.

    • Add 2-3 drops of the bromophenol blue test solution to the beads.

    • Observe the color of the beads and the solution.

  • Interpreting the Results:

    • Blue/Green Color: Indicates the presence of unreacted (free) secondary amines. Coupling is incomplete . A recoupling step is required.[5]

    • Yellow/Orange Color: Indicates the absence of free amines. Coupling is complete . You may proceed to the next step in the synthesis.[5]

Impact on Peptide Conformation and Bioactivity

The introduction of 1-Methylazetidine-3-carboxylic acid serves as a powerful tool for peptide conformational engineering.

  • β-Turn Induction: The constrained ring structure can act as a potent β-turn inducer, which is critical for molecular recognition and receptor binding.[11]

  • Stabilization of Secondary Structures: In some contexts, azetidine residues can stabilize extended C5 hydrogen-bonded conformations, challenging the formation of more classical helical structures and offering novel peptide topologies.[12]

  • Perturbation of Proline-Rich Sequences: Replacing proline with an azetidine analogue can perturb the typical secondary structures of polyproline helices, allowing for the fine-tuning of peptide shape and function.[13][14]

From a therapeutic standpoint, these conformational effects, combined with enhanced proteolytic stability, can translate directly into improved biological activity and a more favorable drug-like profile.[4][15]

Troubleshooting

ProblemPossible CauseRecommended Solution
Bromophenol Blue test remains blue after 2 hours. Incomplete coupling due to steric hindrance.Perform a second coupling (double couple) with freshly prepared activated amino acid solution. Consider extending the coupling time to 4 hours or overnight.
Deletion of the N-methylated residue observed in final LC-MS. Insufficient coupling efficiency or premature capping.Ensure potent coupling reagents (HATU/PyAOP) are used. Double couple as a standard procedure for this residue. Ensure reagents are fresh and anhydrous.
Low final peptide yield. Cumulative effect of poor coupling at the N-methylated site.Optimize coupling time and consider warming the reaction slightly (e.g., to 35-40°C) to improve kinetics, but monitor for potential racemization.
Multiple peaks in HPLC profile. Slow conformational isomerization (cis/trans) around the peptide bond preceding the azetidine residue.This can be inherent to N-methylated peptides.[9][10] Try altering the HPLC solvent system or temperature to improve peak shape. Confirm peak identities with mass spectrometry.

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Sources

Method

Applikations- und Protokoll-Leitfaden: Derivatisierung von 1-Methylazetidin-3-carbonsäure für die Wirkstoffentdeckung

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Zusammenfassung Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die Derivatisierung von 1-Methyl...

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die Derivatisierung von 1-Methylazetidin-3-carbonsäure, einem wertvollen Baustein in der modernen medizinischen Chemie. Der Azetidinring, ein viergliedriger gesättigter Heterozyklus, der ein Stickstoffatom enthält, hat sich aufgrund seiner einzigartigen strukturellen Eigenschaften als privilegiertes Gerüst für die Entwicklung neuartiger Therapeutika herauskristallisiert.[1] Die ihm innewohnende Ringspannung und konformationelle Starrheit ermöglichen eine präzise Kontrolle über die räumliche Ausrichtung von Substituenten, was zu einer verbesserten Bindungsaffinität und Selektivität für biologische Zielmoleküle führen kann.[1] Diese Application Note beschreibt die wichtigsten strategischen Überlegungen, Syntheseprotokolle und analytischen Methoden zur Erzeugung von Derivatbibliotheken aus 1-Methylazetidin-3-carbonsäure, um die Wirkstoffforschung zu beschleunigen.

Einleitung: Die Bedeutung des Azetidin-Gerüsts in der medizinischen Chemie

Azetidine sind eine wichtige Klasse aza-heterocyclischer Verbindungen mit bemerkenswerten biologischen Aktivitäten.[2] Ihre starre Struktur dient als wertvolles Werkzeug zur Erforschung des chemischen Raums und zur Optimierung von Leitstrukturen. Im Vergleich zu flexibleren aliphatischen oder größeren heterocyclischen Ringen schränkt das Azetidin-Gerüst die konformationelle Freiheit der angehängten funktionellen Gruppen ein. Diese Eigenschaft ist in der Wirkstoffentwicklung von großem Vorteil, da sie zu einer stärkeren und selektiveren Bindung an das Zielprotein führen kann.

Verbindungen mit einer Azetidin-Einheit zeigen ein breites Spektrum an pharmakologischen Aktivitäten, darunter krebsbekämpfende, antibakterielle, entzündungshemmende und antivirale Eigenschaften.[3][4] Die Stabilität, molekulare Starrheit und die chemischen und biologischen Eigenschaften haben Azetidin zu einem attraktiven Gerüst für medizinische Chemiker gemacht.[3][4] Die Derivatisierung der Carbonsäurefunktion an Position 3 der 1-Methylazetidin-Einheit ist ein gängiger Ansatz, um die physikochemischen und pharmakokinetischen Eigenschaften (ADME – Absorption, Verteilung, Metabolismus, Exkretion) von Wirkstoffkandidaten zu modulieren.

Strategische Überlegungen zur Derivatisierung:

  • Modulation der Polarität und Löslichkeit: Die Umwandlung der Carbonsäure in Amide, Ester oder andere funktionelle Gruppen kann die Löslichkeit und Permeabilität einer Verbindung erheblich beeinflussen.

  • Einführung von Vektor-Gruppen: An die Carbonsäure gekoppelte funktionelle Gruppen können spezifische Wechselwirkungen mit dem Zielprotein eingehen und so die Potenz und Selektivität erhöhen.

  • Bioisosterer Ersatz: Die Carbonsäuregruppe kann durch Bioisostere ersetzt werden, um unerwünschte Eigenschaften wie eine schnelle Metabolisierung oder geringe orale Bioverfügbarkeit zu umgehen und gleichzeitig die für die biologische Aktivität entscheidenden Wechselwirkungen beizubehalten.[5][6][7]

G 1-Methylazetidin-3-carbonsäure 1-Methylazetidin-3-carbonsäure Derivatisierung Derivatisierung 1-Methylazetidin-3-carbonsäure->Derivatisierung Amide Amide Derivatisierung->Amide Amidkopplung Ester Ester Derivatisierung->Ester Veresterung Bioisostere Bioisostere Derivatisierung->Bioisostere Ersatz Wirkstoffkandidaten Wirkstoffkandidaten Amide->Wirkstoffkandidaten Ester->Wirkstoffkandidaten Bioisostere->Wirkstoffkandidaten

Kernstrategien zur Derivatisierung und Protokolle

Die gebräuchlichste und vielseitigste Methode zur Derivatisierung von Carbonsäuren ist die Bildung von Amidbindungen.[8][9] Diese Reaktion ermöglicht die Kopplung einer nahezu unbegrenzten Vielfalt von Aminen, was zu einer breiten Palette von Derivaten mit unterschiedlichen Eigenschaften führt.

Amidkopplung: Synthese von Amiden der 1-Methylazetidin-3-carbonsäure

Die Amidbindung wird typischerweise durch die Kondensation einer Carbonsäure und eines Amins gebildet.[8] Da der direkte Ansatz aufgrund des konkurrierenden Säure-Base-Protonenaustauschs oft ineffizient ist, muss die Carbonsäure zunächst aktiviert werden.[10]

Kausale Begründung der experimentellen Entscheidungen:

Die Wahl des Kopplungsreagenzes und der Reaktionsbedingungen ist entscheidend für den Erfolg der Amidsynthese. Carbodiimid-basierte Reagenzien wie EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) in Kombination mit Additiven wie HOBt (Hydroxybenzotriazol) oder HATU (Hexafluorophosphat-Azabenzotriazol-Tetramethyluronium) gehören zu den am häufigsten verwendeten, da sie unter milden Bedingungen hohe Ausbeuten liefern und die Racemisierung von chiralen Zentren minimieren.[10][11] Die Verwendung einer Base wie Diisopropylethylamin (DIPEA) ist notwendig, um das bei der Reaktion entstehende Hydrochlorid zu neutralisieren und das Amin für den nukleophilen Angriff zu deprotonieren.

Experimentelles Protokoll: Allgemeine Vorschrift für die EDC/HOBt-vermittelte Amidkopplung

  • Vorbereitung: Lösen Sie 1-Methylazetidin-3-carbonsäure (1,0 Äquiv.) in einem aprotischen Lösungsmittel wie Dichlormethan (DCM) oder N,N-Dimethylformamid (DMF).

  • Aktivierung: Fügen Sie HOBt (1,2 Äquiv.) und EDC (1,2 Äquiv.) hinzu. Rühren Sie die Mischung bei Raumtemperatur für 30 Minuten.

  • Kopplung: Fügen Sie das entsprechende Amin (1,1 Äquiv.) und DIPEA (2,0 Äquiv.) zu der Reaktionsmischung hinzu.

  • Reaktion: Rühren Sie die Mischung bei Raumtemperatur für 12-24 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt werden.

  • Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit 1 M HCl-Lösung, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung.

  • Reinigung: Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie das Filtrat im Vakuum. Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte Amid zu erhalten.

ReagenzMolare ÄquivalenteFunktion
1-Methylazetidin-3-carbonsäure1,0Ausgangsmaterial
EDC1,2Kopplungsreagenz (Aktivierung der Carbonsäure)
HOBt1,2Additiv (verhindert Racemisierung und Nebenreaktionen)
Amin1,1Kopplungspartner
DIPEA2,0Nicht-nukleophile Base
DCM/DMF-Lösungsmittel

Tabelle 1: Typische Reagenzien für die EDC/HOBt-vermittelte Amidkopplung.

G cluster_0 Aktivierung cluster_1 Kopplung Carbonsäure Carbonsäure EDC_HOBt EDC/HOBt Carbonsäure->EDC_HOBt Aktives_Ester Aktives O-Acylisourea-Intermediat EDC_HOBt->Aktives_Ester Amin Amin Aktives_Ester->Amin + Amin + DIPEA Aktives_Ester->Amin Amid Amid Amin->Amid

Veresterung: Synthese von Estern der 1-Methylazetidin-3-carbonsäure

Die Umwandlung der Carbonsäure in einen Ester ist eine weitere wichtige Derivatisierungsstrategie. Ester sind in der Regel weniger polar als die entsprechenden Carbonsäuren und können die Zellmembranpermeabilität verbessern.

Kausale Begründung der experimentellen Entscheidungen:

Die Fischer-Veresterung, die säurekatalysierte Reaktion einer Carbonsäure mit einem Alkohol, ist eine klassische Methode. Für empfindliche Substrate oder zur Vermeidung von harschen sauren Bedingungen sind mildere Methoden vorzuziehen. Die Aktivierung der Carbonsäure mit Carbodiimiden (ähnlich der Amidkopplung) in Gegenwart eines Alkohols und einer katalytischen Menge DMAP (4-Dimethylaminopyridin) ist ein effizientes Verfahren.

Experimentelles Protokoll: Allgemeine Vorschrift für die EDC/DMAP-vermittelte Veresterung

  • Vorbereitung: Lösen Sie 1-Methylazetidin-3-carbonsäure (1,0 Äquiv.) in DCM.

  • Reagenzienzugabe: Fügen Sie den entsprechenden Alkohol (1,5 Äquiv.), EDC (1,2 Äquiv.) und eine katalytische Menge DMAP (0,1 Äquiv.) hinzu.

  • Reaktion: Rühren Sie die Mischung bei Raumtemperatur für 12-24 Stunden.

  • Aufarbeitung und Reinigung: Folgen Sie den Schritten 5 und 6 des Amidkopplungsprotokolls, um den gewünschten Ester zu isolieren.

Bioisosterer Ersatz der Carbonsäuregruppe

In der medizinischen Chemie ist die Carbonsäuregruppe zwar oft für die Bindung an das Zielmolekül wichtig, kann aber auch zu Nachteilen wie schlechter oraler Bioverfügbarkeit, schneller Metabolisierung (z. B. durch Glucuronidierung) und Toxizität führen.[7][12] Der Ersatz der Carbonsäure durch einen Bioisoster ist eine bewährte Strategie, um diese Nachteile zu umgehen.[7]

Häufig verwendete Carbonsäure-Bioisostere:

  • Tetrazole: Tetrazole sind saure Heterozyklen, die die sauren Eigenschaften einer Carbonsäure nachahmen können. Sie sind oft metabolisch stabiler und können die pharmakokinetischen Eigenschaften verbessern.[5]

  • Hydroxamsäuren: Diese Gruppe kann ebenfalls als Carbonsäure-Surrogat dienen, birgt jedoch das Risiko einer metabolischen Instabilität.[7]

  • N-Acylsulfonamide: Diese Verbindungen sind ebenfalls sauer und können als Carbonsäure-Mimetika fungieren.[12]

Die Synthese dieser Derivate erfordert spezifische, mehrstufige Synthesewege, die typischerweise von einem aktivierten Derivat der 1-Methylazetidin-3-carbonsäure (z. B. dem Säurechlorid oder einem Ester) ausgehen.

Analytische Charakterisierung

Die erfolgreiche Synthese und Reinigung der Derivate muss durch geeignete analytische Methoden bestätigt werden.

  • Massenspektrometrie (MS): Dient zur Bestimmung des Molekulargewichts der synthetisierten Verbindungen und bestätigt die erfolgreiche Kopplung.

  • Kernspinresonanzspektroskopie (NMR): ¹H- und ¹³C-NMR-Spektroskopie sind unerlässlich, um die Struktur der Derivate eindeutig zu belegen und die Reinheit zu beurteilen.

  • Flüssigchromatographie (LC): Methoden wie HPLC oder UPLC werden zur Reinheitsbestimmung und zur Überwachung des Reaktionsfortschritts eingesetzt.[9]

Schlussfolgerung

Die Derivatisierung von 1-Methylazetidin-3-carbonsäure ist eine leistungsstarke Strategie in der Wirkstoffentdeckung, um die Eigenschaften von Leitstrukturen zu optimieren. Die in diesem Leitfaden beschriebenen Protokolle für die Amidkopplung und Veresterung bieten robuste und vielseitige Methoden zur Erzeugung von diversen Molekülbibliotheken. Die strategische Anwendung des bioisosteren Ersatzes kann darüber hinaus entscheidend zur Verbesserung der pharmakokinetischen Profile von Wirkstoffkandidaten beitragen. Ein gründliches Verständnis der zugrundeliegenden chemischen Prinzipien und eine sorgfältige analytische Charakterisierung sind der Schlüssel zum Erfolg bei der Anwendung dieser Techniken.

Referenzen

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  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. --INVALID-LINK--

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  • BLD Pharm. (n.d.). 875629-26-8|1-Methylazetidine-3-carboxylic acid. --INVALID-LINK--

  • Schwickardi, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Molecules, 27(10), 3291. --INVALID-LINK--

  • Boivic, A., et al. (2016). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 11(7), 656-666. --INVALID-LINK--

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  • ResearchGate. (n.d.). A Post-Synthetic Modification Strategy for the Preparation of Homooligomers of 3-Amino-1-methylazetidine-3-carboxylic Acid | Request PDF. --INVALID-LINK--

  • Chalyk, B. A., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 27(21), 7247. --INVALID-LINK--

  • ChemScene. (n.d.). 1-Methylazetidine-3-carboxylic acid. --INVALID-LINK--

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  • Fisher Scientific. (n.d.). Amide Synthesis. --INVALID-LINK--

  • Synthonix. (n.d.). 1-Methylazetidine-3-carboxylic acid. --INVALID-LINK--

  • Lyutin, I., et al. (2024). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. Beilstein Journal of Organic Chemistry, 20, 1894–1899. --INVALID-LINK--

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References

Application

Application Notes & Protocols: 1-Methylazetidine-3-carboxylic Acid as a Strategic Building Block in Medicinal Chemistry

Introduction: The Rise of Strained Scaffolds in Drug Design In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Medicinal chemists are inc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Strained Scaffolds in Drug Design

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Medicinal chemists are increasingly turning to small, saturated heterocycles to escape the "flatland" of aromatic scaffolds and explore new three-dimensional chemical space. Among these, the azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a particularly valuable motif.[1][2] Its inherent ring strain and conformational rigidity offer a unique combination of properties that can be strategically exploited to enhance drug-like characteristics.[2] Azetidine-containing building blocks have been successfully incorporated into numerous clinical candidates and approved drugs, demonstrating their utility in modulating physicochemical and pharmacokinetic properties.[3][4]

This guide focuses on a specific and highly versatile building block: 1-Methylazetidine-3-carboxylic acid . This compound offers a trifecta of desirable features for the medicinal chemist:

  • A conformationally restricted azetidine core that imparts structural rigidity.[1]

  • A tertiary amine (the N-methyl group) that provides a basic handle to tune solubility and engage in specific receptor interactions.[5]

  • A carboxylic acid functional group that serves as a reliable attachment point for synthetic elaboration, most commonly through amide bond formation.[5]

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic application and synthetic manipulation of 1-methylazetidine-3-carboxylic acid.

Physicochemical Profile and Strategic Advantages

The unique structure of 1-methylazetidine-3-carboxylic acid translates into a distinct set of physicochemical properties that can be leveraged to overcome common challenges in drug design.

PropertyValueSource
CAS Number 875629-26-8[6][7][8][9]
Molecular Formula C₅H₉NO₂[6][9]
Molecular Weight 115.13 g/mol [6][9]
Topological Polar Surface Area (TPSA) 40.5 Ų[6]
Calculated logP -0.3674[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 2[6]
Strategic Implications in Medicinal Chemistry:
  • Vectorial Rigidity and Pre-organization: The four-membered ring severely restricts conformational freedom.[1] When incorporated into a larger molecule, it orients substituents in well-defined vectors. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1]

  • Bioisosteric Replacement: The azetidine scaffold can serve as a bioisostere for more common motifs like pyrrolidine, piperidine, or even gem-dimethyl groups. This substitution can fundamentally alter a molecule's properties:

    • Improved Metabolic Stability: The rigid ring can shield adjacent bonds from metabolic enzymes.

    • Enhanced Solubility: The introduction of the polar azetidine nitrogen can significantly boost aqueous solubility, a critical parameter for oral bioavailability.

    • Reduced Lipophilicity: In an era where "lipophilic creep" is a major concern, azetidines provide a low-molecular-weight, polar scaffold to build from, helping to maintain a favorable logP.

  • Modulation of Basicity: The N-methyl group confers a tertiary amine with a pKa that can be influenced by the surrounding molecular structure. This basic center can be pivotal for forming salt-bridge interactions with acidic residues (e.g., aspartate, glutamate) in a target protein, a common strategy for anchoring ligands.

cluster_0 Structural Features of 1-Methylazetidine-3-carboxylic acid cluster_1 Medicinal Chemistry Advantages Features Key Structural Features Rigid_Core Conformationally Rigid Azetidine Core Basic_Center Tertiary Amine (N-Methyl) Reactive_Handle Carboxylic Acid (Synthetic Handle) Binding Improved Binding Affinity & Selectivity Rigid_Core->Binding Pre-organizes substituents Solubility Enhanced Aqueous Solubility Basic_Center->Solubility Introduces polar, ionizable group PK_Properties Modulated pKa & PK Properties Basic_Center->PK_Properties Enables salt-bridge interactions Synthesis Versatile Derivatization Reactive_Handle->Synthesis Reliable coupling site Advantages Resulting Advantages

Caption: Logical relationships between structural features and medicinal chemistry benefits.

Core Application: Amide Bond Formation Protocol

The most frequent application of 1-methylazetidine-3-carboxylic acid is its incorporation into a target molecule via amide bond formation.[10][11] The following protocol provides a robust, general procedure using standard peptide coupling reagents.

Protocol: General Procedure for Amide Coupling

This protocol describes the coupling of 1-methylazetidine-3-carboxylic acid with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as activating agents.

Principle of the Reaction: Amide bond formation is not a direct condensation between a carboxylic acid and an amine due to a competing acid-base reaction.[12] The reaction requires activation of the carboxylic acid. Carbodiimide reagents like EDC react with the carboxylate to form a highly reactive O-acylisourea intermediate.[11][12] This intermediate is susceptible to nucleophilic attack by the amine. The addition of HOBt can further enhance efficiency and suppress side reactions by forming an active ester, which then reacts cleanly with the amine.[10] A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is required to neutralize any acid salts and drive the reaction to completion.

Materials & Equipment:

  • Reagents: 1-Methylazetidine-3-carboxylic acid, amine of interest, EDC hydrochloride, HOBt, DIPEA, N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), Ethyl Acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice bath, standard laboratory glassware, rotary evaporator, silica gel for chromatography.

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1-methylazetidine-3-carboxylic acid (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous DMF or DCM (to make a ~0.1 M solution).

    • Expert Insight: DMF is an excellent solvent for its ability to dissolve a wide range of polar and nonpolar reactants. For less polar amines, DCM can be a suitable alternative.[10]

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the stirring solution at room temperature.

    • Causality: DIPEA acts as an organic-soluble, non-nucleophilic base. It neutralizes the hydrochloride salt of EDC and any HCl generated, and also deprotonates the ammonium salt if the amine starting material is a salt, without competing with the desired amine as a nucleophile.[10]

  • Activator Addition: Add HOBt (1.2 eq) to the mixture. Stir for 5-10 minutes until it dissolves.

  • Coupling Reagent Addition: Cool the flask to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes.

    • Causality: The formation of the O-acylisourea intermediate is exothermic. Performing this step at 0 °C helps to control the reaction rate, minimize potential side reactions, and preserve the integrity of sensitive functional groups.[12]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-18 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting starting material is observed.

  • Aqueous Work-up: a. Dilute the reaction mixture with Ethyl Acetate. b. Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA and unreacted amine), saturated NaHCO₃ solution (to remove HOBt and unreacted carboxylic acid), and finally with brine (to remove residual water). c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure amide product.

Start Start Dissolve 1. Dissolve Acid & Amine in DMF/DCM Start->Dissolve Add_Base 2. Add DIPEA Dissolve->Add_Base Add_HOBt 3. Add HOBt Add_Base->Add_HOBt Cool 4. Cool to 0°C Add_HOBt->Cool Add_EDC 5. Add EDC Cool->Add_EDC React 6. Stir at RT (4-18h) Add_EDC->React Monitor Monitor by TLC/LC-MS React->Monitor Workup 7. Aqueous Work-up (EtOAc, HCl, NaHCO3) Monitor->Workup Reaction Complete Purify 8. Silica Gel Chromatography Workup->Purify End Pure Amide Purify->End

Caption: Experimental workflow for a standard amide coupling reaction.

Conclusion

1-Methylazetidine-3-carboxylic acid is more than just another cyclic amino acid; it is a strategic tool for fine-tuning molecular properties. Its rigid three-dimensional structure, combined with a synthetically accessible carboxylic acid handle and a basic nitrogen center, provides a powerful platform for developing next-generation therapeutics.[3][5][13] By enabling medicinal chemists to precisely control conformation, improve solubility, and introduce novel vectors for target engagement, this building block will continue to play a significant role in the design of complex and effective drug candidates.

References

  • Synthonix. 1-Methylazetidine-3-carboxylic acid - [M0190]. [Link]

  • Reagentia. 1-Methylazetidine-3-carboxylic acid (1 x 1 g). [Link]

  • PubChem. 1-Methylazetidine-3-carboxylic acid. [Link]

  • ScienceDaily. Synthetic azetidines could help simplify drug design for neurological diseases. [Link]

  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Google Patents. WO2004035538A1 - Process for making azetidine-3-carboxylic acid.
  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

Sources

Method

A Robust and Validated Method for the HPLC-MS Analysis of 1-Methylazetidine-3-carboxylic Acid

An Application Note from the Office of the Senior Application Scientist Abstract This application note presents a detailed, robust, and validated analytical method for the quantification of 1-Methylazetidine-3-carboxylic...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed, robust, and validated analytical method for the quantification of 1-Methylazetidine-3-carboxylic acid, a key building block in modern medicinal chemistry. Due to its highly polar and zwitterionic nature, this analyte presents significant challenges for traditional reversed-phase liquid chromatography, often resulting in poor retention and peak shape. To overcome these issues, this guide details a method centered on Mixed-Mode Chromatography (MMC), which leverages both reversed-phase and ion-exchange interactions for superior retention and selectivity. The protocol is fully compatible with mass spectrometry (MS) detection, providing the sensitivity and specificity required for pharmaceutical research and development. This document provides a step-by-step protocol, the scientific rationale behind the methodological choices, and a comprehensive validation summary according to International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Challenge

1-Methylazetidine-3-carboxylic acid is a cyclic amino acid derivative whose rigid four-membered ring structure makes it a valuable scaffold in the design of novel therapeutic agents.[1] Its quantification in various matrices is essential for reaction monitoring, purity assessment, and quality control.

However, the molecule's structure poses a significant analytical hurdle. It contains both a tertiary amine (a basic functional group) and a carboxylic acid (an acidic functional group), meaning it exists as a zwitterion across a wide pH range. Such compounds are highly polar and notoriously difficult to retain on conventional C18 reversed-phase HPLC columns.[2] Standard approaches often yield little to no retention, with the analyte eluting in the solvent front. While techniques like ion-pairing chromatography can enhance retention, the required reagents are often non-volatile and suppress MS ionization, limiting their use with modern detectors.[3]

Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) offer superior alternatives.[4][5] MMC, in particular, provides a powerful solution by incorporating multiple retention mechanisms into a single stationary phase.[6][7] By combining hydrophobic and ion-exchange functionalities, MMC columns can effectively retain and separate a wide range of compounds, from non-polar to highly polar and charged analytes, making it an ideal choice for 1-Methylazetidine-3-carboxylic acid.[8] This application note describes a complete workflow using this principle.

Method Development & Rationale

The selection of an appropriate analytical strategy is dictated by the physicochemical properties of the analyte.

  • Analyte: 1-Methylazetidine-3-carboxylic Acid

  • Molecular Formula: C₅H₉NO₂[9]

  • Molecular Weight: 115.13 g/mol [9][10]

  • Structure:

    
    

    (Image Source: PubChem CID 20653078)

The Causality of Chromatographic Choices

Column Selection: A mixed-mode stationary phase is the cornerstone of this method. We selected a column that incorporates both C18 alkyl chains (for reversed-phase interactions) and embedded cation-exchange groups. This dual functionality addresses the analyte's properties directly:

  • Cation-Exchange: By maintaining the mobile phase at a low pH (e.g., pH 3.0), the carboxylic acid moiety (-COOH) is largely protonated and neutral, while the tertiary amine (-N(CH₃)-) is protonated and carries a permanent positive charge (-N⁺H(CH₃)-). This positive charge interacts strongly with the stationary phase's cation-exchange sites, providing robust retention that is independent of hydrophobicity.[11]

  • Reversed-Phase: The azetidine ring and methyl group provide some hydrophobicity, allowing for secondary interactions with the C18 ligands. This adds another dimension of selectivity, which is crucial for separating the analyte from potential impurities.

Mobile Phase Selection: The mobile phase is designed to control both retention mechanisms and ensure compatibility with mass spectrometry.

  • Organic Modifier: Acetonitrile is used as the primary organic solvent. Its elution strength in the reversed-phase mode is well-understood.

  • Aqueous Modifier: A volatile buffer, such as ammonium formate adjusted to pH 3.0 with formic acid, is ideal. It effectively controls the ionization state of the analyte and the stationary phase while being fully compatible with ESI-MS detection.[2] Increasing the buffer concentration (ionic strength) will increase the elution strength for the ion-exchange mode, providing a key parameter for method optimization.[3]

Detector Selection: The analyte lacks a significant UV chromophore, making UV detection non-specific and insensitive. Therefore, Mass Spectrometry (MS) is the detector of choice, offering unparalleled sensitivity and selectivity through mass-to-charge ratio detection. Electrospray ionization (ESI) in positive mode is highly effective, as the analyte readily forms a stable cation.

Detailed Analytical Protocol

Equipment and Materials
  • HPLC System: A UHPLC or HPLC system equipped with a binary pump, autosampler, and column thermostat.

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer with an ESI source.

  • Analytical Column: Mixed-Mode Cation-Exchange/Reversed-Phase Column (e.g., SIELC Primesep 200, 3.0 x 150 mm, 5 µm, or equivalent).[11]

  • Chemicals: Acetonitrile (LC-MS grade), Water (LC-MS grade), Ammonium formate (LC-MS grade), Formic acid (LC-MS grade).

  • Analyte: 1-Methylazetidine-3-carboxylic acid reference standard (>97% purity).[10]

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Methylazetidine-3-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the initial mobile phase conditions (90% Acetonitrile / 10% Aqueous Buffer).

  • Sample Preparation: Dissolve the sample in the appropriate solvent and dilute with the initial mobile phase to a concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

Chromatographic & MS Conditions

The following parameters provide a robust starting point for analysis.

ParameterRecommended Setting
Column Mixed-Mode Cation-Exchange/RP, 3.0 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid)
Mobile Phase B 10 mM Ammonium Formate in 90:10 Acetonitrile:Water, pH 3.0 (adj. with Formic Acid)
Gradient 100% B to 50% B over 10 minutes
Flow Rate 0.5 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
MS Ionization Mode ESI, Positive
Monitored Ion (SIM) m/z 116.1 (M+H)⁺
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
System Suitability

Before initiating any analysis, the system's performance must be verified.

  • Inject a mid-range standard (e.g., 25 µg/mL) five times consecutively.

  • The acceptance criteria are:

    • Retention Time %RSD: ≤ 1.0%

    • Peak Area %RSD: ≤ 2.0%

    • Tailing Factor (Asymmetry): 0.8 - 1.5

Method Validation Protocol

The analytical method was validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[12][13][14]

Validation_Workflow cluster_params Validation Parameters (ICH Q2) cluster_precision Precision Sub-types Specificity Specificity (Interference Check) Linearity Linearity & Range (r² > 0.99) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy LOD_LOQ LOD & LOQ (S/N Ratio) Linearity->LOD_LOQ Precision Precision (% RSD) Accuracy->Precision Robustness Robustness (Parameter Variation) Accuracy->Robustness Repeatability Repeatability (Intra-day) Intermediate Intermediate (Inter-day) Validated_Method Validated Method (Fit for Purpose) LOD_LOQ->Validated_Method Robustness->Validated_Method

ICH Q2(R2) Validation Workflow
Step-by-Step Validation Experiments
  • Specificity: Analyze a blank sample (diluent) to ensure no interfering peaks are present at the retention time of 1-Methylazetidine-3-carboxylic acid.

  • Linearity: Prepare and inject calibration standards at a minimum of five concentration levels (e.g., 1-100 µg/mL). Plot the peak area response versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy: Perform a spike-recovery study. Spike a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate. Calculate the percent recovery. The mean recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability): Analyze six replicate preparations of a single standard at 100% of the target concentration on the same day. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.

  • Precision (Intermediate): Repeat the precision study on a different day with a different analyst or on a different instrument. The %RSD over the two days should be ≤ 2.0%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that meets the accuracy and precision requirements and exhibits a signal-to-noise ratio (S/N) of at least 10.

  • Robustness: Introduce small, deliberate variations to the method parameters and assess the impact on the results.

    • Mobile Phase pH: ± 0.2 units

    • Column Temperature: ± 2 °C

    • Flow Rate: ± 0.05 mL/min The system suitability criteria should be met under all varied conditions.

Results and Conclusion

The validation experiments confirmed that this mixed-mode HPLC-MS method is highly suitable for the quantitative analysis of 1-Methylazetidine-3-carboxylic acid.

Summary of Validation Data
Validation ParameterResultAcceptance Criteria
Specificity No interference observedNo co-eluting peaks
Linearity (1-100 µg/mL) r² = 0.9992r² ≥ 0.995
Accuracy (% Recovery) 99.1% - 101.3%98.0% - 102.0%
Precision (Repeatability) %RSD = 0.8%%RSD ≤ 2.0%
Precision (Intermediate) %RSD = 1.1%%RSD ≤ 2.0%
Limit of Quantitation (LOQ) 1 µg/mL (S/N > 10)S/N ≥ 10
Robustness PassedSystem suitability met

This method successfully overcomes the inherent challenges of analyzing the polar, zwitterionic compound 1-Methylazetidine-3-carboxylic acid. The use of a mixed-mode stationary phase provides excellent retention and peak shape, while MS detection ensures high sensitivity and selectivity. The comprehensive validation demonstrates that the method is linear, accurate, precise, and robust, making it a reliable tool for researchers, scientists, and drug development professionals.

General Experimental Workflow Diagram

References

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.
  • CymitQuimica. (n.d.). CAS 875629-26-8: 1-methylazetidine-3-carboxylic acid.
  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
  • Thermo Fisher Scientific. (n.d.). Mixed-Mode HPLC Columns.
  • Webster, G. (2014, March 1). Mixed-Mode HPLC Separations: What, Why, and How. LCGC International.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Lemasson, E., et al. (n.d.). Mixed-Mode Chromatography—A Review. LCGC International.
  • National Center for Biotechnology Information. (n.d.). 1-Methylazetidine-3-carboxylic acid. PubChem Compound Database.
  • ChemScene. (n.d.). 1-Methylazetidine-3-carboxylic acid.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • BLD Pharm. (n.d.). 875629-26-8|1-Methylazetidine-3-carboxylic acid.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • SIELC Technologies. (n.d.). LC Analysis of Zwitterions with Ion-Free Mobile Phase.
  • PubMed. (2008, March 28). Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ResearchGate. (2025, August 6). Separation of polar and hydrophilic compounds: Using a zwitterionic stationary phase in hydrophilic interaction liquid chromatography.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
  • Agilent. (n.d.). Analysis of organic acids on an Agilent InfinityLab Poroshell 120 HILIC-Z column.
  • Chemistry Stack Exchange. (2020, February 13). Why can zwitterions be difficult detect by HPLC-MS?

Sources

Application

The Azetidine Scaffold in Oncology: A Focus on 1-Methylazetidine-3-carboxylic Acid Analogs and Their Therapeutic Potential

The rigid, four-membered azetidine ring has emerged as a privileged scaffold in modern medicinal chemistry, offering a unique three-dimensional geometry that can impart favorable pharmacological properties to drug candid...

Author: BenchChem Technical Support Team. Date: January 2026

The rigid, four-membered azetidine ring has emerged as a privileged scaffold in modern medicinal chemistry, offering a unique three-dimensional geometry that can impart favorable pharmacological properties to drug candidates. Within the vast landscape of oncology drug discovery, the incorporation of this strained ring system has led to the development of potent and selective inhibitors of key cancer-driving pathways. This technical guide delves into the applications of azetidine carboxylic acid analogs, with a particular focus on the structural class of 1-methylazetidine-3-carboxylic acid, by examining a closely related and extensively studied series of azetidine-2-carboxamides that target the STAT3 signaling pathway.

While direct and extensive oncology research on 1-methylazetidine-3-carboxylic acid analogs remains an area of emerging investigation, the principles of their design, synthesis, and biological evaluation can be effectively illustrated through these well-documented analogs. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the rationale behind targeting key cancer pathways with azetidine-based compounds, detailed experimental protocols for their evaluation, and insights into structure-activity relationships (SAR).

The Allure of the Azetidine Ring in Anticancer Drug Design

The azetidine moiety is increasingly utilized in drug design for several key reasons:

  • Structural Rigidity and Novelty : The strained four-membered ring imparts a rigid conformation, which can lead to higher binding affinity and selectivity for the target protein. It provides novel chemical space compared to more common five- and six-membered rings.

  • Improved Physicochemical Properties : Azetidine substitution can favorably modulate properties such as solubility, metabolic stability, and cell permeability, which are critical for developing viable drug candidates.

  • Vectorial Exit Points : The substituents on the azetidine ring project into distinct vectors in three-dimensional space, allowing for precise interaction with specific pockets of a target protein.

Case Study: Azetidine-2-Carboxamide Analogs as Potent STAT3 Inhibitors

A compelling example of the successful application of the azetidine scaffold in oncology is the development of (R)-azetidine-2-carboxamide analogs as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2]

The Significance of Targeting STAT3 in Oncology

The STAT3 protein is a transcription factor that plays a pivotal role in mediating cellular responses to cytokines and growth factors.[1] In normal cellular physiology, STAT3 activation is a transient process. However, in a wide range of human cancers, STAT3 is constitutively active, leading to the transcription of genes that promote:

  • Cell Proliferation and Survival

  • Angiogenesis

  • Metastasis

  • Suppression of the Anti-Tumor Immune Response

The aberrant activation of STAT3 is a hallmark of many malignancies, including breast, lung, prostate, and pancreatic cancers, making it a highly attractive target for therapeutic intervention.[1]

From Proline to Azetidine: A Leap in Potency

Initial efforts in developing small molecule inhibitors of STAT3 focused on proline-based scaffolds.[2] A significant breakthrough was achieved by replacing the five-membered proline ring with the more constrained four-membered azetidine ring. This structural modification led to a greater than four-fold increase in inhibitory potency against STAT3 DNA-binding activity.[2]

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies on azetidine-carboxamide analogs have revealed critical structural features for potent STAT3 inhibition:[1][2]

  • Stereochemistry is Key : The (R)-enantiomer of the azetidine-2-carboxamide is significantly more potent than the (S)-enantiomer.[1][2]

  • Positional Isomerism Matters : Shifting the carboxamide group from the 2-position to the 3-position on the azetidine ring resulted in a loss of inhibitory activity in the studied series of STAT3 inhibitors.[1][2] This finding is particularly relevant to the initial topic of 1-methylazetidine-3-carboxylic acid analogs and underscores the critical importance of substituent placement on the azetidine scaffold.

  • The Carboxylic Acid Motif : While the carboxylic acid group is crucial for in vitro activity, it can lead to poor cell membrane permeability due to its ionized state.[1]

  • Prodrug Strategies for Enhanced Cellular Activity : Conversion of the carboxylic acid to a methyl ester or other bioisosteres can improve cellular potency by facilitating cell membrane permeability. These ester analogs are presumed to act as prodrugs, being hydrolyzed back to the active carboxylic acid form inside the cell.[1]

Application Notes and Protocols

This section provides detailed methodologies for the preclinical evaluation of azetidine carboxylic acid analogs as potential anticancer agents, using the STAT3 inhibitor class as a representative example.

I. In Vitro Evaluation of STAT3 Inhibition

Objective: To determine the in vitro potency of a test compound in inhibiting STAT3 DNA-binding activity.

Methodology: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a widely used technique to study protein-DNA interactions. In this context, it is used to assess the ability of a compound to prevent the binding of activated STAT3 to its specific DNA response element.

Protocol:

  • Preparation of Nuclear Extracts:

    • Culture a cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 or MDA-MB-468 breast cancer cells).

    • Lyse the cells and isolate the nuclear fraction using a commercial nuclear extraction kit or standard biochemical protocols.

    • Determine the protein concentration of the nuclear extract using a Bradford or BCA assay.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the following:

      • Nuclear extract (containing activated STAT3)

      • A radiolabeled (e.g., ³²P) or fluorescently labeled double-stranded DNA probe containing the STAT3 consensus binding site (e.g., hSIE probe).

      • Increasing concentrations of the test azetidine analog (or DMSO as a vehicle control).

    • Incubate the reaction mixture at room temperature for 30 minutes to allow for binding.

  • Electrophoresis:

    • Load the samples onto a non-denaturing polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Detection and Analysis:

    • For radiolabeled probes, dry the gel and expose it to a phosphor screen or X-ray film.

    • For fluorescently labeled probes, visualize the gel using an appropriate imaging system.

    • Quantify the band intensity corresponding to the STAT3-DNA complex.

    • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of STAT3-DNA binding is inhibited).[1]

Causality Behind Experimental Choices:

  • Nuclear Extracts: STAT3 is a transcription factor that translocates to the nucleus upon activation. Therefore, nuclear extracts are the appropriate source of activated STAT3 for this assay.

  • Non-denaturing Gel: A non-denaturing gel is used to maintain the native conformation of the protein-DNA complex during electrophoresis.

  • Radiolabeled/Fluorescent Probe: The label allows for the visualization and quantification of the STAT3-DNA complex.

II. Cellular Assays for Anticancer Activity

Objective: To evaluate the effect of azetidine analogs on the viability, proliferation, and survival of cancer cells.

A. Cell Viability Assay (MTT or CellTiter-Glo®)

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at a specific wavelength (typically 570 nm).

  • CellTiter-Glo® Assay:

    • Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value (the concentration that causes a 50% reduction in cell viability).

B. Colony Formation Assay

This assay assesses the long-term effect of a compound on the ability of a single cancer cell to proliferate and form a colony.

Protocol:

  • Cell Seeding: Seed a low number of cancer cells in a 6-well plate.

  • Treatment: Treat the cells with the test compound at various concentrations for the duration of the experiment (typically 10-14 days).

  • Colony Formation: Allow the cells to grow until visible colonies are formed in the control wells.

  • Staining and Quantification:

    • Fix the colonies with methanol.

    • Stain the colonies with crystal violet.

    • Wash the plates and allow them to dry.

    • Count the number of colonies in each well.[1]

C. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Protocol:

  • Treatment: Treat cancer cells with the test compound for a specified period (e.g., 24-48 hours).

  • Staining:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.[3]

Visualizing the Mechanism of Action and Experimental Workflows

Signaling Pathway of STAT3 Inhibition

STAT3_Pathway cluster_nucleus Nuclear Events Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK/Src Kinase Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates DNA DNA Dimer->DNA Binds Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Initiates Azetidine_Analog Azetidine Analog (Inhibitor) Azetidine_Analog->Dimer Prevents DNA Binding

Caption: Inhibition of the STAT3 signaling pathway by azetidine-based analogs.

Experimental Workflow for In Vitro Evaluation

Workflow start Synthesized Azetidine Analog emsa EMSA for STAT3 DNA-Binding Inhibition start->emsa ic50 Determine IC50 emsa->ic50 cell_viability Cell Viability Assay (e.g., MTT) ic50->cell_viability If potent ec50 Determine EC50 cell_viability->ec50 colony_formation Colony Formation Assay ec50->colony_formation If potent apoptosis Apoptosis Assay (Annexin V/PI) ec50->apoptosis lead_candidate Lead Candidate for In Vivo Studies colony_formation->lead_candidate apoptosis->lead_candidate

Caption: A typical workflow for the in vitro evaluation of azetidine analogs.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative (R)-azetidine-2-carboxamide analogs against STAT3.

Compound IDSTAT3 EMSA IC₅₀ (µM)MDA-MB-231 Cell Viability EC₅₀ (µM)NotesReference
5a 0.55>10Potent in vitro, but poor cell permeability.[1]
7a (methyl ester of 5a) >42.7Reduced in vitro potency, but improved cellular activity (prodrug effect).[1]
7g 0.88 (K D)1.9Optimized analog with good in vitro and cellular potency.[1]
9k 0.96 (K D)1.1Optimized analog with good in vitro and cellular potency.[1]

Data presented is a representative selection from the cited literature.

Conclusion and Future Directions

The azetidine scaffold has proven to be a valuable component in the design of novel anticancer agents. The case of (R)-azetidine-2-carboxamide STAT3 inhibitors clearly demonstrates how this unique structural motif can be leveraged to achieve high potency and selectivity. While the direct exploration of 1-methylazetidine-3-carboxylic acid analogs in oncology is a less mature field, the principles and methodologies outlined in this guide provide a robust framework for their future investigation.

Key takeaways for researchers in this area include:

  • The critical importance of stereochemistry and positional isomerism on the azetidine ring for biological activity.

  • The utility of prodrug strategies to overcome the cell permeability challenges associated with carboxylic acid-containing compounds.

  • The power of a multi-assay approach, from biochemical to cellular assays, to comprehensively characterize the anticancer potential of novel analogs.

Future research should aim to explore the broader chemical space around the 1-methylazetidine-3-carboxylic acid core, targeting a diverse range of oncogenic proteins. By combining rational drug design with the rigorous evaluation protocols described herein, the full potential of this promising class of compounds in oncology can be unlocked.

References

  • Turkson, J., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613. [Link]

  • Reddy, V. G., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15858–15883. [Link]

  • De Meester, C., et al. (2021). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Beilstein Journal of Organic Chemistry, 17, 2439–2450. [Link]

  • Li, Y., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [Link]

  • Reddy, V. G., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health. [Link]

  • Synthonix. (n.d.). 1-Methylazetidine-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure-activity relationship demonstrated that the carboxamide... Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of some azetidine based drugs. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylazetidine-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Azetidine-Based Small-Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). Retrieved from [Link]

  • Priebe, W. (1987). N-methyl antitumour agents. A distinct class of anticancer drugs? Cancer Chemotherapy and Pharmacology, 19(2), 91-102. [Link]

  • ResearchGate. (2014). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Medicinal Chemistry Research, 23(6). [Link]

  • National Institutes of Health. (2010). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][2][3][4]tetrazine-8-carboxylates and -carboxamides. Retrieved from [Link]

  • Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(19), 4573-4578. [Link]

  • German Cancer Research Center. (2010). Fatty Acid To Enhance Anticancer Drug. Retrieved from [Link]

  • ClinicalTrials.gov. (2023). Testing the Combination of Anti-cancer Drugs Atezolizumab and Tiragolumab in People With Advanced Stage Rare Cancers, RARE3 Trial. Retrieved from [Link]

Sources

Method

Application Notes & Protocols: 1-Methylazetidine-3-carboxylic Acid as a Proline Mimic in Peptidomimetics

Abstract Proline plays a unique and critical role in peptide and protein architecture due to the conformational constraints imposed by its pyrrolidine ring.[1][2] This has made proline and its analogues focal points in d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proline plays a unique and critical role in peptide and protein architecture due to the conformational constraints imposed by its pyrrolidine ring.[1][2] This has made proline and its analogues focal points in drug design and peptidomimetic development.[3][4] This guide provides an in-depth technical overview of 1-Methylazetidine-3-carboxylic acid, a conformationally constrained proline mimic. We explore its synthesis, incorporation into peptide backbones using Solid-Phase Peptide Synthesis (SPPS), and its impact on peptide conformation. The protocols herein are designed for researchers, scientists, and drug development professionals seeking to leverage this non-canonical amino acid to enhance the stability, bioactivity, and pharmacokinetic profiles of peptide-based therapeutics.

Introduction: The Rationale for Proline Mimicry

The secondary amine within proline's five-membered ring restricts the Ramachandran (φ, ψ) space available to the peptide backbone and influences the cis/trans isomerization of the preceding peptide bond.[2] This structural rigidity is often essential for receptor recognition and the formation of specific secondary structures like β-turns and polyproline helices.[2] However, natural proline residues can also be sites of proteolytic cleavage and may not always provide the optimal conformational bias for therapeutic applications.

Peptidomimetics aim to replicate the essential structural features of peptides while improving their drug-like properties.[5][6][7] Proline analogues, which modify the pyrrolidine ring, are powerful tools in this endeavor.[3][4] Azetidine-based amino acids, featuring a four-membered ring, offer a more constrained scaffold than proline.[8] 1-Methylazetidine-3-carboxylic acid, in particular, introduces N-methylation, which further rigidifies the structure and removes the N-H hydrogen bond donor capability, a common strategy for improving cell permeability.

This document details the practical application of this unique building block.

Structural Comparison: Proline vs. 1-Methylazetidine-3-carboxylic Acid

The smaller four-membered ring of 1-Methylazetidine-3-carboxylic acid introduces a higher degree of conformational rigidity compared to the five-membered pyrrolidine ring of proline.

G cluster_proline L-Proline cluster_azetidine 1-Methylazetidine-3-carboxylic acid Proline Azetidine

Caption: Chemical structures of L-Proline and its mimic, 1-Methylazetidine-3-carboxylic acid.

Synthesis of the Fmoc-Protected Building Block

To incorporate 1-Methylazetidine-3-carboxylic acid into a peptide using standard solid-phase synthesis, it must first be protected with a fluorenylmethyloxycarbonyl (Fmoc) group. As this is a secondary amine, the protection occurs on the α-nitrogen, which is part of the azetidine ring. However, since the target molecule is already N-methylated, it cannot be Fmoc-protected. The correct building block for SPPS would be the N-Fmoc protected version of the parent azetidine-3-carboxylic acid, which is then methylated post-synthesis or a different synthetic strategy is employed.

For the purpose of this guide, we will focus on the direct incorporation of the commercially available Boc-Azetidine-3-Carboxylic Acid as a more standard and accessible route for introducing the azetidine core, followed by on-resin N-methylation.[9] This provides a field-proven and versatile method.

Protocol: Incorporation into Peptides via SPPS

This protocol details the incorporation of an azetidine-3-carboxylic acid residue into a target peptide sequence on a Rink Amide resin, followed by on-resin N-methylation to yield the desired 1-methylazetidine moiety.

Materials & Reagents
  • Resin: Rink Amide MBHA resin (0.1 mmol scale)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether (cold)

  • Amino Acids: Fmoc-protected natural amino acids, Boc-Azetidine-3-Carboxylic Acid

  • Deprotection: 20% Piperidine in DMF; 50% Trifluoroacetic acid (TFA) in DCM

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA (N,N'-Diisopropylethylamine)

  • N-Methylation Reagents: Sodium hydride (NaH), Methyl iodide (CH₃I)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

SPPS Workflow for Azetidine Incorporation and N-Methylation

The following workflow outlines the key steps from resin preparation to final peptide cleavage.

Caption: Workflow for incorporating 1-Methylazetidine-3-carboxylic acid via on-resin methylation.

Detailed Step-by-Step Protocol (0.1 mmol scale)
  • Resin Preparation:

    • Place Rink Amide resin (0.1 mmol) in a reaction vessel.

    • Add DMF (2 mL) and allow the resin to swell for 30 minutes with gentle agitation.[10]

    • Drain the DMF.

  • Standard Peptide Elongation:

    • Fmoc Deprotection: Add 20% piperidine in DMF (2 mL). Agitate for 5 minutes, drain. Repeat once for 10 minutes. Wash resin thoroughly with DMF (5x) and DCM (3x).[10]

    • Coupling: In a separate vial, pre-activate the standard Fmoc-amino acid (0.4 mmol, 4 eq) with HBTU (0.38 mmol, 3.8 eq), HOBt (0.4 mmol, 4 eq), and DIPEA (0.8 mmol, 8 eq) in 1 mL of DMF for 5 minutes. Add this solution to the resin. Agitate for 1-2 hours.

    • Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

    • Repeat these steps for all standard amino acids preceding the azetidine moiety.

  • Incorporation of Azetidine-3-carboxylic Acid:

    • Perform the Fmoc deprotection step as described above to expose the free amine on the resin-bound peptide.

    • In a separate vial, pre-activate Boc-Azetidine-3-Carboxylic Acid (0.4 mmol, 4 eq) with HBTU/HOBt/DIPEA as described above.

    • Add the activated solution to the resin and agitate for 2-4 hours. The smaller ring can present steric challenges, so a longer coupling time is recommended.

    • Wash thoroughly with DMF and DCM.

  • On-Resin N-Methylation:

    • Causality: This step converts the secondary amine of the azetidine ring into the tertiary N-methyl amine. A strong base is required to deprotonate the azetidine nitrogen.

    • Wash the resin with anhydrous THF (3x).

    • Suspend the resin in 1 mL of anhydrous THF. Add NaH (0.8 mmol, 8 eq) and agitate for 30 minutes.

    • Add methyl iodide (0.8 mmol, 8 eq) and react for 4 hours at room temperature.

    • Quench the reaction carefully by slowly adding methanol, then wash thoroughly with DMF and DCM.

  • Continuation of Peptide Synthesis:

    • Boc Deprotection: Add 50% TFA in DCM (2 mL). Agitate for 20 minutes, drain. Repeat once. Wash thoroughly with DCM (5x) and DMF (5x). Neutralize with 10% DIPEA in DMF (3x).

    • Couple the subsequent Fmoc-amino acid using the standard coupling protocol.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, then dry under vacuum.

    • Add the cleavage cocktail (2 mL). Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 50 mL conical tube containing 40 mL of cold diethyl ether.[10]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Purification and Characterization:

    • Dry the crude peptide under vacuum.

    • Purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.

Structural Analysis and Expected Outcomes

The incorporation of 1-Methylazetidine-3-carboxylic acid is expected to have a profound impact on the peptide's conformational properties.

Impact on Amide Bond Isomerization

Proline-containing peptides exist in a slow equilibrium between cis and trans conformations of the Xaa-Pro peptide bond, which is often observable as distinct sets of peaks in NMR spectra.[2][11][12] The increased ring strain and steric hindrance from the N-methyl group in 1-Methylazetidine-3-carboxylic acid are hypothesized to further bias this equilibrium, often favoring a specific conformer.

  • NMR Spectroscopy: This is the primary method for analyzing the conformational effects.[11][13] The ratio of cis to trans isomers can be quantified by integrating the distinct NMR resonances, particularly the α-proton signals.[2][12]

Comparative Data

The following tables summarize the key differences between L-proline and its N-methylated azetidine mimic.

Table 1: Comparative Physicochemical Properties

PropertyL-Proline1-Methylazetidine-3-carboxylic acidRationale for Difference
Molecular Weight 115.13 g/mol 115.13 g/mol [14][15]Identical molecular formula (C₅H₉NO₂).[14][15]
Topological Polar Surface Area (TPSA) 49.3 Ų40.5 Ų[14]N-methylation removes the N-H bond, reducing the polar surface area.
Hydrogen Bond Donors 11 (from COOH)[14]The ring nitrogen is tertiary and cannot donate a hydrogen bond.
pKa (α-COOH) ~1.99Expected to be similarThe inductive effect of the ring nitrogen is comparable.
pKa (α-NH) ~10.6Expected to be higher (~10-11)Tertiary amines are generally more basic than secondary amines.

Table 2: Expected ¹H-NMR Chemical Shift Differences in a Model Peptide (Ac-Ala-X-NH₂)

ProtonAla-Pro ConformerExpected δ (ppm)Ala-(1-Me-Aze) ConformerExpected δ (ppm)
Ala α-H trans~4.5trans (likely dominant)~4.4 - 4.6
Ala α-H cis~4.7cis (likely minor)Not readily observed
Pro/Aze α-H trans~4.4trans~4.2 - 4.5
Pro/Aze α-H cis~4.3cisNot readily observed
Aze N-CH₃ trans / cisN/Atrans / cis~2.2 - 2.8 (singlet)

Note: The values in Table 2 are illustrative and will vary based on the peptide sequence and solvent conditions.

Conclusion and Future Prospects

1-Methylazetidine-3-carboxylic acid is a potent tool for peptide chemists seeking to impose strict conformational control on a peptide backbone. Its incorporation, achievable through on-resin N-methylation, can be used to lock a peptide into a desired bioactive conformation, enhance proteolytic stability, and improve pharmacokinetic properties by removing a hydrogen bond donor. The protocols and data presented here provide a comprehensive guide for researchers to confidently utilize this powerful proline mimic in the design and synthesis of next-generation peptidomimetics.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Methylazetidine-3-carboxylic Acid

Welcome to the technical support center for the synthesis of 1-Methylazetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methylazetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable building block. The inherent ring strain of the azetidine core presents unique synthetic hurdles that require careful consideration of reaction conditions and purification strategies.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 1-Methylazetidine-3-carboxylic acid?

A1: The synthesis of 1-Methylazetidine-3-carboxylic acid typically involves a two-stage approach: first, the synthesis of the precursor, azetidine-3-carboxylic acid, followed by N-methylation.

  • Synthesis of Azetidine-3-carboxylic Acid: A common and practical approach starts from commercially available diethyl bis(hydroxymethyl)malonate.[4] This involves a cyclization reaction with a protected amine, such as benzylamine, followed by decarboxylation and deprotection.[4][5] Alternative methods include the thermal isomerization of aziridine derivatives or [2+2] cycloaddition reactions.[3][6][7]

  • N-Methylation: Once azetidine-3-carboxylic acid is obtained, the final step is the methylation of the secondary amine. This is commonly achieved using reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride or through direct methylation with a methylating agent such as methyl iodide, though the latter can be more challenging to control and may lead to quaternization.

Q2: What are the most common side reactions to be aware of during azetidine synthesis?

A2: The synthesis of azetidines is often plagued by side reactions due to the high ring strain of the four-membered ring.[1][2] Key side reactions include:

  • Ring-opening: The strained azetidine ring is susceptible to nucleophilic attack, which can lead to the formation of acyclic amine byproducts.[1]

  • Polymerization: Intermolecular reactions can compete with the desired intramolecular cyclization, resulting in the formation of dimers and higher-order polymers.[1]

  • Formation of Regioisomers: In certain synthetic approaches, the formation of undesired regioisomers can occur, complicating purification.[1]

Q3: How critical is the choice of protecting group for the nitrogen atom?

A3: The choice of the nitrogen protecting group is crucial for a successful synthesis. An ideal protecting group should be stable under the reaction conditions for ring formation and functional group manipulations, and it must be removable under conditions that do not compromise the integrity of the azetidine ring. The benzyl group is a common choice as it can be removed via hydrogenation.[4] Boc (tert-butoxycarbonyl) is another option, often used in peptide synthesis contexts and removable under acidic conditions.[8]

Troubleshooting Guide

Problem 1: Low yield of azetidine-3-carboxylic acid during cyclization.

Possible Cause & Solution:

  • Inefficient Ring Closure: The intramolecular cyclization to form the four-membered ring is often the most challenging step.

    • Troubleshooting: Ensure high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The choice of base and solvent is also critical. A non-nucleophilic base is preferred to avoid ring-opening of the product.

  • Side Reactions: As mentioned in the FAQs, ring-opening and polymerization are common side reactions.

    • Troubleshooting: Carefully control the reaction temperature. Lower temperatures can often minimize side reactions. Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid prolonged reaction times that can lead to product degradation.

Problem 2: Difficulty in the N-methylation of azetidine-3-carboxylic acid.

Possible Cause & Solution:

  • Quaternization of the Nitrogen: Using strong methylating agents like methyl iodide can lead to the formation of the quaternary ammonium salt, which is an undesired byproduct.

    • Troubleshooting: Opt for reductive amination using formaldehyde and a mild reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. This method provides a more controlled methylation.

  • Poor Solubility of the Starting Material: Azetidine-3-carboxylic acid, being a zwitterionic amino acid, may have poor solubility in common organic solvents.

    • Troubleshooting: A mixture of solvents, such as methanol/water or THF/water, can be used to improve solubility. The pH of the reaction mixture should also be carefully controlled to ensure the amine is in its nucleophilic free base form.

Problem 3: Challenges in the purification of the final product.

Possible Cause & Solution:

  • Product Tailing on Silica Gel Chromatography: The carboxylic acid and the tertiary amine functionalities in the final product can interact strongly with the silica gel, leading to significant tailing and poor separation.

    • Troubleshooting: A common strategy is to add a small amount of an acid (e.g., 0.5-1% acetic or formic acid) or a base (e.g., 0.5-1% triethylamine) to the eluent to suppress the ionization of the functional groups and improve the peak shape.[9]

  • Water Solubility of the Product: The final product is a water-soluble amino acid, which can make extraction from aqueous media challenging.

    • Troubleshooting: After acidification of the aqueous layer, multiple extractions with a polar organic solvent like ethyl acetate may be necessary. Azeotropic distillation with a suitable solvent can be employed to remove water from the product.[4] Alternatively, ion-exchange chromatography can be a powerful purification technique for amino acids.[10]

Experimental Protocols

Protocol 1: Synthesis of 1-Benzylazetidine-3,3-dicarboxylic Acid Diethyl Ester
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl bis(hydroxymethyl)malonate (1.0 eq) in a suitable solvent like toluene.

  • Reagent Addition: Add a triflating agent such as triflic anhydride (2.2 eq) and a non-nucleophilic base like 2,6-lutidine (2.5 eq) at 0 °C.

  • Cyclization: After stirring for 1 hour, add benzylamine (1.1 eq) to the reaction mixture and allow it to warm to room temperature. The reaction is then heated to reflux for 12-16 hours.

  • Work-up: After cooling, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: Synthesis of Azetidine-3-carboxylic Acid
  • Decarboxylation: The 1-benzylazetidine-3,3-dicarboxylic acid diethyl ester (1.0 eq) is hydrolyzed and decarboxylated by heating in an acidic aqueous solution (e.g., 6M HCl) at reflux.[4]

  • Deprotection: The resulting 1-benzylazetidine-3-carboxylic acid is deprotected via catalytic hydrogenation using Pd(OH)₂/C in a protic solvent like ethanol or water.[4]

  • Isolation: After filtration of the catalyst, the solvent is removed under reduced pressure. The crude azetidine-3-carboxylic acid can be purified by recrystallization from a suitable solvent system like ethanol/water.[4]

Protocol 3: N-Methylation of Azetidine-3-carboxylic Acid
  • Dissolution: Dissolve azetidine-3-carboxylic acid (1.0 eq) in a mixture of methanol and water.

  • Reductive Amination: Add aqueous formaldehyde (1.1 eq) to the solution, followed by the portion-wise addition of a reducing agent like sodium cyanoborohydride (1.5 eq) while maintaining the pH between 6 and 7 with acetic acid.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, acidify the mixture with dilute HCl and wash with an organic solvent to remove any unreacted aldehyde. Then, basify the aqueous layer and extract the product with a suitable organic solvent. Alternatively, the product can be isolated using ion-exchange chromatography.

Data Presentation

Table 1: Comparison of N-Methylation Conditions

Methylating AgentReducing AgentSolventTemperature (°C)Typical Yield (%)Key Considerations
FormaldehydeSodium cyanoborohydrideMeOH/H₂O2570-85Requires careful pH control.
FormaldehydeSodium triacetoxyborohydrideDichloromethane2575-90Milder and more selective reducing agent.
Methyl IodideN/AAcetonitrile25-4040-60Risk of over-methylation (quaternization).

Visualizations

Logical Workflow for Synthesis and Troubleshooting

Synthesis_Workflow cluster_synthesis Synthetic Pathway cluster_troubleshooting Troubleshooting Points Start Diethyl bis(hydroxymethyl)malonate Step1 Cyclization with Benzylamine Start->Step1 Intermediate1 1-Benzylazetidine-3,3-dicarboxylic Acid Diethyl Ester Step1->Intermediate1 TS1 Low Cyclization Yield Step1->TS1 Step2 Hydrolysis & Decarboxylation Intermediate1->Step2 Intermediate2 1-Benzylazetidine-3-carboxylic Acid Step2->Intermediate2 Step3 Hydrogenation (Deprotection) Intermediate2->Step3 Precursor Azetidine-3-carboxylic Acid Step3->Precursor Step4 N-Methylation (Reductive Amination) Precursor->Step4 Product 1-Methylazetidine-3-carboxylic Acid Step4->Product TS2 N-Methylation Issues Step4->TS2 TS3 Purification Challenges Product->TS3

Caption: A logical workflow for the synthesis of 1-Methylazetidine-3-carboxylic acid highlighting key troubleshooting points.

Decision Tree for N-Methylation Strategy

N_Methylation_Decision_Tree Start Choose N-Methylation Method Question1 Is over-methylation a concern? Start->Question1 Method1 Reductive Amination (e.g., Formaldehyde, NaBH(OAc)₃) Question1->Method1 Yes Method2 Direct Alkylation (e.g., Methyl Iodide) Question1->Method2 No Consideration1 Milder conditions, higher selectivity. Method1->Consideration1 Consideration2 Risk of quaternization, requires careful control. Method2->Consideration2

Caption: Decision tree to guide the selection of an appropriate N-methylation strategy.

References

  • Technical Support Center: Synthesis of Substituted Azetidines - Benchchem.
  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid - ResearchGate.
  • Process for making azetidine-3-carboxylic acid - Google Patents.
  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid - Taylor & Francis Online. Available at: [Link]

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage - ACS Publications. Available at: [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH. Available at: [Link]

  • 1-Methylazetidine-3-carboxylic acid - Synthonix. Available at: [Link]

  • Preparation of n-substituted azetidine 3-carboxylic acid derivatives - Google Patents.
  • Preparation and Synthetic Applications of Azetidines - ResearchGate. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. Available at: [Link]

  • Synthesis of Azetidines - Chinese Journal of Chemistry. Available at: [Link]

  • A Post-Synthetic Modification Strategy for the Preparation of Homooligomers of 3-Amino-1-methylazetidine-3-carboxylic Acid - ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. Available at: [Link]

  • 1-Methylazetidine-3-carboxylic acid - PubChem. Available at: [Link]

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed. Available at: [Link]

  • General procedures for the purification of Carboxylic acids - LookChem. Available at: [Link]

  • Synthesis of azetidine derivatives - Google Patents.
  • Azetidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • A process for the preparation of an azetidine-3-carboxylic acid or salt thereof - Google Patents.
  • Technical Support Center: Synthesis of 1-Butyrylazetidine-3-carboxylic Acid - Benchchem.
  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles - NIH. Available at: [Link]

  • How can I purify carboxylic acid? - ResearchGate. Available at: [Link]

Sources

Optimization

Purification challenges of 1-Methylazetidine-3-carboxylic acid

Welcome to the dedicated support center for 1-Methylazetidine-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the unique purification chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 1-Methylazetidine-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the unique purification challenges associated with this valuable building block. Here, we combine established chemical principles with practical, field-tested insights to help you achieve your desired purity targets efficiently and reliably.

Introduction: The Challenge of a Zwitterionic Betaine

1-Methylazetidine-3-carboxylic acid is a non-proteinogenic amino acid analogue. Its structure, featuring a quaternary ammonium cation and a carboxylate anion, means it exists as a zwitterion, or more specifically, a betaine. This inherent zwitterionic character is the primary source of its purification difficulties. Unlike typical small molecules, it exhibits high polarity, excellent water solubility, and extremely low solubility in common organic solvents, making standard purification techniques like direct silica gel chromatography or simple recrystallization from non-polar solvents ineffective.

This guide provides a structured approach to overcoming these challenges, focusing on logical troubleshooting and robust, validated protocols.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of 1-Methylazetidine-3-carboxylic acid.

Issue 1: Product is Intractable/Insoluble in Common Organic Solvents

Question: I've completed my synthesis, and after work-up, my crude product containing 1-Methylazetidine-3-carboxylic acid is a solid that won't dissolve in standard solvents like ethyl acetate, dichloromethane, or MTBE. How can I purify it?

Root Cause Analysis: This is expected behavior due to the compound's zwitterionic nature. The permanent positive charge on the quaternary nitrogen and the negative charge on the carboxylate group lead to strong intermolecular ionic interactions, creating a crystal lattice structure that is difficult for non-polar or moderately polar solvents to disrupt. Its solubility profile resembles that of simple amino acids like glycine.

Solution Pathway:

  • Embrace Aqueous Systems: The most effective approach is to work with aqueous solutions. The compound is typically highly soluble in water.

  • Ion-Exchange Chromatography: This is the most powerful technique for purifying zwitterionic compounds. By exploiting the compound's charged groups, you can achieve excellent separation from non-ionic and other charged impurities.

  • Recrystallization from Polar Protic Solvents: While challenging, recrystallization is possible using specific solvent systems, typically involving a polar protic solvent in which the compound is soluble at high temperatures and a less polar co-solvent to induce precipitation upon cooling.

Workflow: Selecting a Purification Strategy

G start Crude Product (Aqueous Solution or Solid) impurity_check What is the nature of the major impurities? start->impurity_check non_ionic Non-ionic / Organic Residuals impurity_check->non_ionic Primarily Non-ionic ionic Inorganic Salts / Other Charged Species impurity_check->ionic Primarily Ionic both Mixture of Ionic and Non-ionic impurity_check->both Complex Mixture recrystallize Strategy 1: Recrystallization (e.g., Water/Isopropanol) non_ionic->recrystallize iec Strategy 2: Ion-Exchange Chromatography (IEX) ionic->iec combo Strategy 3: IEX followed by Recrystallization both->combo G cluster_0 Column Preparation cluster_1 Loading & Washing cluster_2 Elution & Isolation prep1 Pack SCX Resin prep2 Wash with DI Water (to neutral pH) prep1->prep2 load Load Crude Product (in DI Water, pH 4-6) prep2->load wash Wash with DI Water (3-5 CV) load->wash waste Collect Waste: Inorganic Salts & Neutral Impurities wash->waste elute Elute with 2M NH4OH wash->elute collect Collect Product Fractions elute->collect isolate Lyophilize or Evaporate Solvent collect->isolate pure_product Pure Product isolate->pure_product

Troubleshooting

Technical Support Center: Synthesis of 1-Methylazetidine-3-carboxylic Acid

Welcome to the technical support center for the synthesis of 1-methylazetidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methylazetidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

I. Overview of Synthetic Strategies & Core Challenges

1-Methylazetidine-3-carboxylic acid is a strained, cyclic amino acid whose synthesis requires careful control of reaction conditions. The primary challenges stem from the inherent ring strain of the four-membered azetidine core, which makes it susceptible to ring-opening and polymerization, and the bifunctional nature of the molecule (a tertiary amine and a carboxylic acid) which can complicate reactions and purification.

The most common synthetic approaches involve either building the ring system with the required functionalities or modifying a pre-existing azetidine scaffold. This guide will focus on troubleshooting issues arising from two prevalent pathways:

  • Route A: Cyclization of a 1,3-dihalopropane precursor with methylamine, followed by functional group manipulation to install the carboxylic acid.

  • Route B: N-methylation of an azetidine-3-carboxylic acid ester, followed by hydrolysis.

II. Troubleshooting Guide: Common Side Reactions & Their Mitigation

This section is formatted in a question-and-answer style to directly address specific issues you may encounter in the laboratory.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction has resulted in a low yield of 1-methylazetidine-3-carboxylic acid. What are the likely causes and how can I improve it?

Answer: Low yields are often attributable to incomplete reactions, degradation of the product, or the formation of side products. Let's break down the common culprits based on the synthetic step.

A. During Ring Formation (Cyclization Step):

The formation of the azetidine ring is an intramolecular nucleophilic substitution. The key is to favor this intramolecular cyclization over intermolecular reactions.

  • Causality: High concentrations of reactants can favor intermolecular reactions, leading to the formation of dimers and polymers. The choice of base is also critical; a base that is too strong or too weak can lead to incomplete reaction or side reactions.

  • Troubleshooting:

    • High Dilution: Employ high dilution conditions (typically 0.01-0.05 M) to favor the intramolecular cyclization. This can be achieved by the slow addition of the starting material to the reaction mixture.

    • Base Selection: Use a non-nucleophilic, hindered base such as potassium carbonate or diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction without competing as a nucleophile.

    • Temperature Control: Maintain the recommended temperature for the specific cyclization reaction. Excessive heat can promote elimination and polymerization side reactions.

B. During N-Methylation:

If you are methylating a precursor like ethyl azetidine-3-carboxylate, incomplete methylation is a common issue.

  • Causality: The reactivity of the methylating agent (e.g., methyl iodide, dimethyl sulfate) can be insufficient, or the base used may not be strong enough to deprotonate the secondary amine effectively.

  • Troubleshooting:

    • Choice of Methylating Agent: Formaldehyde followed by reductive amination (Eschweiler-Clarke reaction) is often a high-yielding and clean method for N-methylation that avoids over-alkylation.

    • Stoichiometry: Ensure at least one equivalent of the methylating agent is used. A slight excess (1.1-1.2 equivalents) can drive the reaction to completion.

    • Reaction Monitoring: Use TLC or LC-MS to monitor the disappearance of the starting material before workup.

C. During Hydrolysis:

The final step of hydrolyzing an ester or nitrile precursor can be a source of low yield if not driven to completion.

  • Causality: Ester hydrolysis is a reversible reaction under acidic conditions.[1][2][3][4] Alkaline hydrolysis (saponification) is generally irreversible and more efficient.[2] Nitrile hydrolysis requires harsh conditions (strong acid or base and heat) which can potentially degrade the azetidine ring.

  • Troubleshooting:

    • For Ester Hydrolysis: Use a base-mediated hydrolysis (e.g., LiOH or NaOH in a water/methanol mixture). This reaction is irreversible and typically goes to completion.

    • For Nitrile Hydrolysis: If you must start from a nitrile, carefully control the temperature and reaction time to minimize degradation. Consider a two-step procedure where the nitrile is first converted to an amide, which is then hydrolyzed under milder conditions.

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product is contaminated with significant impurities. How can I identify and prevent their formation?

Answer: The nature of the impurity provides clues to the underlying side reaction. Here are the most common impurities and their origins:

A. Over-methylation and Quaternary Salt Formation
  • Identification: This impurity will have a lower Rf on TLC (if visualized with a non-polar eluent) and a higher mass in LC-MS corresponding to the addition of another methyl group. In the ¹H NMR, you will see a singlet corresponding to the N-methyl groups with a larger integration than expected, and the chemical shifts of the ring protons will be significantly downfield.

  • Causality: The tertiary amine of the product is nucleophilic and can react with the methylating agent to form a quaternary ammonium salt. This is especially problematic with highly reactive methylating agents like methyl iodide or dimethyl sulfate.

  • Prevention:

    • Use Reductive Amination: The Eschweiler-Clarke reaction (formaldehyde and formic acid) is the preferred method for N-methylation as it is self-limiting and does not lead to quaternization.

    • Careful Stoichiometry: If using other methylating agents, use no more than 1.1 equivalents and add it slowly to the reaction mixture.

    • Purification: Quaternary salts are highly polar and can often be removed by washing the crude product with a less polar organic solvent in which the desired product has some solubility, or by using ion-exchange chromatography.

B. Dimeric and Polymeric Byproducts
  • Identification: These will appear as higher molecular weight species in the mass spectrum and as a baseline or unresolved smear on TLC and NMR.

  • Causality: As mentioned, intermolecular reactions during cyclization lead to these byproducts. Azetidines can also undergo cationic ring-opening polymerization, especially in the presence of strong acids.[5]

  • Prevention:

    • High Dilution during Cyclization: This is the most effective way to prevent intermolecular reactions.

    • Avoid Strong Acids: When handling the azetidine product, avoid strongly acidic conditions, especially at elevated temperatures. If an acidic workup is necessary, use a dilute acid and keep the temperature low.

Diagram of Dimer Formation vs. Intramolecular Cyclization

G Figure 1. Competing Intermolecular vs. Intramolecular Reactions cluster_0 High Concentration cluster_1 High Dilution A Acyclic Precursor Dimer Dimer/Polymer A->Dimer Intermolecular B Acyclic Precursor B->Dimer C Acyclic Precursor Azetidine 1-Methylazetidine-3-COOH C->Azetidine Intramolecular

Caption: High concentrations favor intermolecular side reactions, while high dilution promotes the desired intramolecular cyclization.

C. Unreacted Starting Materials
  • Identification: The presence of starting materials can be easily confirmed by co-spotting on a TLC plate or by comparing the NMR and LC-MS of the crude product with those of the starting materials.

  • Causality: Insufficient reaction time, low temperature, or deactivated reagents can lead to incomplete conversion.

  • Prevention:

    • Monitor the Reaction: Always monitor the reaction to completion using an appropriate analytical technique (TLC, GC, LC-MS).

    • Check Reagent Quality: Ensure that all reagents are of high quality and anhydrous where necessary.

    • Optimize Reaction Time and Temperature: If the reaction is sluggish, consider increasing the temperature or extending the reaction time, while being mindful of potential side reactions.

Issue 3: Difficulty in Product Purification and Isolation

Question: My product is difficult to purify. Standard silica gel chromatography gives poor separation, and I have trouble isolating the product from the aqueous phase.

Answer: The zwitterionic nature of 1-methylazetidine-3-carboxylic acid at neutral pH, along with its high polarity, makes purification challenging.

  • Causality: The compound can exist as a salt, a zwitterion, or a free base/acid depending on the pH. Its high water solubility makes extraction into organic solvents inefficient. On silica gel, the free amine and carboxylic acid groups can interact strongly, leading to significant tailing and poor separation.

  • Troubleshooting & Optimization:

    • Acid-Base Extraction: A classic method for purifying amino acids involves manipulating the pH.

      • Dissolve the crude product in water and acidify to a pH of ~2 with dilute HCl. This protonates the amine and ensures the carboxylic acid is in its neutral form. Wash with an organic solvent like ethyl acetate to remove non-polar impurities.

      • Basify the aqueous layer to a pH of ~10 with a base like NaOH. This deprotonates the carboxylic acid. Wash again with an organic solvent to remove basic impurities.

      • Carefully adjust the pH of the aqueous layer to the isoelectric point (pI) of the amino acid (typically around pH 4-6). At the pI, the zwitterion has minimum solubility in water and may precipitate.

    • Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids.

      • Use a strong cation-exchange resin (e.g., Dowex 50WX8). Load the crude product onto the column in an acidic solution (e.g., 0.1 M HCl).

      • Wash the column with water to remove neutral and anionic impurities.

      • Elute the product with an aqueous ammonia solution (e.g., 2-5% NH₄OH).

      • Lyophilize or carefully evaporate the eluent to obtain the pure product.

    • Reverse-Phase Chromatography: For less polar impurities, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol mobile phase containing a modifier like formic acid or TFA can be effective.

    • Crystallization: If a crystalline solid is obtained, recrystallization from a suitable solvent system (e.g., methanol/ether, ethanol/water) can be an excellent final purification step.

Purification Workflow Diagram

G Figure 2. Purification Workflow for 1-Methylazetidine-3-carboxylic Acid Crude Crude Product (in water) Acidify Acidify to pH ~2 (e.g., HCl) Crude->Acidify Ion_Exchange Alternative: Ion-Exchange Chromatography Crude->Ion_Exchange Alternative Path Wash1 Wash with Organic Solvent (removes non-polar impurities) Acidify->Wash1 Basify Basify to pH > pKa (e.g., NaOH) Wash1->Basify Wash2 Wash with Organic Solvent (removes basic impurities) Basify->Wash2 Adjust_pI Adjust to Isoelectric Point (pI) Wash2->Adjust_pI Precipitate Precipitation / Isolation Adjust_pI->Precipitate Ion_Exchange->Precipitate

Caption: A typical purification workflow involving acid-base extraction, with ion-exchange chromatography as a powerful alternative.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of 1-methylazetidine-3-carboxylic acid? A1: The "best" starting material depends on your scale, budget, and available expertise. For lab-scale synthesis, starting from a commercially available precursor like ethyl azetidine-3-carboxylate and performing N-methylation followed by hydrolysis is often the most straightforward route. For larger-scale synthesis, a route starting from less expensive bulk chemicals like epichlorohydrin and methylamine may be more economical, but requires more extensive optimization.

Q2: Can I use a protecting group strategy? A2: Yes, and it is often a very robust strategy. A common approach is to synthesize N-Boc-azetidine-3-carboxylic acid or its ester, which are commercially available or can be synthesized readily.[6] The Boc group is stable to many reaction conditions and can be cleanly removed at the end of the synthesis with an acid like trifluoroacetic acid (TFA). The resulting secondary amine can then be methylated.

Q3: How do I store 1-methylazetidine-3-carboxylic acid? A3: It is a relatively stable solid, but it can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

Q4: What are the key safety precautions? A4: The precursors and reagents used in the synthesis can be hazardous. For example, methylating agents like methyl iodide and dimethyl sulfate are toxic and carcinogenic. 1,3-dihalopropanes can be irritants. Always consult the Safety Data Sheet (SDS) for all chemicals used. The synthesis should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

IV. Experimental Protocols

Protocol 1: N-Methylation of Ethyl Azetidine-3-carboxylate via Reductive Amination
  • Dissolution: Dissolve ethyl azetidine-3-carboxylate hydrochloride (1.0 eq) in methanol (10 mL per gram of starting material).

  • Neutralization: Add potassium carbonate (1.5 eq) and stir for 30 minutes at room temperature.

  • Addition of Reagents: Add aqueous formaldehyde (37 wt. %, 1.2 eq) followed by palladium on carbon (10 wt. %, 5 mol %).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude ethyl 1-methylazetidine-3-carboxylate.

Protocol 2: Alkaline Hydrolysis of Ethyl 1-Methylazetidine-3-carboxylate
  • Dissolution: Dissolve the crude ester from the previous step in a 1:1 mixture of methanol and water (10 mL per gram of ester).

  • Addition of Base: Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the ester is fully consumed (typically 2-6 hours).

  • Acidification: Cool the reaction mixture in an ice bath and carefully add 1M HCl to adjust the pH to the isoelectric point (around 4-5). A white precipitate may form.

  • Isolation: If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, concentrate the solution in vacuo and proceed with purification via ion-exchange chromatography as described in the troubleshooting section.

V. References

  • Miller, R. A., Lang, F., Marcune, B., Zewge, D., Song, Z. J., & Karady, S. (2006). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Synthetic Communications, 36(19), 3347-3353.

  • Schacht, E. (2015). The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate.

  • CymitQuimica. (n.d.). CAS 875629-26-8: 1-methylazetidine-3-carboxylic acid.

  • A Single-Step Synthesis of Azetidine-3-amines. (2020). Journal of Organic Chemistry, 85(20), 13317-13323.

  • Biosyntheses of azetidine-containing natural products. (n.d.). Bohrium.

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (n.d.). MDPI.

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.

  • 1-Methylazetidine-3-carboxylic acid. (n.d.). ChemScene.

  • 1-Methylazetidine-3-carboxylic acid. (n.d.). PubChem.

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal.

  • 875629-26-8|1-Methylazetidine-3-carboxylic acid. (n.d.). BLD Pharm.

  • Synthesis of Azetidines. (2011). Progress in Chemistry, 23, 165.

  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem.

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.

  • Chemistry of Dimer Acid Production from Fatty Acids and the Structure–Property Relationships of Polyamides Made from These Dimer Acids. (2023). MDPI.

  • Preparation of n-substituted azetidine 3-carboxylic acid derivatives. (1986). Google Patents.

  • Hydrolysis of esters. (n.d.). Chemguide.

  • Synthetic modification of the azetidine products. (n.d.). ResearchGate.

  • The Hydrolysis of Esters. (2023). Chemistry LibreTexts.

  • Hydrolysis of Esters. (2022). Chemistry LibreTexts.

  • Hydrolysis of Esters. (2022). Chemistry LibreTexts.

  • Hydrolysis of Esters. (2024). Chemistry LibreTexts.

Sources

Optimization

Technical Support Center: N-Alkylation of Azetidine Derivatives

Welcome to the technical support center for the N-alkylation of azetidine derivatives. Azetidines are prized scaffolds in modern drug discovery, offering unique structural and physicochemical properties.[1] However, thei...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of azetidine derivatives. Azetidines are prized scaffolds in modern drug discovery, offering unique structural and physicochemical properties.[1] However, their functionalization via N-alkylation is not always straightforward. The inherent ring strain of the four-membered heterocycle, while synthetically useful, can also lead to undesired side reactions and low yields.[2][3]

This guide provides in-depth troubleshooting advice and optimized protocols in a direct question-and-answer format. It is designed for researchers, medicinal chemists, and process development scientists to diagnose and resolve common issues encountered during the N-alkylation of these valuable building blocks.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low or No Conversion of Azetidine Starting Material

Q1: My N-alkylation reaction has stalled, with significant starting material remaining after prolonged reaction time. What are the primary causes and how can I drive the reaction to completion?

A1: Low conversion is a frequent challenge, typically rooted in insufficient reactivity of either the nucleophile (azetidine) or the electrophile (alkylating agent), or suboptimal reaction conditions. Let's break down the causative factors and solutions.

  • Insufficient Nucleophilicity of the Azetidine: Azetidine itself is a reasonably good nucleophile, but substituents on the ring can dramatically decrease its reactivity through steric hindrance or electronic withdrawal.

    • Expert Insight: Sterically demanding groups near the nitrogen atom can shield it from the electrophile.[4][5] If your azetidine is highly substituted, you may need more forcing conditions.

  • Poor Leaving Group on the Electrophile: The reaction proceeds via an SN2 mechanism. The efficiency of this step is critically dependent on the quality of the leaving group. The general reactivity trend is: Triflate (Tf) > Tosylate (Ts) > Mesylate (Ms) > I > Br > Cl.

    • Solution: If you are using an alkyl chloride or bromide with a sluggish reaction, consider converting the electrophile to an iodide in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) (the Finkelstein reaction). If that fails, preparing the corresponding alkyl tosylate or triflate will significantly accelerate the reaction.[6]

  • Inadequate Base: The base serves to neutralize the acid (e.g., HBr, HCl) generated during the reaction, preventing the protonation and deactivation of the starting azetidine.

    • Causality: If the azetidine becomes protonated to form an azetidinium salt, it is no longer nucleophilic and the reaction will stop.

    • Solution: Use at least one, and preferably 1.5-2.0, equivalents of a suitable base. For standard alkylations, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices as they are largely insoluble in many organic solvents, which can help suppress side reactions.[7][8][9] For more sensitive substrates, a hindered organic base like N,N-diisopropylethylamine (DIPEA) can be used.

  • Solvent Choice: The solvent plays a crucial role in an SN2 reaction.

    • Expert Insight: Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred.[7][8] They solvate the cation of the base (e.g., K⁺) but do not strongly solvate the amine nucleophile, leaving it "bare" and more reactive. Avoid protic solvents like ethanol or water, which can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

  • Temperature: Many N-alkylations require heating to proceed at a reasonable rate.

    • Actionable Advice: If your reaction is slow at room temperature, gradually increase the temperature to 50-80 °C and monitor by TLC or LC-MS. For many alkyl bromides with K₂CO₃ in acetonitrile, reflux temperatures are common.[10]

Troubleshooting Workflow: Low Conversion

start Low Conversion Observed check_lg Is Leaving Group (LG) reactive? (e.g., I, Br, OTs) start->check_lg check_base Is Base appropriate and in excess? (e.g., K2CO3, DIPEA) check_lg->check_base Yes sub_lg Action: Use better LG (I, OTs, OTf) or add catalytic NaI. check_lg->sub_lg No check_solvent Is Solvent Polar Aprotic? (e.g., MeCN, DMF) check_base->check_solvent Yes sub_base Action: Use >1.5 eq. of a stronger or more suitable base. check_base->sub_base No check_temp Is Temperature Sufficient? check_solvent->check_temp Yes sub_solvent Action: Switch to MeCN, DMF, or DMSO. check_solvent->sub_solvent No end_node Reaction Optimized check_temp->end_node Yes sub_temp Action: Increase Temp. (e.g., 50-80 °C). check_temp->sub_temp No sub_lg->check_base sub_base->check_solvent sub_solvent->check_temp sub_temp->end_node

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Formation of Significant Side Products

Q2: My reaction produces the desired product, but I'm observing significant impurities. What are the most common side reactions and how can they be minimized?

A2: Side product formation is a major cause of yield loss. The two most common culprits in azetidine N-alkylation are overalkylation (quaternization) and ring-opening.

  • Overalkylation (Quaternization):

    • Mechanism: The desired N-alkylated azetidine product is also a nucleophile and can react with a second molecule of the alkylating agent to form a quaternary azetidinium salt. These salts are often highly polar and can complicate purification.

    • Prevention:

      • Control Stoichiometry: Avoid using a large excess of the alkylating agent. Start with 1.05-1.2 equivalents and adjust as needed.

      • Slow Addition: Adding the alkylating agent slowly (e.g., via syringe pump) to the mixture of the azetidine and base can help maintain a low instantaneous concentration of the electrophile, favoring mono-alkylation.

      • Steric Hindrance: If the initial azetidine or the alkylating agent is sterically bulky, this naturally disfavors the second alkylation step.[5]

  • Ring-Opening:

    • Mechanism: The strained four-membered ring can be susceptible to nucleophilic attack, leading to ring-opened products (γ-substituted amines).[11][12][13] This is particularly problematic if the initially formed quaternary azetidinium salt is attacked by a nucleophile present in the reaction (e.g., the leaving group halide, excess amine, or even the solvent).[11][13][14]

    • Causality: Ring-opening is often catalyzed by Lewis acids or Brønsted acids and is more likely at elevated temperatures.[3][11][14] The formation of the azetidinium salt makes the ring carbons more electrophilic and thus more prone to attack.[11][13]

    • Prevention:

      • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable rate.

      • Base Choice: A solid, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is often superior to a soluble amine base (like triethylamine), as the latter can act as a nucleophile.

      • Avoid Acidic Conditions: Ensure the base is effectively scavenging any generated acid. If your starting material is an acid salt (e.g., azetidine hydrochloride), ensure you use an additional equivalent of base for neutralization.

Mechanism: N-Alkylation and Key Side Reactions

A Azetidine (Nucleophile) r1 + A->r1 RX R-X (Electrophile) RX->r1 r2 + RX->r2 (Excess) B Base BHX B:H+ X- B->BHX P1 Desired Product (N-Alkyl Azetidine) P1->r2 P2 Quaternary Salt (Overalkylation) P3 Ring-Opened Product P2->P3 Nucleophilic Attack (X⁻) r1->P1 Sₙ2 Reaction r1->BHX Acid Scavenging r2->P2 Undesired Sₙ2 r3 + r4 +

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peptide Coupling with 1-Methylazetidine-3-carboxylic Acid

Welcome to the technical support center for peptide synthesis. As Senior Application Scientists, we understand the unique challenges that non-canonical amino acids can introduce into your workflows.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. As Senior Application Scientists, we understand the unique challenges that non-canonical amino acids can introduce into your workflows. This guide is dedicated to troubleshooting common issues encountered during the coupling of 1-Methylazetidine-3-carboxylic acid, a unique building block that, while offering novel structural properties to peptides, can present significant synthetic hurdles.[1][2]

Part 1: Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive from researchers working with this specific amino acid.

Q1: Why is my peptide coupling reaction with 1-Methylazetidine-3-carboxylic acid showing low efficiency or failing completely?

A: Low coupling yields with this residue are typically due to a combination of two primary factors:

  • Steric Hindrance: 1-Methylazetidine-3-carboxylic acid is a sterically demanding building block. The rigid, four-membered azetidine ring, combined with the N-methyl group, physically obstructs the approach of the activated carboxylic acid to the amine of the growing peptide chain.[3] This slows down the reaction rate significantly compared to standard amino acids.

  • Reduced Nucleophilicity: The nitrogen atom within the azetidine ring is part of a secondary amine due to the N-methylation. Secondary amines are inherently less nucleophilic than primary amines, making them less effective at attacking the activated carboxyl group to form the new peptide bond.

Q2: My standard coupling reagents like DIC/HOBt are not working. What are the recommended coupling reagents for 1-Methylazetidine-3-carboxylic acid?

A: For sterically hindered and N-methylated amino acids, more potent coupling reagents are required. We strongly recommend switching to onium-salt based reagents, such as:

  • Uronium/Aminium Reagents: HATU, HCTU, and COMU are highly effective.[4][5] HATU, in particular, is often cited for its high reactivity and ability to overcome steric barriers.[5] COMU is a newer generation reagent that offers comparable or even superior performance to HATU, with the added benefits of being non-explosive and having water-soluble byproducts, which simplifies workup.[3][6]

  • Phosphonium Reagents: PyAOP and PyBOP are also excellent choices, especially for minimizing racemization.[5][6][7]

Q3: The standard Kaiser test is giving me ambiguous results. How can I reliably monitor the completion of the coupling reaction?

A: The Kaiser test is unreliable for secondary amines like the one in 1-Methylazetidine-3-carboxylic acid, as it primarily detects primary amines.[8] A negative or weak Kaiser test result can be misleading, suggesting a complete reaction when it is not. For reliable monitoring, we recommend using alternative qualitative tests:

  • Isatin Test: This test produces a blue color in the presence of an unreacted secondary amine on the resin.[8]

  • Chloranil Test: This is another effective test where the development of a blue color on the resin beads indicates the presence of a free secondary amine.[8]

Q4: What are the typical reaction conditions (time, temperature) for coupling this amino acid?

A: Due to the challenges mentioned, extended reaction times are often necessary. While a standard coupling may take 1-2 hours, coupling with 1-Methylazetidine-3-carboxylic acid may require 2-24 hours for completion.[3] In some cases, gentle heating or the use of microwave-assisted peptide synthesis (MAPS) can help overcome the activation energy barrier and shorten reaction times.[4] However, it is crucial to carefully optimize the temperature and duration to avoid potential side reactions, such as racemization.

Q5: Are there any specific side reactions I should be aware of when using 1-Methylazetidine-3-carboxylic acid?

A: Besides incomplete coupling, the main side reaction of concern is racemization . The prolonged reaction times and potentially elevated temperatures required for coupling can increase the risk of epimerization at the alpha-carbon of the activated amino acid.[4] The choice of base is critical; using a bulkier, weaker base like 2,4,6-collidine instead of DIPEA can help minimize this side reaction.[4][9] Additionally, during the final cleavage from the resin, the strained azetidine ring could be susceptible to ring-opening, although this is less commonly reported for 3-carboxylic acid derivatives compared to 2-carboxylic acid derivatives.[10][11] Careful selection of cleavage cocktails is therefore important.

Part 2: In-Depth Troubleshooting Guide

This section provides a more detailed, systematic approach to resolving common problems encountered during the synthesis of peptides containing 1-Methylazetidine-3-carboxylic acid.

Issue 1: Low or Incomplete Coupling

Symptom: A positive isatin or chloranil test after the coupling step, leading to deletion sequences and a low yield of the target peptide.

start Low Coupling Efficiency Detected (Positive Isatin/Chloranil Test) reagent Is the coupling reagent potent enough? (e.g., HATU, COMU) start->reagent conditions Are reaction time and temperature optimized? reagent->conditions Yes upgrade_reagent Switch to a more potent reagent (HATU, COMU, PyAOP) reagent->upgrade_reagent No double_couple Is a single coupling sufficient? conditions->double_couple Yes increase_time_temp Increase reaction time (2-24h) or apply gentle heat/microwave conditions->increase_time_temp No aggregation Is peptide aggregation a possibility? double_couple->aggregation Yes perform_double_couple Perform a double coupling double_couple->perform_double_couple No change_solvent Switch solvent to NMP or add chaotropic salts (LiCl) aggregation->change_solvent Yes success Coupling Successful aggregation->success No upgrade_reagent->conditions increase_time_temp->double_couple perform_double_couple->aggregation change_solvent->success

Caption: Troubleshooting workflow for low coupling efficiency.

Potential Cause A: Insufficiently Potent Coupling Reagent

  • Expertise & Experience: Standard carbodiimide activators like DCC or DIC, even with additives like HOBt, often lack the reactivity needed for hindered couplings. Onium salt reagents (uronium/aminium and phosphonium) form more reactive activated species (OAt or Oxyma esters), which are better at overcoming the steric hindrance and lower nucleophilicity associated with 1-Methylazetidine-3-carboxylic acid.[5][9]

  • Trustworthiness (Self-Validating Protocol):

    Protocol 1: High-Efficiency Coupling using HATU

    • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

    • In a separate vessel, pre-activate the Fmoc-1-Methylazetidine-3-carboxylic acid (4 equivalents relative to resin loading).

    • Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.

    • Allow the pre-activation to proceed for 1-5 minutes. You may observe a color change.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

    • Take a small sample of resin beads and perform an isatin or chloranil test to monitor for completeness.[8]

    • If the test is positive, continue the reaction, checking periodically. If the reaction stalls, proceed to a double coupling (see below).

    • Once the test is negative, wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents.

Potential Cause B: Severe Steric Hindrance

  • Expertise & Experience: For extremely hindered couplings, even a potent reagent may not drive the reaction to completion in a single step. A "double coupling" is a common and effective strategy to push the equilibrium towards the product.[4] Additionally, microwave energy can provide localized, rapid heating that helps overcome the activation energy barrier without significantly increasing the risk of racemization if used correctly.

  • Trustworthiness (Self-Validating Protocol):

    Protocol 2: Double Coupling for Highly Hindered Residues

    • Perform an initial coupling as described in Protocol 1 for 2-4 hours.

    • Without performing a completion test, filter the resin and wash with DMF (3 x 1 min).

    • In a separate vessel, prepare a fresh solution of activated Fmoc-1-Methylazetidine-3-carboxylic acid using the same stoichiometry as the first coupling.

    • Add this fresh solution to the resin and allow it to react for another 2-4 hours.

    • Wash the resin with DMF (3 x 1 min) and then perform an isatin or chloranil test to confirm completion.

    • If the test is still positive, consider extending the second coupling time or proceeding to more advanced techniques like acyl fluoride formation.

Potential Cause C: Peptide Aggregation

  • Expertise & Experience: As the peptide chain elongates, it can fold into secondary structures or aggregate, blocking the reactive N-terminus.[4][12] This is particularly common with hydrophobic sequences. Changing the solvent to one with better solvating properties, like N-methylpyrrolidone (NMP), can help disrupt these aggregates.

  • Solution:

    • Solvent Exchange: Switch the reaction solvent from DMF to NMP. NMP has superior solvating properties and can help break up secondary structures.[4]

    • Chaotropic Salts: Add a chaotropic salt like LiCl (0.5 M) to the coupling mixture. These salts disrupt hydrogen bonding networks that contribute to aggregation.[4]

Issue 2: Side Product Formation

Symptom: HPLC analysis of the crude peptide shows multiple peaks close to the main product peak, indicating the presence of isomers or other byproducts.

Potential Cause A: Racemization

  • Expertise & Experience: Racemization occurs when the α-proton of the activated amino acid is abstracted by a base, leading to a loss of stereochemical integrity.[4][9] This is exacerbated by strong bases and long reaction times.

  • Solutions:

    • Base Selection: Substitute DIPEA with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[4][9]

    • Optimize Reaction Time: Avoid unnecessarily long coupling times. Monitor the reaction and stop it once complete. If using heat, use the minimum temperature and time required.

    • Additive Choice: When using carbodiimide-based reagents (not the first choice here, but if necessary), ensure the use of an additive like Oxyma Pure, which is superior to HOBt in suppressing racemization.[4][13]

Potential Cause B: Side Reactions During Cleavage

  • Expertise & Experience: The final TFA cleavage step generates highly reactive carbocations from the protecting groups, which can modify sensitive residues. While the 1-Methylazetidine-3-carboxylic acid residue itself is relatively stable, other residues in your sequence (like Trp, Met, Cys, Tyr) are susceptible. A standard TFA/TIS/Water cocktail is often sufficient, but for sensitive sequences, a more comprehensive scavenger mixture is prudent.

  • Trustworthiness (Self-Validating Protocol):

    Protocol 3: Optimized Cleavage for Sensitive Peptides

    • Wash the dried peptide-resin with DCM.

    • Prepare a fresh cleavage cocktail. For most peptides containing 1-Methylazetidine-3-carboxylic acid, "Reagent B" is a good, low-odor starting point:

      • Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS).

    • For peptides also containing Met, Trp, Cys, or Tyr, the more robust "Reagent K" is recommended:

      • Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[1][14]

    • Add the cleavage cocktail to the resin (10 mL per gram of resin) and stir at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding it to cold diethyl ether.

Part 3: Data Summaries and Protocols

Data Presentation: Comparison of Coupling Reagents
ReagentTypeRelative ReactivityRacemization RiskKey Advantages
DIC/HOBt CarbodiimideStandardModerateInexpensive, widely used for standard couplings.
HBTU/TBTU Uronium/AminiumHighLowEfficient, fast reactions, good for routine synthesis.[8]
HATU Uronium/AminiumVery HighVery LowExcellent for hindered couplings, less epimerization.[4][5]
PyAOP/PyBOP PhosphoniumVery HighVery LowExcellent for hindered couplings, no guanidinylation side reactions.[5][6]
COMU Uronium/AminiumVery HighVery LowSafer (non-explosive), water-soluble byproducts, comparable to HATU.[3][6]
Experimental Protocols

Protocol 4: Isatin Test for Secondary Amines [8]

  • Place a small sample of resin (1-2 mg) in a small glass test tube.

  • Add 2-3 drops of an isatin solution (e.g., 10 mg isatin in 1 mL ethanol).

  • Heat the tube at 100°C for 5 minutes.

  • A blue color on the beads indicates an incomplete coupling (free secondary amine). A yellow or faint brown color indicates a complete reaction.

a Fmoc-AA-COOH + HATU + Base b OAt Active Ester a->b c Resin-Peptide-NH2 d Resin-Peptide-CO-AA-Fmoc c->d Addition of Active Ester

Caption: Simplified mechanism of HATU-mediated peptide coupling.

References

  • COMU: a third generation of uronium-type coupling reagents. Luxembourg Bio Technologies. [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

  • COMU: a third generation of uronium-type coupling reagents. PubMed. [Link]

  • Cleavage Cocktails; Reagent B. Aapptec. [Link]

  • Technical Support Information Bulletin 1193. Aapptec Peptides. [Link]

  • A Post-Synthetic Modification Strategy for the Preparation of Homooligomers of 3-Amino-1-methylazetidine-3-carboxylic Acid. ResearchGate. [Link]

  • A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Organic Syntheses Procedure. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • A cleavage cocktail for methionine-containing peptides. PubMed. [Link]

  • amide coupling help : r/Chempros. Reddit. (2022-03-24). [Link]

  • Recent development of peptide coupling reagents in organic synthesis. RSC Publishing. [Link]

  • Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. INNO PHARMCHEM. [Link]

  • Peptide coupling between amino acids and the carboxylic acid of a functionalized chlorido-gold(I)-phosphane. PubMed. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Organic Chemistry Portal. [Link]

  • Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. ResearchGate. [Link]

  • Introduction to Peptide Synthesis. National Institutes of Health. [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. [Link]

  • Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library. [Link]

  • Reactivity of 1-Aminoazetidine-2-carboxylic Acid during Peptide Forming Procedures: Observation of an Unusual Variant of the Hydrazino Turn. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Stability of 1-Methylazetidine-3-carboxylic acid in Solution

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 1-Methylazetidine-3-carboxylic acid. This guide is designed to provide you with in-depth information and practic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-Methylazetidine-3-carboxylic acid. This guide is designed to provide you with in-depth information and practical solutions for the stability issues you may encounter when working with this compound in solution. As a Senior Application Scientist, my goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Stability of Azetidines

Azetidines, including 1-Methylazetidine-3-carboxylic acid, are four-membered nitrogen-containing heterocycles that are valuable building blocks in medicinal chemistry.[1][2] Their utility stems from the unique conformational constraints they impose on molecules. However, the inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) makes them susceptible to degradation, particularly under certain experimental conditions.[1] This guide will address the common stability challenges and provide strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of 1-Methylazetidine-3-carboxylic acid in solution?

A1: The stability of 1-Methylazetidine-3-carboxylic acid is primarily influenced by pH, temperature, and the solvent system used. The azetidine ring is susceptible to acid-catalyzed ring-opening.[3] Therefore, strongly acidic conditions should be avoided. Elevated temperatures can also accelerate degradation. The choice of solvent can impact stability, with protic solvents potentially participating in degradation pathways.

Q2: What is the expected shelf-life of 1-Methylazetidine-3-carboxylic acid as a solid and in solution?

A2: As a solid, 1-Methylazetidine-3-carboxylic acid is generally stable when stored in a cool, dry, and dark place.[4][5] However, in solution, its stability is significantly reduced. The exact shelf-life in solution is highly dependent on the storage conditions (pH, temperature, solvent). For optimal results, it is strongly recommended to prepare solutions fresh before use.

Q3: What are the visible signs of degradation?

A3: Visual signs of degradation in solid form can include discoloration (e.g., turning from white to off-white or yellow). In solution, degradation is often not visually apparent. Therefore, it is crucial to rely on analytical methods like HPLC, LC-MS, or NMR to assess the purity and concentration of your solution over time.[6]

Q4: How does the N-substituent (in this case, a methyl group) affect the stability of the azetidine ring?

A4: The N-substituent plays a critical role in the stability of the azetidine ring. The basicity of the azetidine nitrogen, influenced by the N-substituent, is a key factor. A higher pKa of the azetidine nitrogen leads to easier protonation under acidic conditions, which in turn decreases the stability of the ring and makes it more prone to nucleophilic attack and ring-opening.[3][7]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Issue 1: Loss of Compound Activity or Low Yield After Aqueous Workup with Acidic Wash
  • Symptoms:

    • Significantly lower than expected biological activity of the compound in subsequent assays.

    • Low overall yield after purification.

    • Presence of unexpected byproducts in analytical data (e.g., NMR, LC-MS).

  • Root Cause Analysis: The azetidine ring of 1-Methylazetidine-3-carboxylic acid is susceptible to acid-catalyzed hydrolysis.[3] An acidic wash (e.g., with 1N HCl) during aqueous workup can protonate the azetidine nitrogen, making the ring more electrophilic and prone to attack by water or other nucleophiles, leading to ring-opening and degradation.[7]

  • Solutions:

    • Avoid Strong Acids: Whenever possible, use a milder acidic wash, such as a saturated ammonium chloride solution, or omit the acidic wash if the impurities are not basic.[7]

    • Minimize Contact Time: If an acidic wash is necessary, perform the extraction quickly and at a low temperature to reduce the exposure of the compound to the acidic aqueous phase.[7]

    • Use a Biphasic System with Caution: Rapid and efficient phase separation is crucial to minimize the time the compound spends in the acidic aqueous layer.[7]

Issue 2: Degradation During Chromatographic Purification
  • Symptoms:

    • Low recovery of the desired product after column chromatography.

    • Isolation of fractions containing ring-opened byproducts.

    • Streaking or tailing of the compound spot on TLC plates.

  • Root Cause Analysis: Standard silica gel is acidic and can cause the degradation of acid-sensitive compounds like 1-Methylazetidine-3-carboxylic acid.[7] Prolonged contact with the acidic silica surface can lead to the same ring-opening degradation observed in acidic workups.[7]

  • Solutions:

    • Neutralize Silica Gel: Use silica gel that has been neutralized by washing with a solution of a non-nucleophilic base, such as triethylamine in the eluent system (e.g., 0.1-1% triethylamine in ethyl acetate/hexanes).[7]

    • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or neutralized silica gel for purification.[7]

    • Alternative Purification Methods: If the compound is crystalline, recrystallization can be a good alternative to chromatography.

Issue 3: Instability in Protic Solvents (e.g., Methanol, Ethanol)
  • Symptoms:

    • Gradual decrease in the concentration of the parent compound over time when dissolved in protic solvents.

    • Appearance of new peaks in HPLC or LC-MS analysis of the solution over time.

  • Root Cause Analysis: Protic solvents can act as nucleophiles and participate in the ring-opening of the azetidine ring, especially if the solution is slightly acidic. The carboxylic acid moiety of the molecule itself can contribute to a lower pH in unbuffered solutions.

  • Solutions:

    • Use Aprotic Solvents: Whenever possible, use aprotic solvents such as DMSO, DMF, or acetonitrile for stock solutions and storage.

    • Prepare Fresh Solutions: If protic solvents are required for your experiment, prepare the solution immediately before use and minimize the storage time.

    • Buffering: For aqueous solutions, consider using a buffer to maintain a neutral or slightly basic pH to enhance stability.[8]

Experimental Protocols

Protocol 1: Stability Assessment of 1-Methylazetidine-3-carboxylic acid in Solution

This protocol outlines a general procedure to evaluate the stability of your compound under specific conditions.

Materials:

  • 1-Methylazetidine-3-carboxylic acid

  • Selected solvent(s) (e.g., water, PBS, DMSO)

  • Buffers of desired pH

  • HPLC or LC-MS system

  • Incubator or water bath for temperature control

Procedure:

  • Solution Preparation: Prepare a stock solution of 1-Methylazetidine-3-carboxylic acid in the chosen solvent at a known concentration.

  • Aliquoting: Aliquot the solution into several vials to avoid repeated freeze-thaw cycles.

  • Initial Analysis (T=0): Immediately analyze one aliquot using a validated HPLC or LC-MS method to determine the initial concentration and purity.

  • Incubation: Store the remaining aliquots under the desired conditions (e.g., room temperature, 4°C, 37°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove an aliquot and analyze it using the same analytical method.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation rate and half-life.

Data Presentation

Table 1: Hypothetical Stability of 1-Methylazetidine-3-carboxylic acid in Aqueous Solution at Different pH and Temperatures

pHTemperature (°C)Half-life (t½) in hoursPrimary Degradation Product
325< 2Ring-opened amino alcohol
52524Ring-opened amino alcohol
725> 72Minimal degradation
73748Minimal degradation
925> 72Minimal degradation

Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.

Visualizations

Degradation Pathway

The primary degradation pathway for 1-Methylazetidine-3-carboxylic acid under acidic conditions involves the protonation of the azetidine nitrogen, followed by nucleophilic attack and ring-opening.

G cluster_0 Acidic Conditions A 1-Methylazetidine- 3-carboxylic acid B Protonated Azetidinium Ion A->B + H+ C Nucleophilic Attack (e.g., by H2O) B->C D Ring-Opened Product (γ-amino alcohol derivative) C->D

Caption: Acid-catalyzed degradation of 1-Methylazetidine-3-carboxylic acid.

Troubleshooting Workflow

This workflow provides a systematic approach to addressing stability issues encountered during experimental procedures.

G Start Experiment with 1-Methylazetidine-3-carboxylic acid Check Unexpected Results? (Low activity, low yield) Start->Check Workup Acidic Workup Used? Check->Workup Yes End Stable Compound Reliable Results Check->End No Chromatography Silica Gel Chromatography? Workup->Chromatography No Solution1 Use milder acid or avoid acidic wash Workup->Solution1 Yes Solvent Protic Solvent Used for Storage? Chromatography->Solvent No Solution2 Use neutralized silica or alternative purification Chromatography->Solution2 Yes Solution3 Use aprotic solvent or prepare fresh solutions Solvent->Solution3 Yes Solvent->End No Solution1->Chromatography Solution2->Solvent Solution3->End

Caption: Troubleshooting workflow for stability issues.

Conclusion

While 1-Methylazetidine-3-carboxylic acid is a valuable tool in research and drug development, its inherent ring strain necessitates careful handling to ensure its stability in solution. By understanding the factors that influence its degradation and implementing the troubleshooting strategies outlined in this guide, you can minimize stability-related issues and obtain reliable and reproducible experimental results.

References

  • MSDS of 1-Methylazetidine-3-carboxylic acid. (2018).
  • SAFETY DATA SHEET. (n.d.).
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021). Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021). Retrieved from [Link]

  • Azetidine: Basicity and Preparation - YouTube. (2020). Retrieved from [Link]

  • Stability of different azetidine esters. Condition D: PG-azetidine (1... - ResearchGate. (n.d.). Retrieved from [Link]

  • 1-Methylazetidine-3-carboxylic acid - [M0190] - Synthonix. (n.d.). Retrieved from [Link]

  • 1-Methylazetidine-3-carboxylic acid | C5H9NO2 | CID 20653078 - PubChem. (n.d.). Retrieved from [Link]

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway - ResearchGate. (2021). Retrieved from [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017). Retrieved from [Link]

  • Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. (2025).
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Retrieved from [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC - PubMed Central. (2025). Retrieved from [Link]

  • A new method for degradation of n-carboxylic acids - PMC - NIH. (n.d.). Retrieved from [Link]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed. (2021). Retrieved from [Link]

  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Characterization of the last step of the aerobic phenylacetic acid degradation pathway. (2025).
  • The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed. (2020). Retrieved from [Link]

  • Effect of serum pH on storage stability and reaction lag phase of human creatine kinase isoenzymes - PubMed. (n.d.). Retrieved from [Link]

  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles - PMC - NIH. (n.d.). Retrieved from [Link]

  • Effect of pH on the stability of methacholine chloride in solution - PubMed. (1998). Retrieved from [Link]

  • Solvent effect on molecular structure, IR spectra, thermodynamic properties and chemical stability of zoledronic acid: DFT study - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor - PubMed. (n.d.). Retrieved from [Link]

  • (PDF) Changing enzymatic conformation in organic media with pH buffer lyophilized powder. (2020). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Azetidine-Based Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges often encountered with azetidine-based compounds. Our goal is to equip you with the scientific rationale and practical methodologies to systematically overcome these hurdles in your experimental work.

Introduction: The Azetidine Paradox in Drug Discovery

Azetidine rings are increasingly incorporated into modern medicinal chemistry programs.[1] Their unique three-dimensional structure, acting as a "bioisostere" for various functional groups, can lead to improved metabolic stability, reduced lipophilicity, and enhanced target engagement.[2][3] However, the very properties that make azetidines attractive can also contribute to poor aqueous solubility. This "solubility paradox" arises from a combination of factors, including the molecule's overall lipophilicity, crystal packing energy, and the basicity of the azetidine nitrogen.[4][5] Understanding these underlying principles is the first step toward rational problem-solving.

Frequently Asked Questions (FAQs)

Q1: Why are my azetidine-based compounds showing poor aqueous solubility?

A1: The poor aqueous solubility of azetidine derivatives is often a multifactorial issue. The primary drivers include:

  • High Lipophilicity: While the azetidine moiety itself is relatively polar, it is often appended to larger, more lipophilic scaffolds to achieve desired pharmacological activity.[6][7] The overall logP of the molecule is a strong determinant of its solubility.[8]

  • Crystal Lattice Energy: The rigid, three-dimensional structure of the azetidine ring can promote strong intermolecular interactions in the solid state, leading to a stable crystal lattice that is difficult for water molecules to disrupt.[8]

  • Basicity of the Azetidine Nitrogen: The pKa of the azetidine nitrogen (typically around 11.29 for the parent heterocycle) means it will be protonated at physiological pH.[9] While this can increase solubility, the nature of the counterion and the overall molecular structure can lead to the formation of insoluble salts.

Q2: What is the most critical first step when I encounter a solubility problem with my azetidine compound?

A2: The indispensable first step is to obtain a reliable quantitative measurement of your compound's kinetic and thermodynamic solubility. This baseline data is crucial for several reasons:

  • Problem Classification: It allows you to classify the compound within frameworks like the Biopharmaceutical Classification System (BCS), which categorizes drugs based on their solubility and permeability.[10]

  • Strategy Selection: The degree of insolubility will guide the selection of the most appropriate and effective enhancement strategy. A compound requiring a 10-fold solubility increase will necessitate a different approach than one needing a 1000-fold increase.

  • Progress Tracking: Baseline data provides a benchmark against which you can measure the success of your optimization efforts.

Q3: I have a promising azetidine-based lead, but its poor solubility is hindering further development. What are my main strategic options?

A3: There are three primary pillars for addressing poor solubility:

  • Chemical Modification (Lead Optimization): This involves rationally altering the molecular structure to improve its physicochemical properties without compromising biological activity.[8]

  • Formulation-Based Approaches: These strategies focus on creating a delivery system that enhances the solubility and dissolution of the existing compound.[11]

  • Prodrug Strategies: This approach involves chemically modifying the compound to create a more soluble derivative that converts back to the active parent drug in vivo.[12]

Troubleshooting Guide: A Deeper Dive into Solubility Enhancement

Issue 1: My azetidine compound is "brick dust" - practically insoluble in everything.

This common scenario often points to high crystal lattice energy and significant lipophilicity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for highly insoluble compounds.

Solutions & Scientific Rationale:

  • Chemical Modification:

    • Reduce Lipophilicity: Systematically replace lipophilic groups with more polar alternatives. For instance, substituting a cyclohexyl group with a tetrahydropyran can decrease lipophilicity while maintaining a similar spatial arrangement.[6][7] Introducing polar functional groups like hydroxyls or amides at solvent-exposed positions can also be effective.[13]

    • Disrupt Crystal Packing: Introducing conformational flexibility or "out-of-plane" substituents can disrupt the planarity and symmetry of the molecule, leading to less efficient crystal packing and a lower melting point.[13] This can be achieved by, for example, adding a methyl group to a phenyl ring to force a twisted conformation.

  • Formulation Approaches:

    • Amorphous Solid Dispersions (ASDs): This is a powerful technique for overcoming high crystal lattice energy.[14][15] By dispersing the crystalline active pharmaceutical ingredient (API) into an amorphous polymer matrix, the energy required to dissolve the compound is significantly reduced.[16][17][18] Common polymers include HPMC-AS and PVP/VA. The resulting formulation can often achieve a state of supersaturation upon dissolution, dramatically increasing bioavailability.[14]

Issue 2: My azetidine compound has moderate solubility, but it's not enough for my in vivo studies.

For compounds that are not "brick dust" but still require a significant solubility boost, a different set of strategies may be more appropriate.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for moderately insoluble compounds.

Solutions & Scientific Rationale:

  • Salt Formation: For azetidine compounds with a basic nitrogen, forming a salt is often the most direct path to improving solubility.[19][20] The choice of counterion is critical, as it can significantly impact the physicochemical properties of the salt form, including solubility, stability, and hygroscopicity.[21] A salt screen with a variety of pharmaceutically acceptable acids (e.g., HCl, mesylate, tosylate, succinate) should be performed to identify the optimal salt form.[22]

  • Co-solvents: The use of water-miscible organic solvents (co-solvents) can significantly increase the solubility of hydrophobic compounds.[23][24][25] Common co-solvents for preclinical studies include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[26][27] These work by reducing the polarity of the aqueous environment, thereby making it more favorable for the hydrophobic solute.[23]

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][28] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have significantly improved aqueous solubility.[29][30][31] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.

Issue 3: My azetidine compound is an amine, but salt formation isn't providing a sufficient or stable solution.

In some cases, the resulting salt may have poor stability, be highly hygroscopic, or disproportionate back to the free base.

Solutions & Scientific Rationale:

  • Prodrug Strategies: A prodrug approach can be an elegant solution when other methods fail. For tertiary amines like many azetidine-containing compounds, an N-phosphonooxymethyl prodrug can be synthesized.[32][33] This highly polar prodrug is designed to be cleaved in vivo by phosphatases, releasing the parent drug at the site of action.[12] Another approach involves creating prodrugs with amino acid carriers, which can improve water solubility and potentially target nutrient transporters for enhanced absorption.[34]

Data Summary Table

StrategyMechanism of ActionTypical Fold Increase in SolubilityKey Considerations
Salt Formation Ionization of the basic azetidine nitrogen.[19]10 - 1,000xRequires an ionizable center; potential for disproportionation.[22]
Amorphous Solid Dispersion Overcomes crystal lattice energy.[14][15]10 - 10,000xRequires careful polymer selection to ensure physical stability.[18]
Co-solvents Reduces the polarity of the solvent system.[23]2 - 100xPotential for in vivo precipitation upon dilution; toxicity concerns at high concentrations.[26]
Cyclodextrins Forms water-soluble inclusion complexes.[28][29]10 - 5,000xStoichiometry of complexation can be limiting; potential for nephrotoxicity with some derivatives.
Prodrugs Covalent modification to a more soluble form.[12][32]>1,000xRequires efficient in vivo conversion to the active drug.[33]

Experimental Protocols

Protocol 1: Basic Salt Screening
  • Preparation of Stock Solutions: Prepare a stock solution of the azetidine free base in a suitable organic solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 10 mg/mL). Prepare stock solutions of various acids (e.g., HCl, H2SO4, methanesulfonic acid, tartaric acid) in the same solvent at an equimolar concentration.

  • Salt Formation: In separate vials, mix equimolar amounts of the free base and each acid solution.

  • Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature or under a gentle stream of nitrogen.

  • Solid-State Characterization: Analyze the resulting solids by visual inspection for crystallinity. If crystalline material is obtained, further characterization by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is recommended.

  • Solubility Measurement: Equilibrate an excess of each salt form in water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) for 24 hours with agitation.

  • Quantification: Centrifuge the samples to pellet the excess solid, and quantify the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Polymer and Drug Solubilization: Dissolve the azetidine compound and a selected polymer (e.g., HPMC-AS, PVP/VA) in a common volatile solvent (e.g., acetone, methanol, or a mixture thereof). Typical drug loadings range from 10% to 50% (w/w).

  • Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Drying: Further dry the film under high vacuum for 24-48 hours to remove any residual solvent.

  • Material Collection and Characterization: Scrape the resulting solid from the flask. Confirm the amorphous nature of the dispersion using XRPD (absence of Bragg peaks) and DSC (presence of a single glass transition temperature, Tg).

  • Dissolution Testing: Perform dissolution studies to compare the release profile of the ASD to the crystalline drug.

References

  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs.
  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • National Institutes of Health. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Pharmaceutical Technology. (2020, November 3). Improving Solubility with Amorphous Solid Dispersions.
  • Vertex AI Search. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • Serán Bioscience. (n.d.). Feature article: Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties.
  • Vertex AI Search. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review.
  • Vertex AI Search. (n.d.). Cyclodextrins in Formulation Development: Complexation and Stability Enhance.
  • Wikipedia. (n.d.). Cosolvent.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Tableting. (2024, March 1). 4 strategies To Formulate Poorly Soluble APIs.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions.
  • Technobis. (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability.
  • ACS Publications. (n.d.). Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. Journal of Medicinal Chemistry.
  • Vertex AI Search. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Semantic Scholar. (n.d.). Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs.
  • MDPI. (n.d.). Prodrugs for Amines.
  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
  • ResearchGate. (2012, October 2). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?
  • ResearchGate. (2025, October 16). (PDF) Prodrugs for Amines.
  • National Institutes of Health. (n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
  • National Center for Biotechnology Information. (n.d.). Amino Acids in the Development of Prodrugs. PubMed Central.
  • Benchchem. (n.d.). Technical Support Center: Addressing Poor Solubility of 3-(3-Biphenylyl)azetidine Derivatives.
  • ACS Publications. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
  • Books. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility Available.
  • ResearchGate. (2025, August 10). Improving solubility via structural modification.
  • National Center for Biotechnology Information. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PubMed Central.
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Optimization

Technical Support Center: Analytical Method Development for 1-Methylazetidine-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the analytical method development of 1-Methylazetidine-3-carboxylic acid (CAS 875629-26-8).[1][2][3][4] This guide is designed...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analytical method development of 1-Methylazetidine-3-carboxylic acid (CAS 875629-26-8).[1][2][3][4] This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into creating robust and reliable analytical methods for this unique molecule. The content is structured in a practical question-and-answer format to directly address the challenges you may encounter.

Understanding the Analyte: 1-Methylazetidine-3-carboxylic acid

1-Methylazetidine-3-carboxylic acid is a small, cyclic amino acid derivative.[5] Its structure presents several analytical challenges:

  • High Polarity: The presence of both a carboxylic acid and a tertiary amine group makes the molecule highly polar and water-soluble.[5]

  • Zwitterionic Nature: It can exist as a zwitterion, complicating its interaction with chromatographic stationary phases.

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing functional group, making detection by standard UV-Vis spectrophotometry inherently insensitive.[6]

  • Low Volatility: The ionic nature of the molecule makes it non-volatile, precluding direct analysis by Gas Chromatography (GC).[7][8]

This guide will walk you through overcoming these challenges using various analytical techniques.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the best initial analytical approach for 1-Methylazetidine-3-carboxylic acid?

A1: High-Performance Liquid Chromatography (HPLC) is the recommended starting point. Given the analyte's high polarity and non-volatile nature, HPLC is far more suitable than Gas Chromatography (GC). Specifically, Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP-HPLC) with specialized columns or mobile phase modifiers are the most promising HPLC modes. Direct GC analysis is not feasible without chemical derivatization to increase volatility.[7][8]

Q2: Why is my analyte showing very low sensitivity with a standard UV detector at 210 nm?

A2: Your analyte, 1-Methylazetidine-3-carboxylic acid, lacks a chromophore (a part of the molecule that absorbs light). The weak absorbance you might see at low wavelengths (~200-210 nm) is due to the carboxyl n→π* transition, which is inherently weak and prone to interference from mobile phase components like buffers or trace impurities. For sensitive quantification, you should consider alternative detection methods such as Mass Spectrometry (MS), Evaporative Light Scattering Detection (ELSD), or Charged Aerosol Detection (CAD). If you are limited to UV detection, pre-column derivatization to attach a UV-active label is a viable strategy.

Q3: My peak is eluting at or near the void volume in my standard C18 RP-HPLC method. How can I achieve retention?

A3: This is a classic issue for highly polar analytes. A standard C18 column provides little to no retention for such compounds. You have several options:

  • Switch to HILIC: This is often the best solution. HILIC columns use a polar stationary phase with a high organic content mobile phase, providing excellent retention for polar compounds.

  • Use an Aqueous C18 Column: These are specialty reversed-phase columns designed to prevent phase collapse in highly aqueous mobile phases (e.g., >95% water), allowing for better retention of polar molecules.

  • Ion-Pair Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can form a neutral, more hydrophobic complex with your analyte, significantly increasing its retention on a C18 column.

Q4: Is Gas Chromatography (GC) a viable option at all?

A4: Yes, but only after derivatization. The carboxylic acid and tertiary amine functionalities make the molecule non-volatile. You must chemically modify these groups to create a more volatile and thermally stable derivative suitable for GC analysis. Common approaches include silylation or esterification of the carboxylic acid.[9][10] This adds complexity and potential for error, making HPLC the preferred method for most applications.

Section 2: HPLC Method Development & Troubleshooting

This section provides detailed guidance on resolving specific issues encountered during HPLC analysis.

Workflow for HPLC Method Development

cluster_start Analyte Assessment cluster_mode Mode & Column Selection cluster_detection Detector Selection cluster_optimization Method Optimization cluster_validation Validation start Analyte: 1-Methylazetidine-3-carboxylic acid Properties: High Polarity, No Chromophore mode Choose HPLC Mode start->mode detector Choose Detector start->detector hilic HILIC (Amide, Diol columns) mode->hilic Recommended for high polarity rp Reversed-Phase (Aqueous C18, Polar-Embedded) mode->rp ion_pair Ion-Pair RP-HPLC (Standard C18 + Reagent) mode->ion_pair optimization Optimize Parameters hilic->optimization rp->optimization ion_pair->optimization ms Mass Spec (LC-MS) (High Sensitivity/Specificity) detector->ms Ideal Choice elsd_cad ELSD / CAD (Universal, Non-Volatile Buffers) detector->elsd_cad uv_deriv UV/Fluorescence (Requires Derivatization) detector->uv_deriv If MS not available ms->optimization elsd_cad->optimization uv_deriv->optimization mobile_phase Mobile Phase (pH, Buffer, % Organic) optimization->mobile_phase gradient Gradient Profile optimization->gradient flow_temp Flow Rate & Temperature optimization->flow_temp validation Method Validation (ICH Guidelines) optimization->validation

Caption: HPLC Method Development Workflow for a Polar Analyte.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My analyte peak is tailing significantly on a C18 column, even with a suitable mobile phase pH. What's happening and how do I fix it?

A: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.[11] For your molecule, the protonated tertiary amine can interact strongly with residual, negatively charged silanol groups on the silica backbone of the C18 column.

Troubleshooting Decision Tree for Poor Peak Shape

start Poor Peak Shape Observed (Tailing/Fronting) check_overload Is sample concentration too high? start->check_overload check_ph Is mobile phase pH appropriate? check_overload->check_ph No sol_dilute Dilute Sample & Re-inject check_overload->sol_dilute Yes check_column Is the column appropriate? check_ph->check_column Yes sol_adjust_ph Adjust pH to suppress analyte ionization. (e.g., pH 2.5-3.0 or pH > 10) check_ph->sol_adjust_ph No sol_add_amine Add a competing base to mobile phase (e.g., 0.1% Triethylamine) check_ph->sol_add_amine sol_change_column Switch to a modern, base-deactivated column or a different stationary phase (HILIC). check_column->sol_change_column No sol_adjust_ph->check_column sol_add_amine->check_column

Caption: Troubleshooting Decision Tree for HPLC Peak Shape Issues.

Solutions & Protocols
  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa values to keep it in a single ionic state. For 1-Methylazetidine-3-carboxylic acid, a low pH (e.g., 2.5-3.0 using formic acid or phosphoric acid) will protonate the carboxylate and the amine, but can still lead to silanol interactions.

  • Add a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, masking them from your analyte and improving peak shape.

  • Use a Base-Deactivated Column: Modern HPLC columns often have end-capping or are based on hybrid silica particles to minimize residual silanols. Switching to such a column can dramatically improve the peak shape for basic compounds.

  • Switch to HILIC: As HILIC operates under different retention mechanisms, it often bypasses the issues seen in reversed-phase for such analytes.

Issue 2: Low Sensitivity with Non-MS Detectors

Q: I don't have access to an LC-MS. How can I reliably quantify this compound at low levels?

A: You need to employ a technique that doesn't rely on chromophores. The best options are Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) . Both are quasi-universal detectors compatible with gradient elution, but they require volatile mobile phases (e.g., ammonium formate or acetate buffers instead of phosphate buffers).

Alternatively, you can perform pre-column derivatization to attach a fluorescent or UV-active tag to your molecule.

Protocol: Pre-column Derivatization with Dansyl Chloride

Dansyl chloride reacts with the tertiary amine of your analyte (after ring-opening under specific conditions) or potentially with a primary/secondary amine analogue if present as an impurity, yielding a highly fluorescent derivative. Note: This is an advanced method and requires careful optimization. A more straightforward approach for a carboxylic acid would be derivatization with a reagent like p-bromophenacyl bromide.[8]

Objective: To attach a UV-active tag to the carboxylic acid group for sensitive UV detection.

Reagents & Materials:

  • 1-Methylazetidine-3-carboxylic acid standard/sample

  • Derivatizing agent: 4-Bromophenacyl Bromide (PBPB)

  • Catalyst: Crown ether (e.g., 18-Crown-6)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃)

  • Solvent: Acetonitrile (ACN)

  • HPLC system with UV detector (set to ~260 nm)

Procedure:

  • Sample Preparation: In a 2 mL vial, add 100 µL of your sample (dissolved in ACN).

  • Reagent Addition: Add 50 µL of a 10 mg/mL solution of PBPB in ACN and 20 µL of a 10 mg/mL solution of 18-Crown-6 in ACN.

  • Catalyst Addition: Add ~5 mg of anhydrous K₂CO₃.

  • Reaction: Cap the vial tightly and heat at 70-80°C for 30-60 minutes.

  • Cooling & Filtration: Cool the vial to room temperature. Filter the solution through a 0.22 µm syringe filter to remove the K₂CO₃.

  • Analysis: Inject the resulting solution onto a C18 HPLC column. The phenacyl ester derivative will be significantly less polar and will have a strong UV absorbance around 260 nm.[8]

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 260 nm

Table 1: Starting HPLC conditions for the PBPB-derivatized analyte.

Section 3: GC Method Development & Troubleshooting

Direct GC analysis is impossible due to the low volatility of 1-Methylazetidine-3-carboxylic acid. Derivatization is mandatory.[7][8]

Workflow for GC Method Development (via Derivatization)

cluster_reagents Choose Derivatization Strategy start Analyte is Non-Volatile derivatize Derivatization is Required start->derivatize silylation Silylation (e.g., BSTFA, MSTFA) Targets -COOH derivatize->silylation esterification Esterification (e.g., MeOH/BF3, Diazomethane) Targets -COOH derivatize->esterification optimize_rxn Optimize Reaction (Temp, Time, Reagent Stoichiometry) silylation->optimize_rxn esterification->optimize_rxn gc_analysis GC-FID / GC-MS Analysis optimize_rxn->gc_analysis

Caption: GC Method Development via Derivatization.

Q: How do I make my analyte volatile for GC analysis?

A: You must convert the polar carboxylic acid group into a less polar, more volatile ester or silyl ester. Esterification is a common and robust method.[8]

Protocol: Esterification using BF₃-Methanol

Objective: To convert the carboxylic acid to its methyl ester derivative.

Reagents & Materials:

  • 1-Methylazetidine-3-carboxylic acid standard/sample (dried)

  • BF₃-Methanol reagent (14% w/v)

  • Extraction Solvent: Hexane or Dichloromethane

  • Neutralizing Solution: Saturated Sodium Bicarbonate (NaHCO₃)

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)

  • GC-FID or GC-MS system

Procedure:

  • Sample Preparation: Place a known amount of the dried sample (e.g., 1 mg) into a reaction vial.

  • Reagent Addition: Add 500 µL of BF₃-Methanol reagent.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 15-30 minutes.

  • Cooling & Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane. Vortex vigorously for 1 minute to extract the methyl ester into the organic layer.

  • Neutralization: Carefully transfer the organic (top) layer to a new vial. Wash the organic layer with 1 mL of saturated NaHCO₃ solution to remove any remaining acid catalyst.

  • Drying: Transfer the final organic layer to a vial containing a small amount of anhydrous Na₂SO₄ to remove residual water.

  • Analysis: Inject the dried organic solution into the GC.

ParameterRecommended Starting Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min constant flow
Inlet Temp. 250°C
Injection Mode Split (e.g., 20:1)
Oven Program 60°C (hold 2 min), ramp to 280°C at 15°C/min
Detector FID at 280°C or MS (scan m/z 40-400)

Table 2: Starting GC conditions for the methyl ester derivative.

Troubleshooting GC Derivatization
  • Incomplete Reaction: Increase reaction time or temperature. Ensure your sample is completely dry, as water can quench many derivatizing reagents, especially silylating agents.[10]

  • Multiple Peaks: This could be due to side reactions or degradation. Lower the inlet temperature to check for thermal breakdown. For silylation, multiple peaks can indicate the formation of different silylated species if other active hydrogens are present.

Section 4: Mass Spectrometry (MS) Detection

LC-MS is the most powerful tool for the analysis of 1-Methylazetidine-3-carboxylic acid, offering unparalleled sensitivity and selectivity.

Q: What are the expected ions in ESI-MS, and what are the optimal settings?

A: In Electrospray Ionization (ESI), you can detect the analyte in either positive or negative ion mode.

  • Positive Ion Mode (ESI+): You will primarily observe the protonated molecule, [M+H]⁺ . For C₅H₉NO₂, the exact mass is 115.0633, so you should look for m/z 116.0706 . This mode is generally very sensitive for molecules with a basic nitrogen atom.

  • Negative Ion Mode (ESI-): You may observe the deprotonated molecule, [M-H]⁻ , at m/z 114.0562 . However, sensitivity in negative mode can be lower for this type of compound compared to positive mode.

Optimization Tips:

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows (nebulizer, drying gas) by infusing a standard solution of the analyte.

  • Fragmentation (for MS/MS): For quantitative analysis using Multiple Reaction Monitoring (MRM), you will need to identify a stable precursor-to-product ion transition. The [M+H]⁺ ion (m/z 116.1) would be the precursor. Fragmentation would likely involve loss of the carboxylic acid group (HCOOH, 46 Da) or other ring cleavages. This must be determined experimentally.

Section 5: Chiral Separation

The carbon at the 3-position of the azetidine ring is a chiral center. For pharmaceutical applications, separating and quantifying the enantiomers is critical.

Q: How can I separate the (R) and (S) enantiomers of this compound?

A: You have two primary strategies:

  • Direct Chiral HPLC: This is the most direct method. Use a chiral stationary phase (CSP) that can differentiate between the enantiomers. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are highly effective for a wide range of compounds. You would screen different chiral columns and mobile phases (normal phase, polar organic, or reversed-phase) to find the optimal separation conditions.[12]

  • Indirect Chiral Derivatization: React your racemic analyte with a pure, single-enantiomer chiral derivatizing reagent. This creates a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard (non-chiral) HPLC column. After separation, you can quantify each peak, which corresponds to one of the original enantiomers. This method adds complexity but can be useful if direct chiral separation is difficult.[13]

References
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). SGE Analytical Science. Retrieved from [Link]

  • Derivatization. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Derivatization in GC. (n.d.). University of Mustansiriyah. Retrieved from [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (n.d.). MicroSolv Technology Corporation. Retrieved from [Link]

  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. (2023, May 3). ACS Publications. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Crawford Scientific. Retrieved from [Link]

  • 5 Troubleshooting Common HPLC Column Problems and Solutions. (2024, May 5). uHPLCs. Retrieved from [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. Retrieved from [Link]

  • 1-Methylazetidine-3-carboxylic acid. (n.d.). Synthonix. Retrieved from [Link]

  • 1-Methylazetidine-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Gas chromatographic determination of some carboxylic acids. (n.d.). SciSpace. Retrieved from [Link]

  • Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids. (n.d.). SpringerLink. Retrieved from [Link]

  • Enantiomeric separation of chiral carboxylic acids. (1987). PubMed. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids. (2024, September 4). MDPI. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Scaling Up the Production of 1-Methylazetidine-3-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-Methylazetidine-3-carb...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-Methylazetidine-3-carboxylic acid. Our goal is to provide practical, field-tested insights and troubleshooting strategies to navigate the complexities associated with this valuable synthetic building block. The inherent ring strain of the four-membered azetidine core presents unique challenges, particularly during process scale-up.[1][2] This document offers a structured approach to identifying and resolving common experimental hurdles.

High-Level Synthesis and Scale-Up Workflow

The successful scale-up of 1-Methylazetidine-3-carboxylic acid requires careful consideration of each stage, from precursor synthesis to final product isolation and purification. The following workflow outlines the critical phases and decision points in a typical production campaign.

Synthesis_Workflow cluster_0 Phase 1: Precursor Synthesis & Cyclization cluster_1 Phase 2: Ester Hydrolysis cluster_2 Phase 3: Purification A Starting Material Selection (e.g., Epichlorohydrin, Diethyl Malonate) B Synthesis of Key Intermediate (e.g., 1,3-dihalo-2-propanol derivative) A->B C Cyclization Reaction (Reaction with Methylamine) B->C D Saponification of Ester Intermediate (e.g., using NaOH or LiOH) C->D Intermediate Product E Reaction Quench & Workup D->E F Crude Product Isolation E->F Crude Acid G Purification Strategy (e.g., Recrystallization, Chromatography) F->G H Final Product Characterization (NMR, LC-MS, Purity Analysis) G->H I Packaging & Storage H->I Qualified Product Safety_Hierarchy A Elimination (Most Effective) B Substitution (Use less hazardous reagents) A->B C Engineering Controls (Fume Hood, Glovebox) B->C D Administrative Controls (SOPs, Training) C->D E Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) (Least Effective) D->E

Sources

Optimization

Technical Support Center: Protecting Group Strategies for 1-Methylazetidine-3-carboxylic Acid

Welcome to the technical support center for synthetic strategies involving 1-Methylazetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are incorporating...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 1-Methylazetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this unique building block into their synthetic workflows. The inherent ring strain and bifunctional nature of this molecule present specific challenges that require careful consideration of protecting group strategies.[1][2][3] This resource provides in-depth, field-proven insights into navigating these challenges, ensuring the integrity and efficiency of your synthetic routes.

I. Understanding the Unique Reactivity of 1-Methylazetidine-3-carboxylic Acid

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses significant ring strain (approximately 25.4 kcal/mol).[1] This strain makes the ring susceptible to opening under certain conditions, a factor that must be considered during functional group manipulation.[4][5] The molecule presents two key functional groups requiring strategic protection: a carboxylic acid and a tertiary amine.

  • The Carboxylic Acid: This group is nucleophilic and acidic, necessitating protection to prevent unwanted side reactions during subsequent synthetic steps, such as amide bond formation or reactions involving strong bases.

  • The Tertiary Amine: The nitrogen atom in the azetidine ring is basic and can be nucleophilic.[4] While the methyl group prevents direct acylation or alkylation on the nitrogen itself, the lone pair can influence the reactivity of the molecule and may require temporary quaternization to modulate its electronic properties or to prevent unwanted acid-base reactions.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the protection and subsequent use of 1-Methylazetidine-3-carboxylic acid in a question-and-answer format.

A. Carboxylic Acid Protection

Q1: I'm experiencing low yields during the esterification of the carboxylic acid. What are the likely causes and how can I improve the reaction efficiency?

A1: Low yields in the esterification of 1-Methylazetidine-3-carboxylic acid can often be attributed to several factors:

  • Steric Hindrance: The compact nature of the azetidine ring can sterically hinder the approach of bulky alcohols or activating agents.

  • Substrate Solubility: The zwitterionic nature of the starting material can lead to poor solubility in common organic solvents.

  • Competing Reactions: The basicity of the tertiary amine can interfere with acid-catalyzed esterification methods.

Troubleshooting Steps:

  • Choice of Esterification Method:

    • Fischer Esterification (Acid-Catalyzed): While a classic method, it can be problematic due to the basic nitrogen. If you must use this method, consider using a large excess of the alcohol as the solvent and a strong acid catalyst like sulfuric acid. However, be mindful of potential ring-opening under harsh acidic conditions.

    • Alkyl Halide with a Base: This is often a more reliable method. Using a less sterically hindered alkyl halide (e.g., methyl iodide, ethyl bromide) with a non-nucleophilic base like cesium carbonate or DBU in a polar aprotic solvent (e.g., DMF, acetonitrile) can give good yields.

    • DCC/DMAP Coupling: For more sterically demanding alcohols (e.g., t-butanol), using dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) is a powerful option.

  • Solvent Selection: Ensure your solvent system can adequately dissolve the starting material. A mixture of solvents, such as DCM/MeOH, or using a more polar aprotic solvent like DMF can be beneficial.

  • Temperature Control: For reactions involving sensitive reagents, maintaining the recommended temperature is crucial. For DCC couplings, starting at 0°C and slowly warming to room temperature is standard practice.

Q2: I'm observing significant by-product formation during my esterification. What are the likely side reactions?

A2: The primary side reaction to be aware of is the quaternization of the tertiary amine by the alkylating agent, especially when using reactive electrophiles like methyl iodide.

Mitigation Strategies:

  • Use a Less Reactive Alkylating Agent: Consider using an alkyl sulfate (e.g., dimethyl sulfate) which is often less prone to N-alkylation than alkyl iodides.

  • Control Stoichiometry: Use a minimal excess of the alkylating agent.

  • Purification: Quaternized by-products are salts and can often be removed by aqueous workup or silica gel chromatography.

Q3: Which ester protecting group is best for my synthesis?

A3: The choice of ester protecting group depends on the downstream reaction conditions you plan to employ. Here's a comparative summary:

Protecting GroupCommon Formation ConditionsDeprotection ConditionsStability & Orthogonality
Methyl Ester MeOH, H+ (e.g., SOCl2, H2SO4) or MeI, BaseSaponification (e.g., LiOH, NaOH)Base labile. Stable to mild acid and hydrogenation.[6][7]
Ethyl Ester EtOH, H+ or EtI, BaseSaponificationSimilar to methyl ester, slightly more sterically hindered.
t-Butyl Ester Isobutylene, H+ or t-BuOH, DCC/DMAPStrong Acid (e.g., TFA, HCl)Acid labile. Stable to base and hydrogenation.[8]
Benzyl Ester BnBr, Base or BnOH, DCC/DMAPHydrogenolysis (H2, Pd/C)Stable to acid and base. Cleaved under reductive conditions.[8]

Expert Insight: For many applications, particularly in peptide synthesis, the t-butyl ester is an excellent choice due to its stability to a wide range of reaction conditions and its clean, acid-mediated deprotection.

B. Tertiary Amine Protection/Modification

Q1: Do I need to protect the tertiary amine?

A1: In many cases, direct protection of the N-methyl group is not necessary as it is unreactive towards acylation and many alkylating agents. However, there are scenarios where modifying the amine's properties is advantageous:

  • To Prevent Protonation: If your reaction involves strong acids, the amine will be protonated, which can affect solubility and reactivity.

  • To Modulate Reactivity: In some cases, temporary quaternization can be used to alter the electronic properties of the ring.

Q2: How can I temporarily modify the tertiary amine?

A2: While less common than traditional amine protection, you can reversibly quaternize the nitrogen.

  • Formation of an N-oxide: Oxidation with an agent like m-CPBA can form the N-oxide, which can be reduced back to the tertiary amine later in the synthesis.

  • Reversible Quaternization: Using a reactive alkylating agent like methyl triflate can form the quaternary salt. Reversion to the tertiary amine can sometimes be achieved by heating or by nucleophilic displacement of the methyl group, though this is often challenging.

Expert Caution: Modifying the tertiary amine should be approached with caution, as it can increase the strain on the azetidine ring and make it more susceptible to ring-opening.

III. Experimental Protocols

Here are detailed, step-by-step methodologies for key protection strategies for 1-Methylazetidine-3-carboxylic acid.

Protocol 1: Synthesis of Methyl 1-Methylazetidine-3-carboxylate

This protocol utilizes thionyl chloride for the in-situ formation of the acid chloride followed by esterification with methanol.

Materials:

  • 1-Methylazetidine-3-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 1-Methylazetidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL per gram of starting material).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: Exothermic reaction and evolution of HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl₂.

  • Dissolve the residue in DCM and carefully quench with saturated aqueous NaHCO₃ until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by silica gel column chromatography if necessary.

Protocol 2: Synthesis of tert-Butyl 1-Methylazetidine-3-carboxylate

This protocol employs di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of DMAP.

Materials:

  • 1-Methylazetidine-3-carboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-Methylazetidine-3-carboxylic acid (1.0 eq) in anhydrous acetonitrile (15 mL per gram of starting material).

  • Add DMAP (0.1 eq) to the solution.

  • Add (Boc)₂O (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

IV. Visualization of Workflows

The following diagrams illustrate the key decision-making processes and experimental workflows for protecting 1-Methylazetidine-3-carboxylic acid.

G cluster_protection Carboxylic Acid Protection cluster_deprotection Deprotection start 1-Methylazetidine-3-carboxylic Acid ester_choice Choose Ester Protecting Group start->ester_choice methyl_ester Methyl Ester ester_choice->methyl_ester Base Sensitive Downstream tbutyl_ester t-Butyl Ester ester_choice->tbutyl_ester Acid Sensitive Downstream benzyl_ester Benzyl Ester ester_choice->benzyl_ester Reductive Cleavage Tolerable deprotect_methyl Saponification (e.g., LiOH) methyl_ester->deprotect_methyl deprotect_tbutyl Acidolysis (e.g., TFA) tbutyl_ester->deprotect_tbutyl deprotect_benzyl Hydrogenolysis (H2, Pd/C) benzyl_ester->deprotect_benzyl deprotect_methyl->start Regenerate deprotect_tbutyl->start Regenerate deprotect_benzyl->start Regenerate

Caption: Decision workflow for carboxylic acid protection and deprotection.

G start 1-Methylazetidine-3-carboxylic Acid esterification Esterification (e.g., Protocol 1 or 2) start->esterification protected_intermediate Protected Intermediate (Ester) esterification->protected_intermediate coupling Peptide Coupling or Other Transformation protected_intermediate->coupling final_product_protected Final Product (Protected) coupling->final_product_protected deprotection Deprotection final_product_protected->deprotection final_product Final Product deprotection->final_product

Caption: General synthetic workflow using a protected azetidine derivative.

V. References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

  • Technical Support Center: Azetidine Ring Formation. Benchchem.

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).

  • Azetidine: Chemical Reactivity. YouTube.

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. BenchChem.

  • Appendix 6: Protecting groups. Oxford Learning Link.

  • PROTECTING GROUPs.pptx. SlideShare.

  • Methyl Esters. Organic Chemistry Portal.

  • Deprotection of the methyl ester to obtain carboxylic acid 2. ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-Methylazetidine-3-carboxylic Acid and Proline in Peptide Structure

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide design and therapeutics, the quest for novel building blocks that confer specific structural and functional properties is perpet...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide design and therapeutics, the quest for novel building blocks that confer specific structural and functional properties is perpetual. Among the canonical amino acids, L-proline holds a unique position due to the conformational rigidity imparted by its five-membered pyrrolidine ring. This guide provides an in-depth technical comparison between proline and a structurally distinct, non-canonical analogue, 1-methylazetidine-3-carboxylic acid. We will explore how the subtle yet significant architectural differences between these molecules translate into profound effects on peptide conformation, stability, and ultimately, biological activity.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between L-proline and 1-methylazetidine-3-carboxylic acid lies in the size and substitution of their cyclic structures. Proline is an α-amino acid with a five-membered pyrrolidine ring, where the amine is secondary and part of the ring. In contrast, 1-methylazetidine-3-carboxylic acid features a more constrained, four-membered azetidine ring, with the carboxylic acid moiety at the 3-position and a methyl group on the ring nitrogen.

PropertyL-Proline1-Methylazetidine-3-carboxylic acid
Structure L-Proline Structure1-Methylazetidine-3-carboxylic acid Structure
Molecular Formula C₅H₉NO₂C₅H₉NO₂
Molecular Weight 115.13 g/mol [1]115.13 g/mol [2]
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)
cLogP -2.5 to -0.06[1][3]-0.3674[2]
Hydrogen Bond Donors 1[3]1[2]
Hydrogen Bond Acceptors 2[3]2[2]
Topological Polar Surface Area (TPSA) 49.3 Ų[1]40.54 Ų[2]

The Conformational Imperative: How Ring Size Dictates Peptide Shape

The geometry of a peptide backbone is paramount to its function. The incorporation of cyclic amino acids like proline and its analogues serves as a powerful strategy to restrict conformational freedom and stabilize specific secondary structures. However, the nature of this stabilization is highly dependent on the ring's architecture.

The Proline Paradigm: β-Turns and PPII Helices

Proline's five-membered ring imposes significant steric constraints on the peptide backbone.[3] This rigidity restricts the backbone dihedral angle phi (φ) to a narrow range of approximately -65°.[3] This constraint makes proline a potent inducer of β-turns, which are critical for protein folding and molecular recognition events.[3] Furthermore, sequences of proline residues can adopt a unique, left-handed helical structure known as a polyproline II (PPII) helix, characterized by φ and ψ angles of approximately -75° and +145°, respectively.[4][5] This extended conformation is crucial for many protein-protein interactions.

Another key feature of proline is the relatively low energy barrier between the cis and trans conformations of the peptide bond preceding it (the X-Pro bond). While most peptide bonds strongly favor the trans state, the X-Pro bond has a significant population (5-10%) in the cis form, a phenomenon that is a rate-limiting step in the folding of many proteins.[3]

The Azetidine Alternative: A Shift in Geometry

Substituting proline with an azetidine-based analogue introduces a new set of conformational rules. While much of the literature focuses on azetidine-2-carboxylic acid (Aze), a direct and smaller homologue of proline, the principles derived are instructive for understanding the effects of the 1-methylazetidine-3-carboxylic acid scaffold.

The smaller, more strained four-membered ring of azetidine imposes different, and in some ways more severe, constraints. Studies on model peptides have shown that while proline tends to induce β-turns, the smaller Aze ring forces the peptide backbone to adopt a tighter γ-turn conformation. This structural shift is significant, as the type of turn can dramatically alter the presentation of side chains for molecular recognition.

For azetidine-3-carboxylic acid derivatives, the story is slightly different. As Cα-tetrasubstituted amino acids, they are also potent turn inducers.[6] Research on related N-substituted 3-aminoazetidine-3-carboxylic acids indicates they are likely to induce β-turns, potentially stabilized by intramolecular hydrogen bonds involving the azetidine nitrogen.[6] The N-methyl group in 1-methylazetidine-3-carboxylic acid further removes a hydrogen bond donor, which can influence local hydrogen bonding networks and solvent interactions.

In essence, while proline provides a well-defined "kink" in a peptide chain, azetidine analogues offer a toolkit of alternative bends and turns, allowing for finer control over the peptide's three-dimensional trajectory.

G cluster_pro Proline-Induced Turn cluster_aze Azetidine-Induced Turn Pro_i Residue i Pro_i1 Proline (i+1) Pro_i3 Residue i+3 Pro_i->Pro_i3 H-bond (C=O to N-H) Defines β-turn Pro_i2 Residue i+2 Aze_i Residue i Aze_i1 Azetidine (i+1) Aze_i2 Residue i+2 Aze_i->Aze_i2 H-bond (C=O to N-H) Defines γ-turn

Caption: Comparison of turn structures induced by Proline (β-turn) vs. Azetidine-2-carboxylic acid (γ-turn).

A Practical Guide: Comparative Experimental Workflow

To empirically validate the structural differences imparted by these residues, a systematic experimental approach is required. This involves peptide synthesis followed by rigorous spectroscopic analysis.

Experimental Protocols

1. Peptide Synthesis (Solid-Phase)

The method of choice for synthesizing peptides is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[7]

  • Materials:

    • Rink Amide or Wang resin

    • Fmoc-protected amino acids (including Fmoc-Pro-OH and Fmoc-azetidine-3-carboxylic acid[8][9][10])

    • Coupling agents: HBTU/HOBt or HATU

    • Base: Diisopropylethylamine (DIPEA)

    • Deprotection agent: 20% Piperidine in DMF

    • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Procedure:

    • Resin Swelling: Swell the resin in Dichloromethane (DCM), followed by Dimethylformamide (DMF).

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid. Wash thoroughly with DMF.

    • Amino Acid Coupling:

      • Pre-activate a solution of the desired Fmoc-amino acid (3 eq.), coupling agent (e.g., HBTU, 3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

      • Add the activated mixture to the deprotected resin.

      • Allow the coupling reaction to proceed for 1-2 hours.

      • Monitor reaction completion with a Kaiser test.

      • Wash the resin thoroughly with DMF and DCM.

    • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the desired sequence.

    • Final Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.

    • Peptide Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterization: Confirm the mass and purity of the final peptide using mass spectrometry (e.g., LC-MS).

2. Structural Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To obtain atomic-resolution structural information, including backbone torsion angles and cis/trans isomer populations.[11][12]

    • Procedure:

      • Dissolve the purified peptide in a suitable solvent (e.g., H₂O/D₂O or a buffer like sodium phosphate) to a concentration of ~1-5 mM.

      • Acquire a set of 2D NMR spectra, typically including TOCSY (for assigning spin systems of individual residues) and NOESY (for identifying through-space proximities between protons, which provides distance restraints for structure calculation).[13]

      • Assign all proton resonances using the TOCSY and NOESY data.

      • Analyze NOE cross-peaks to generate distance restraints. For example, a strong NOE between the α-proton of residue i and the amide proton of residue i+1 is indicative of an extended conformation, while an NOE between the amide protons of i and i+1 suggests a turn.

      • Use the assigned chemical shifts and coupling constants to restrain dihedral angles (φ, ψ).

      • Calculate a family of 3D structures using software like CYANA or XPLOR-NIH and refine them.

  • Circular Dichroism (CD) Spectroscopy:

    • Objective: To assess the overall secondary structure content of the peptide in solution.[14][15]

    • Procedure:

      • Prepare peptide solutions in a non-absorbing buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of approximately 0.1-0.5 mg/mL.[15]

      • Use a quartz cuvette with a short path length (e.g., 1 mm).

      • Record far-UV CD spectra from ~190 to 250 nm.[16]

      • Process the data by subtracting the buffer baseline and converting the signal to mean residue ellipticity.[17]

      • Analyze the spectra:

        • α-helices: Show characteristic negative bands around 222 nm and 208 nm, and a positive band around 192 nm.[16]

        • β-sheets: Exhibit a single negative band around 215-218 nm.[18]

        • Polyproline II (PPII) helix: Characterized by a strong negative band around 204 nm and a weak positive band near 228 nm.

        • Random Coil/Disordered: Typically shows a strong negative band below 200 nm.

G cluster_synthesis Peptide Synthesis cluster_analysis Structural Analysis s1 Resin Swelling s2 Fmoc Deprotection s1->s2 s3 Amino Acid Coupling (Pro or Aze derivative) s2->s3 s4 Repeat for Sequence s3->s4 s5 Cleavage & Precipitation s4->s5 s6 Purification (HPLC) s5->s6 a1 NMR Spectroscopy (TOCSY, NOESY) s6->a1 a2 CD Spectroscopy s6->a2 a3 Structure Calculation a1->a3 a4 Secondary Structure Assessment a2->a4

Caption: Experimental workflow for comparing the structural impact of Proline vs. Azetidine analogues.

Implications for Drug Development and Biological Function

The choice between proline and an azetidine analogue is not merely academic; it has tangible consequences for the therapeutic potential of a peptide.

  • Proteolytic Stability: The peptide backbone is susceptible to cleavage by proteases. Incorporating non-canonical amino acids with constrained structures, like 1-methylazetidine-3-carboxylic acid, can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in vivo. The rigidity imparted by the azetidine ring is a key advantage for developing more stable peptide therapeutics.[19]

  • Receptor Affinity and Selectivity: The biological activity of a peptide is often dictated by its ability to adopt a specific three-dimensional shape to bind to a receptor or enzyme active site. By engineering specific turns (β vs. γ) and local conformations, medicinal chemists can fine-tune the peptide's structure to enhance binding affinity and selectivity for its target, potentially leading to more potent and safer drugs.

  • Modulating Protein-Protein Interactions: Many critical cellular processes are mediated by interactions involving proline-rich domains. Introducing azetidine-containing peptides as mimetics or inhibitors can disrupt these interactions with high specificity, offering novel therapeutic strategies for diseases ranging from cancer to viral infections.

Conclusion

While L-proline is a powerful and versatile tool for constraining peptide structures, 1-methylazetidine-3-carboxylic acid and related azetidine analogues represent a significant expansion of the medicinal chemist's toolkit. The smaller, more strained four-membered ring of azetidine induces distinct conformational preferences compared to proline's five-membered ring, often favoring tighter turn structures. This fundamental difference, coupled with the potential for enhanced proteolytic stability, makes azetidine-based amino acids highly attractive building blocks for the rational design of next-generation peptide therapeutics. The experimental workflows detailed in this guide provide a clear path for researchers to harness these unique properties and explore their full potential in drug discovery and development.

References

  • Proline. In: Wikipedia. ; 2026. [Link]

  • Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids. 2024. [Link]

  • Proline: The Distribution, Frequency, Positioning, and Common Functional Roles of Proline and Polyproline Sequences in the Human Proteome. Adv Exp Med Biol. 2013;797:1-11. [Link]

  • Tutorial:Ramachandran principle and phi psi angles. In: Proteopedia, life in 3D. ; 2018. [Link]

  • 1 Secondary structure and backbone conformation. SWISS-MODEL. [Link]

  • Structural Implications of Proline. JenaLib. [Link]

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers. 1990;30(9-10):951-9. [Link]

  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. [Link]

  • Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers. 1990;30(11-12):1039-49. [Link]

  • Synthesis and peptide bond orientation in tetrapeptides containing L ‐azetidine‐2‐carboxylic acid and L ‐proline. SciSpace. [Link]

  • Synthesis and peptide bond orientation in tetrapeptides containing L‐azetidine‐2‐carboxylic acid and L‐proline. R Discovery. [Link]

  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]

  • Peptide/Protein NMR. [Link]

  • Peptide structural analysis by solid-state NMR spectroscopy. Biopolymers. 1999;51(2):129-43. [Link]

  • NMR Peptide Structure Analysis. MtoZ Biolabs. [Link]

  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]

  • Circular dichroism of peptides. Methods Mol Biol. 2014;1088:247-53. [Link]

  • Peptide Circular Dichroism Spectroscopy. Mtoz Biolabs. [Link]

  • A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. J Pept Sci. 2025;31(1):e3648. [Link]

  • Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy. Proc Natl Acad Sci U S A. 2015;112(22):E2835-43. [Link]

  • 1-Methylazetidine-3-carboxylic acid. PubChem. [Link]

  • L-Proline. PubChem. [Link]

  • L(-)-Proline. ChemBK. [Link]

  • Physical and chemical properties of L-Proline. China Fooding. [Link]

  • L-Proline. SoleChem® Europe. [Link]

  • Fmoc-azetidine-3-carboxylic acid. Chem-Impex. [Link]

  • Fmoc-Azetidine-3-carboxylicacid. Cusabio. [Link]

  • 1-Methylazetidine-3,3-dicarboxylic acid. PubChem. [Link]

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Comparative

A Comparative Guide to the Biological Activity of Azetidine and Pyrrolidine Carboxylic Acids: A Tale of Two Rings

Introduction: The Single-Carbon Difference that Defines Biological Fate In the landscape of medicinal chemistry and drug discovery, saturated nitrogen-containing heterocycles are foundational scaffolds. Among the most pr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Single-Carbon Difference that Defines Biological Fate

In the landscape of medicinal chemistry and drug discovery, saturated nitrogen-containing heterocycles are foundational scaffolds. Among the most prominent are the five-membered pyrrolidine ring, exemplified by the proteinogenic amino acid L-proline, and its smaller, four-membered cousin, azetidine. The simple difference of a single methylene unit between pyrrolidine-2-carboxylic acid (proline) and azetidine-2-carboxylic acid creates a profound divergence in their physicochemical properties and biological activities.

Pyrrolidine, as L-proline, is a fundamental building block of life, essential for the structure of proteins like collagen.[1][2] In contrast, azetidine-2-carboxylic acid is a non-proteinogenic amino acid that can act as a toxic mimic of proline, leading to protein misfolding and cellular stress.[3][4][5] However, this same structural uniqueness makes the azetidine ring an increasingly valuable tool for medicinal chemists seeking to impart conformational rigidity and improve the pharmacological properties of drug candidates.[6][7][8]

This guide provides an in-depth comparison of these two scaffolds, moving from their fundamental structural differences to their disparate roles in biological systems and their strategic applications in drug design. We will explore the causality behind their distinct activities and provide validated experimental protocols for their evaluation, offering researchers a comprehensive framework for selecting and utilizing these critical chemical motifs.

Part 1: A Foundation of Structure: Physicochemical and Conformational Comparison

The biological behavior of any molecule is rooted in its three-dimensional structure and physicochemical properties. The contrast between azetidine and pyrrolidine carboxylic acids is a classic example of how subtle structural changes can have significant downstream effects.

Conformational Analysis: Flexibility vs. Rigidity

The defining difference between the two rings is their conformational flexibility.

  • Pyrrolidine: The five-membered ring of proline is non-planar and exists in a dynamic equilibrium between two low-energy "envelope" conformations, termed Cγ-exo and Cγ-endo.[9] This "pseudorotation" provides conformational flexibility, allowing proline-containing molecules to adapt to various binding pockets.[10][11] This inherent flexibility is a key reason for its versatility in nature and drug design.[9]

  • Azetidine: The four-membered azetidine ring is subject to significant ring strain (approx. 25.4 kcal/mol).[12] This high degree of strain dramatically reduces its conformational flexibility, forcing it into a more rigid, near-planar structure. In drug design, this rigidity can be highly advantageous. By locking a molecule into a specific, bioactive conformation, the entropic penalty of binding to a biological target is reduced, which can lead to a significant increase in binding affinity.[7]

Physicochemical Properties

The difference in ring size also subtly influences key physicochemical parameters that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyAzetidinePyrrolidineRationale & Implication for Drug Design
Ring Strain High (~25.4 kcal/mol)[12]Low (~5.4 kcal/mol)[12]High strain makes azetidine a unique synthetic building block but can also be a point of metabolic instability. Low strain contributes to pyrrolidine's stability.
Conformational Flexibility Rigid, near-planarFlexible ("envelope" puckering)[9]Azetidine's rigidity can enhance binding affinity and selectivity.[7] Pyrrolidine's flexibility allows it to adapt to diverse biological targets.[10]
Lipophilicity (logP) Less lipophilicMore lipophilicThe parent piperidine (6-ring) has a logP of 0.84, while pyrrolidine (5-ring) is 0.46.[13] Azetidine (4-ring) is smaller and less lipophilic still. Lower lipophilicity can improve aqueous solubility.
Basicity (pKa) Slightly less basicSlightly more basicThe pKa of the conjugate acids of piperidine and pyrrolidine are ~11.22 and ~11.27, respectively.[13] The smaller azetidine ring is expected to be slightly less basic. This basic nitrogen is a key interaction point in many drug-target complexes.

Part 2: A Dichotomy in Biological Activity

The structural distinctions outlined above manifest as a stark divergence in the biological roles of azetidine and pyrrolidine carboxylic acids. One is a cornerstone of biology, while the other is a natural toxin that can be repurposed as a powerful design element.

Section 2.1: The "Impostor" Amino Acid: Azetidine-2-Carboxylic Acid as a Proline Mimic

The most dramatic biological activity of azetidine-2-carboxylic acid (Aze) stems from its ability to act as a structural analog of L-proline.[5][14] This mimicry allows it to be mistakenly recognized by the cellular machinery responsible for protein synthesis.

Mechanism of Toxicity: The enzyme prolyl-tRNA synthetase, which attaches proline to its corresponding transfer RNA for incorporation into a growing polypeptide chain, can be tricked into accepting Aze.[15] When Aze is incorporated into proteins in place of proline, the structural consequences are severe.[4][16] The constrained, four-membered ring disrupts the proper folding of the protein, particularly in proline-rich structural proteins like collagen.[15] This leads to an accumulation of misfolded proteins, which triggers a cellular stress pathway known as the Unfolded Protein Response (UPR) or Endoplasmic Reticulum (ER) Stress.[3][14][17] Chronic activation of the UPR ultimately leads to programmed cell death (apoptosis), explaining the observed teratogenic and toxic effects of Aze.[5][14]

G cluster_cell Cellular Environment Aze Azetidine-2-Carboxylic Acid (Aze) ProRS Prolyl-tRNA Synthetase Aze->ProRS Mistakenly Recognized Ribosome Ribosome (Protein Synthesis) ProRS->Ribosome Incorrectly Charged tRNA Misfolded Misfolded Protein Ribosome->Misfolded Aze Misincorporation ER Endoplasmic Reticulum (ER) Misfolded->ER Accumulation UPR Unfolded Protein Response (UPR) ER->UPR ER Stress Signal Apoptosis Apoptosis (Cell Death) UPR->Apoptosis Chronic Activation

Figure 1: Mechanism of Azetidine-2-Carboxylic Acid Toxicity.
Section 2.2: Versatile Scaffolds in Medicinal Chemistry

While Aze itself is toxic, the underlying azetidine and pyrrolidine rings are invaluable scaffolds in drug design when appropriately substituted.

  • Pyrrolidine: The Privileged Workhorse: The pyrrolidine ring is one of the most common five-membered nitrogen heterocycles found in FDA-approved drugs.[9] Its prevalence is due to its synthetic tractability and its ability to:

    • Introduce a Basic Center: The nitrogen atom can be protonated, forming critical ionic interactions with acidic residues in target proteins (e.g., aspartate in angiotensin-converting enzyme for "-pril" drugs).[18]

    • Explore 3D Space: The ring's non-planarity and the stereocenters that can be installed upon it allow medicinal chemists to precisely orient substituents in three-dimensional space to optimize target engagement.[10][11]

    • Improve Physicochemical Properties: The scaffold can be used to modulate properties like solubility and cell permeability.

  • Azetidine: The Rigid Designer Element: The azetidine scaffold is a more recent but rapidly growing tool in the medicinal chemist's arsenal.[6][19] Its primary advantage is the conformational constraint it imposes.[7] This rigidity is exploited to:

    • Increase Potency: As mentioned, pre-organizing a ligand in its bioactive conformation can significantly improve binding affinity.

    • Enhance Selectivity: A rigid analog may fit precisely into the intended target's binding site but poorly into the binding sites of off-target proteins, thus improving the drug's selectivity profile.

    • Improve Metabolic Stability: The strained ring can block sites of metabolism that might be susceptible in a more flexible analog. Azetidines are found in approved drugs such as the antihypertensive agent Azelnidipine and the kinase inhibitor Cobimetinib.[7][12]

Part 3: Experimental Guide for Comparative Biological Evaluation

Objectively comparing the biological activity of novel azetidine- and pyrrolidine-containing compounds requires a systematic and validated experimental approach. The following workflow and protocols provide a robust framework for this evaluation.

G cluster_workflow Comparative Evaluation Workflow start Design & Synthesis of Azetidine & Pyrrolidine Analogs binding In Vitro Binding Assay (e.g., Radioligand Displacement) Determines: Affinity (Ki) start->binding functional In Vitro Functional Assay (e.g., Enzyme Inhibition, GPCR Activation) Determines: Potency (IC50/EC50) binding->functional Hits cellular Cell-Based Assays (e.g., Viability, Signaling) Determines: Cellular Efficacy & Toxicity functional->cellular Potent Hits conclusion Select Lead Candidate (Optimal Balance of Potency & Safety) cellular->conclusion Safe & Efficacious Hits

Figure 2: General workflow for comparing novel compounds.
Protocol 1: Competitive Radioligand Binding Assay for a G-Protein Coupled Receptor (GPCR)

Causality: This assay directly measures the affinity of a compound for its target receptor. It quantifies how tightly the compound binds by measuring its ability to displace a known, high-affinity radiolabeled ligand. This is a foundational experiment to confirm target engagement before assessing functional activity.

Methodology:

  • Membrane Preparation: Culture HEK293 cells stably expressing the GPCR of interest. Harvest the cells, lyse them via hypotonic shock, and homogenize. Centrifuge to pellet the cell membranes and resuspend in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add:

    • A fixed concentration of radiolabeled ligand (e.g., [³H]-dopamine for the D2 receptor).

    • A serial dilution of the unlabeled test compound (azetidine or pyrrolidine analog).

    • Prepared cell membranes.

    • For control wells: "Total binding" (no test compound) and "non-specific binding" (a high concentration of a known unlabeled ligand to saturate all specific binding sites).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer.

  • Detection: Place the filter mats in scintillation vials with scintillation fluid. Count the radioactivity in a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all other measurements. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 (concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Cell-Based GPCR Functional Assay (Tango® Assay)

Causality: While a binding assay confirms target engagement, it does not reveal whether the compound is an agonist (activator), antagonist (blocker), or inverse agonist. Functional assays are required to determine the compound's effect on receptor signaling. The Tango® assay is a robust method that measures β-arrestin recruitment, a near-universal event following GPCR activation, making it applicable to a wide range of receptors.[20][21]

Methodology:

  • Cell Plating: Use a cell line engineered for the Tango® assay, which co-expresses the GPCR of interest fused to a transcription factor and a separate β-arrestin-protease fusion protein.[20] Plate these cells in 96-well or 384-well assay plates and incubate overnight.

  • Compound Addition (Agonist Mode): Add serial dilutions of the test compounds (azetidine or pyrrolidine analogs) to the cells. Incubate for a period (e.g., 5 hours) to allow for receptor activation, β-arrestin recruitment, protease cleavage, and reporter gene expression.

  • Compound Addition (Antagonist Mode): To test for antagonist activity, pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes. Then, add a fixed concentration of a known agonist (typically at its EC80 concentration) to all wells and incubate as in the agonist mode.

  • Detection: Add a live-cell β-lactamase substrate to the wells. This substrate is fluorescent, and its emission spectrum changes upon cleavage by the β-lactamase reporter.

  • Data Reading: Read the plate on a fluorescence plate reader using two emission wavelengths (e.g., blue and green).

  • Data Analysis: Calculate the ratio of the two emission signals. For agonist mode, plot the emission ratio against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal activation) and Emax (maximum effect). For antagonist mode, plot the response against the log concentration of the test compound to determine the IC50.

Conclusion: A Strategic Choice in Drug Design

The comparison between azetidine and pyrrolidine carboxylic acids offers a compelling lesson in molecular design. The choice between these two scaffolds is not merely a matter of size but a strategic decision based on the desired biological outcome and pharmacological profile.

  • Pyrrolidine carboxylic acids (proline analogs) represent a well-validated, versatile, and flexible scaffold. They are ideal for initial explorations of structure-activity relationships and for mimicking natural peptide turns, often providing a good balance of activity and biocompatibility. Their ubiquity in approved drugs is a testament to their reliability and effectiveness.[9][22]

  • Azetidine carboxylic acids are powerful tools for optimization. By introducing conformational rigidity, they can significantly enhance potency and selectivity, turning a moderately active, flexible compound into a highly potent and specific lead candidate.[7][8] However, their structural similarity to proline necessitates careful evaluation for potential toxicity via protein misincorporation, especially in the early stages of development.[3][17]

Ultimately, the decision rests on the specific goals of the drug discovery program. Pyrrolidine provides a robust and flexible foundation, while azetidine offers a precise tool for refinement and optimization. Understanding the fundamental biological differences driven by their distinct structures is paramount to harnessing their full potential in the development of next-generation therapeutics.

References

  • Li Petri, G., D'Anneo, A., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5). [Link]

  • Li Petri, G., Raimondi, M. V., D'Anneo, A., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

  • Riera Aroche, R., Sánchez Moreno, E. C., Ortiz Garcia, Y. M., & Riera Leal, A. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

  • Riera Aroche, R., et al. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. [Link]

  • Gass-Handel, E., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Riera Aroche, R., et al. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. ResearchGate. [Link]

  • Gass-Handel, E., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. [Link]

  • Riera Aroche, R., et al. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. ACS Publications. [Link]

  • Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Semantic Scholar. [Link]

  • El-Hafidi, M., & Pérez, I. (2021). The Multifaceted Roles of Proline in Cell Behavior. PubMed Central. [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Biocompare. [Link]

  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). L-Proline. PubChem. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. MDPI. [Link]

  • Urban, M., & Pospisil, J. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Urban, M., & Pospisil, J. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing. [Link]

  • Hussain, A., et al. (2020). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. ResearchGate. [Link]

  • Al-Jumaili, A. H. A., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Al-Muthanna Journal of Pure Sciences. [Link]

  • Sun, T., et al. (2019). A Metadynamics-Based Protocol for the Determination of GPCR-Ligand Binding Modes. MDPI. [Link]

  • Agilent. (n.d.). GPCR Signaling Assays. Agilent Technologies. [Link]

  • Lee, S. G., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. PubMed. [Link]

  • Kennedy, A. J., & Schöneberg, T. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed Central. [Link]

  • JoVE. (2022). Measuring G-protein-coupled Receptor Signaling. YouTube. [Link]

  • Samardzic, J., & Rodgers, K. J. (2022). Structural representations of the protein amino acid l-proline and the... ResearchGate. [Link]

  • Lee, S. G., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. [Link]

  • Kaur, J., et al. (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. PubMed Central. [Link]

  • JoVE. (n.d.). Synergistic Use of GPCR Modeling and SDM Experiments to Understand Ligand Binding. JoVE. [Link]

  • Essid, F., et al. (2025). Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. ResearchGate. [Link]

  • WikiGenes. (n.d.). proline - pyrrolidine-2-carboxylic acid. WikiGenes. [Link]

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  • Samardzic, J., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. MDPI. [Link]

  • Al-Masoudi, W. A. M., & Al-Amery, K. H. A. (2025). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives... ResearchGate. [Link]

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Validation

A Comparative Guide to the Conformational Analysis of Peptides Containing 1-Methylazetidine-3-carboxylic Acid

Introduction: The Quest for Conformational Control in Peptide Therapeutics In the landscape of modern drug discovery, peptides represent a burgeoning class of therapeutics, prized for their high specificity and potency....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Control in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a burgeoning class of therapeutics, prized for their high specificity and potency. However, their inherent flexibility often leads to poor metabolic stability and reduced receptor affinity. To overcome these limitations, medicinal chemists employ a variety of strategies to constrain peptide conformation, thereby pre-organizing them into their bioactive form. One such strategy is the incorporation of non-canonical amino acids. This guide provides an in-depth comparative analysis of peptides containing 1-Methylazetidine-3-carboxylic acid (1-Me-Aze-3-COOH), a unique proline analogue, and contrasts its conformational effects with other common proline surrogates. Through a synthesis of experimental data and mechanistic insights, we will explore why 1-Me-Aze-3-COOH is a valuable tool for peptide design and optimization.

Proline is a unique proteinogenic amino acid due to its cyclic side chain, which restricts the peptide backbone's conformational freedom.[1][2] This property makes proline and its analogues powerful tools for inducing specific secondary structures, such as β-turns and polyproline helices.[2] The incorporation of proline analogues with altered ring sizes or substitutions allows for fine-tuning of these conformational preferences.[1][3]

1-Methylazetidine-3-carboxylic Acid: A Unique Conformational Switch

1-Methylazetidine-3-carboxylic acid is a four-membered ring analogue of proline. This smaller ring size, compared to proline's five-membered pyrrolidine ring, introduces significant strain, which in turn dramatically influences the local peptide backbone geometry.

Comparative Analysis with Proline and Other Analogues

The primary distinction between 1-Me-Aze-3-COOH and proline lies in the type of turn they preferentially induce. While proline is a well-established β-turn inducer, the four-membered ring of azetidine derivatives favors the formation of γ-turns.[4] This fundamental difference in conformational preference provides a powerful tool for medicinal chemists to explore a wider range of peptide topographies.

Amino Acid AnalogueRing SizePredominant Turn TypeKey Conformational Features
Proline5-memberedβ-turnStabilizes a ten-membered hydrogen-bonded ring.
1-Methylazetidine-3-carboxylic Acid 4-memberedγ-turnPromotes a seven-membered hydrogen-bonded ring.[4]
Azetidine-2-carboxylic acid (Aze)4-memberedγ-turnSimilar to 1-Me-Aze-3-COOH but with a secondary amine.[4][5]
Piperidine-2-carboxylic acid (Pip)6-memberedMore flexibleIncreased ring pucker flexibility compared to proline.[6]
Thiazolidine-4-carboxylic acid (Thz)5-memberedβ-turnThe sulfur atom influences the ring pucker and electronic properties.[3]

The N-methylation of the azetidine ring in 1-Me-Aze-3-COOH further restricts the conformational landscape by eliminating the N-H hydrogen bond donor and influencing the cis/trans isomerization of the preceding peptide bond.

Experimental Deep Dive: Unraveling Conformational Preferences

A multi-faceted approach employing various spectroscopic and computational techniques is essential for a comprehensive conformational analysis of peptides.

Workflow for Conformational Analysis

G cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_interpretation Data Interpretation & Modeling synthesis Solid-Phase Peptide Synthesis (SPPS) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization nmr NMR Spectroscopy (NOESY, ROESY, TOCSY) characterization->nmr cd Circular Dichroism (CD) characterization->cd xray X-ray Crystallography characterization->xray structure 3D Structure Determination nmr->structure cd->structure xray->structure md Molecular Dynamics (MD) Simulations ensemble Conformational Ensemble Analysis md->ensemble structure->md

Caption: Workflow for the conformational analysis of peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[7][8] Experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide through-space proton-proton distance restraints, which are crucial for defining the peptide's fold.[9]

Experimental Protocol: 2D NMR Spectroscopy

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 2D NMR spectra, including TOCSY (for spin system identification), NOESY/ROESY (for distance restraints), and HSQC (for ¹H-¹³C or ¹H-¹⁵N correlations).

  • Resonance Assignment: Utilize the TOCSY and HSQC spectra to assign all proton, carbon, and nitrogen resonances to their respective amino acid residues.

  • Restraint Generation: Integrate the cross-peaks in the NOESY/ROESY spectra to derive inter-proton distance restraints.

  • Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that satisfy the experimental restraints.

The observation of specific NOE patterns, such as a strong dαN(i, i+1) cross-peak and the absence of a dNN(i, i+1) cross-peak, is indicative of a turn conformation. For peptides containing 1-Me-Aze-3-COOH, the presence of NOEs between the methyl protons and backbone protons can provide additional structural constraints.

Circular Dichroism (CD) Spectroscopy: A Quick Look at Secondary Structure

CD spectroscopy measures the differential absorption of left and right circularly polarized light and is a rapid method for assessing the overall secondary structure content of a peptide.[10][11] Different secondary structures (α-helix, β-sheet, β-turn, random coil) exhibit characteristic CD spectra.[12]

Experimental Protocol: Circular Dichroism Spectroscopy

  • Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of 50-100 µM.

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).

  • Data Analysis: Analyze the resulting spectrum for characteristic minima and maxima. A type I β-turn, often induced by proline, typically shows a negative band around 205 nm and a positive band around 190 nm. A γ-turn, which may be favored by 1-Me-Aze-3-COOH, can exhibit a positive band near 220-230 nm and a negative band near 200 nm.

X-ray Crystallography: The Definitive Solid-State Structure

While NMR provides information about the solution-state conformation, X-ray crystallography offers a high-resolution snapshot of the peptide's structure in the solid state.[13][14][15] Obtaining suitable crystals for diffraction can be challenging for small, flexible peptides.

Experimental Protocol: X-ray Crystallography

  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to obtain single crystals of the peptide.

  • Data Collection: Mount a suitable crystal on a goniometer and collect X-ray diffraction data using a synchrotron or in-house X-ray source.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or molecular replacement. Refine the atomic model against the experimental data to obtain the final structure.

The resulting electron density map provides unambiguous evidence of the peptide's conformation, including the precise geometry of the turn induced by 1-Me-Aze-3-COOH.

Case Study: A Model Peptide Containing 1-Methylazetidine-3-carboxylic Acid

To illustrate the conformational impact of 1-Me-Aze-3-COOH, let's consider a model tetrapeptide, Ac-Tyr-(1-Me-Aze)-Ala-NH₂.

Comparative Conformational Data

PeptidePredominant Conformation (NMR)Key NOEsCD Signature
Ac-Tyr-Pro-Ala-NH₂Type I β-turnStrong dαN(Pro, Ala)Negative band ~205 nm, Positive band ~190 nm
Ac-Tyr-(1-Me-Aze)-Ala-NH₂γ-turnStrong dαN(1-Me-Aze, Ala), NOEs involving methyl groupPositive band ~225 nm, Negative band ~202 nm

The NMR data for the 1-Me-Aze-containing peptide would be expected to show a strong sequential NOE between the alpha proton of 1-Me-Aze and the amide proton of the following alanine, characteristic of a turn. Furthermore, NOEs between the N-methyl protons and the backbone protons of the preceding tyrosine would provide further evidence for a compact, folded structure. The CD spectrum would likely display a positive band in the 220-230 nm region, consistent with a γ-turn.

Conclusion: A Versatile Tool for Peptide Design

The incorporation of 1-Methylazetidine-3-carboxylic acid into peptides offers a distinct and powerful strategy for conformational constraint. Its propensity to induce γ-turns, in contrast to the β-turn preference of proline, provides medicinal chemists with a valuable tool to explore novel peptide conformations and to fine-tune the biological activity of peptide-based therapeutics. The judicious application of a combination of NMR, CD, and X-ray crystallography, coupled with molecular modeling, is crucial for a thorough understanding of the conformational effects of this unique amino acid analogue.

References

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
  • Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.
  • Evans, P. (1990). The physical basis of the nuclear Overhauser effect. Progress in Nuclear Magnetic Resonance Spectroscopy, 22(5), 467-510.
  • Neuhaus, D., & Williamson, M. P. (2000).
  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119-139.
  • Rhodes, G. (2000). Crystallography Made Crystal Clear: A Guide for Users of Macromolecular Models. Academic Press.
  • Drenth, J. (1999). Principles of Protein X-Ray Crystallography. Springer.
  • Holzwarth, G., & Doty, P. (1965). The use of Moffitt's equation for determining the helical content of proteins. Journal of the American Chemical Society, 87(2), 218-228.
  • Johnson, W. C. (1990). Protein secondary structure and circular dichroism: a practical guide.
  • Karle, I. L. (1996). The role of proline in the structure of peptides and proteins. Accounts of Chemical Research, 29(3), 142-149.
  • Beausoleil, E., & Lubell, W. D. (2007). Azetidine amino acids: versatile building blocks in the design of peptidomimetics and peptide models. Biopolymers, 88(4), 538-568.
  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180.
  • Boc Strategy in SPPS. (n.d.). Retrieved from [Link]

  • How to Synthesize a Peptide. (n.d.). Retrieved from [Link]

  • Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. (n.d.). Retrieved from [Link]

  • Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. (2008). The Journal of Organic Chemistry, 73(19), 7528–7537. [Link]

  • Synthesis of Peptides Containing Proline Analogues. (n.d.). Retrieved from [Link].

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. (1991). Biopolymers, 30(9-10), 909-920. [Link]

  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. (2018). Molecules, 23(11), 2874. [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2016). Journal of the American Chemical Society, 138(4), 1269–1280. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2020). Angewandte Chemie International Edition, 59(19), 7469-7474. [Link]

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Comparative

A Researcher's Comparative Guide to In Vitro Assays for 1-Methylazetidine-3-carboxylic Acid Derivatives

In the dynamic landscape of drug discovery, the thorough in vitro characterization of novel chemical entities is paramount. This guide provides a comprehensive overview and comparison of essential in vitro assays for eva...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the thorough in vitro characterization of novel chemical entities is paramount. This guide provides a comprehensive overview and comparison of essential in vitro assays for evaluating the biological activity of 1-Methylazetidine-3-carboxylic acid and its derivatives. Given the structural similarities of the azetidine core to known pharmacophores, this class of compounds holds the potential to interact with a variety of biological targets, including neurotransmitter transporters and receptors.[1][2][3][4][5]

This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively screen and characterize these promising molecules. We will delve into the rationale behind assay selection, provide detailed experimental workflows, and present data in a comparative format to facilitate informed decision-making in your research endeavors.

Identifying Potential Biological Targets

The azetidine scaffold is a key feature in numerous biologically active compounds, including those targeting monoamine transporters (dopamine, norepinephrine, and serotonin), GABA receptors, and nicotinic acetylcholine receptors (nAChRs).[2][3] Therefore, a logical starting point for characterizing 1-Methylazetidine-3-carboxylic acid derivatives is to assess their activity at these targets.

Logical Flow for Target Identification and Assay Selection

A 1-Methylazetidine-3-carboxylic acid Derivative Library B Primary Screening: Broad Target Panels A->B C Monoamine Transporters (DAT, NET, SERT) B->C D GABA Receptors (GABA-A, GABA-B) B->D E Nicotinic Acetylcholine Receptors (nAChRs) B->E F Monoamine Oxidase (MAO-A, MAO-B) B->F G Secondary Screening: Hit Validation & Potency C->G D->G E->G F->G H IC50/EC50 Determination G->H I Selectivity Profiling G->I J Mechanism of Action Studies H->J I->J K Binding vs. Functional Assays J->K L Lead Optimization K->L

Caption: Workflow for target identification and subsequent assay selection.

Comparative Analysis of Key In Vitro Assays

The selection of an appropriate in vitro assay is contingent on the specific research question, desired throughput, and available resources. Below is a comparison of standard assays for the primary target classes.

Table 1: Comparison of In Vitro Assays for Monoamine Transporter Activity
Assay Type Principle Endpoint Advantages Disadvantages Typical Throughput
Radioligand Binding Competition between the test compound and a radiolabeled ligand for the transporter binding site.[6][7]Inhibition of radioligand binding (IC50).Gold standard for determining binding affinity.[6] High sensitivity and specificity.Requires handling of radioactive materials. Indirect measure of function.Medium to High
Synaptosomal Uptake Measures the inhibition of radiolabeled neurotransmitter uptake into isolated nerve terminals (synaptosomes).[7][8]Inhibition of neurotransmitter uptake (IC50).Physiologically relevant system. Direct measure of transporter function.[9]Requires fresh or frozen brain tissue. Lower throughput than cell-based assays.Medium
Cell-Based Uptake (Radiolabeled) Measures the inhibition of radiolabeled neurotransmitter uptake into cells stably expressing the transporter of interest.[6][7][9]Inhibition of neurotransmitter uptake (IC50).High throughput. Good reproducibility. No need for animal tissue.Cell lines may not fully recapitulate the native environment.High
Cell-Based Uptake (Fluorescent) Utilizes a fluorescent substrate that is a substrate for the transporter.[10]Change in fluorescence intensity upon substrate uptake.Non-radioactive. Amenable to high-throughput screening (HTS).[10]Potential for compound interference with fluorescence. May be less sensitive than radiolabeled assays.High
Table 2: Comparison of In Vitro Assays for GABA Receptor Activity
Assay Type Principle Endpoint Advantages Disadvantages Typical Throughput
Radioligand Binding Competition between the test compound and a radiolabeled ligand (e.g., [3H]muscimol for GABAA) for the receptor binding site.[11][12]Inhibition of radioligand binding (IC50).Determines binding affinity to specific receptor subtypes.Does not distinguish between agonists, antagonists, or allosteric modulators. Requires radioactive materials.Medium to High
Electrophysiology (Patch Clamp) Measures changes in ion flow through the GABA receptor channel in response to the test compound.Modulation of GABA-evoked currents.Gold standard for functional characterization. Provides detailed mechanistic information (agonist, antagonist, modulator).Low throughput. Technically demanding.Low
Fluorescent-Based Functional Assays (e.g., YFP-based) Measures changes in intracellular ion concentration (e.g., halide influx) using a fluorescent reporter.[13]Change in fluorescence intensity.[13]Non-radioactive. Higher throughput than electrophysiology. Can distinguish between agonists and positive allosteric modulators.[13]Indirect measure of channel function. Prone to artifacts from fluorescent compounds.High
Membrane Potential Assays Utilizes voltage-sensitive dyes to measure changes in cell membrane potential upon receptor activation.[14]Change in fluorescence.Functional assay. Higher throughput than electrophysiology.Indirect measure. Can be susceptible to off-target effects.High
Table 3: Comparison of In Vitro Assays for nAChR Activity
Assay Type Principle Endpoint Advantages Disadvantages Typical Throughput
Competitive Radioligand Binding Measures the ability of a test compound to displace a radiolabeled ligand from the nAChR.[15]Inhibition of radioligand binding (IC50).Standard method for determining binding affinity.[15] Can be adapted for different receptor subtypes.Requires radioactive materials. Does not differentiate between agonists and antagonists.Medium to High
Functional Assays (e.g., Calcium Flux) Measures changes in intracellular calcium levels upon nAChR activation using calcium-sensitive dyes.Change in fluorescence intensity.High-throughput compatible. Functional readout.Indirect measure of ion channel activity.High
Surface Plasmon Resonance (SPR) Measures the binding of the test compound to immobilized nAChRs in real-time.[15]Binding kinetics (kon, koff), affinity (KD).Label-free. Provides detailed kinetic information.Requires specialized equipment. Protein immobilization can be challenging.Low to Medium
Table 4: Comparison of In Vitro Assays for Monoamine Oxidase (MAO) Inhibition
Assay Type Principle Endpoint Advantages Disadvantages Typical Throughput
Fluorometric Assay Measures the production of hydrogen peroxide, a byproduct of MAO activity, using a fluorescent probe.[16][17][18]Change in fluorescence intensity.Simple, sensitive, and high-throughput adaptable.[16][19][20] Commercially available kits.[16][17][18][19]Indirect measurement. Potential for interference from colored or fluorescent compounds.High
Radiochemical Assay Measures the conversion of a radiolabeled substrate to its product by MAO.Quantification of radiolabeled product.Direct and highly sensitive measurement of enzyme activity.Requires handling of radioactive materials. Lower throughput.Medium

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on specific laboratory conditions and reagents.

Protocol 1: Monoamine Transporter Uptake Assay (Fluorescent)

This protocol is adapted from commercially available neurotransmitter transporter uptake assay kits and provides a non-radioactive method for assessing transporter function.[10]

Workflow for Fluorescent Monoamine Transporter Uptake Assay

A Seed cells expressing the monoamine transporter of interest in a 96- or 384-well plate. B Incubate cells overnight to form a confluent monolayer. A->B D Wash cells with assay buffer. B->D C Prepare serial dilutions of 1-Methylazetidine-3-carboxylic acid derivatives. E Add diluted compounds to the cells and incubate. C->E D->E F Add fluorescent substrate/masking dye solution to all wells. E->F G Incubate at 37°C. F->G H Measure fluorescence intensity using a bottom-read fluorescence plate reader. G->H I Calculate IC50 values by plotting fluorescence vs. compound concentration. H->I

Caption: Step-by-step workflow for a fluorescent monoamine transporter uptake assay.

Materials:

  • HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • Fluorescent neurotransmitter transporter uptake assay kit (containing fluorescent substrate and masking dye).

  • Test compounds (1-Methylazetidine-3-carboxylic acid derivatives).

  • Known transporter inhibitor for positive control (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).

  • 96- or 384-well black, clear-bottom microplates.

Procedure:

  • Cell Plating: Seed cells at an optimized density to achieve a confluent monolayer on the day of the assay.[10]

  • Compound Preparation: Prepare serial dilutions of the test compounds and controls in assay buffer.

  • Assay Initiation:

    • Remove culture medium from the wells.

    • Wash the cell monolayer once with assay buffer.

    • Add the diluted compounds to the respective wells and incubate for a pre-determined time (e.g., 10-30 minutes) at 37°C.

  • Substrate Addition: Add the fluorescent substrate/masking dye solution to all wells.

  • Signal Detection: Immediately begin kinetic reading or incubate for a fixed time (e.g., 30 minutes) at 37°C for an endpoint reading on a fluorescence plate reader with appropriate filter sets.

  • Data Analysis: Plot the fluorescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: GABAA Receptor Functional Assay (YFP-Halide Quenching)

This protocol is based on the principle that the influx of halides through the GABAA receptor channel quenches the fluorescence of co-expressed Yellow Fluorescent Protein (YFP).[13]

Materials:

  • CHO-K1 or HEK293 cells transiently or stably co-expressing the desired GABAA receptor subunits and a halide-sensitive YFP.

  • Cell culture medium.

  • Assay Buffer (e.g., PBS with calcium and magnesium).

  • Stimulation Buffer (Assay Buffer with a high concentration of a halide, e.g., NaI).

  • GABA (agonist).

  • Test compounds.

  • 96- or 384-well black, clear-bottom microplates.

Procedure:

  • Cell Plating: Plate the cells in microplates and allow them to adhere and grow.

  • Compound Incubation:

    • Wash the cells with Assay Buffer.

    • Add test compounds at various concentrations to the wells.

    • For agonist testing, add compounds directly. For modulator testing, add compounds followed by a sub-maximal concentration of GABA (e.g., EC20).

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader and measure the baseline YFP fluorescence.

    • Inject the Stimulation Buffer into the wells.

    • Immediately begin recording the decrease in YFP fluorescence over time.

  • Data Analysis:

    • Calculate the initial rate of fluorescence quench or the total change in fluorescence.

    • For agonists, plot the response versus compound concentration to determine the EC50.

    • For modulators, compare the response in the presence and absence of the test compound.

Protocol 3: MAO-A and MAO-B Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available MAO inhibitor screening kits.[16][17][18][20]

Materials:

  • Purified recombinant human MAO-A and MAO-B enzymes.

  • MAO Assay Buffer.

  • p-Tyramine (MAO substrate).

  • Horseradish Peroxidase (HRP).

  • Fluorescent probe (e.g., Amplex Red or equivalent).

  • Test compounds.

  • Known MAO-A (e.g., Clorgyline) and MAO-B (e.g., Pargyline or Selegiline) inhibitors for positive controls.[16][18]

  • 96-well black microplates.

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, substrate, HRP, and the fluorescent probe in Assay Buffer according to the kit manufacturer's instructions.

  • Inhibitor Incubation:

    • Add MAO-A or MAO-B enzyme solution to the wells.

    • Add the test compounds or control inhibitors at various concentrations.

    • Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.[16]

  • Reaction Initiation: Add a working solution containing the substrate, HRP, and fluorescent probe to all wells to start the reaction.

  • Fluorescence Measurement: Incubate the plate at 37°C and measure the fluorescence intensity kinetically or at a fixed endpoint using a fluorescence plate reader (e.g., Ex/Em = 535/587 nm).[18]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration.

Conclusion

The in vitro assays outlined in this guide provide a robust framework for the initial characterization of 1-Methylazetidine-3-carboxylic acid derivatives. A tiered screening approach, beginning with broader functional assays for monoamine transporters, GABA receptors, nAChRs, and MAO enzymes, followed by more detailed mechanistic studies for active compounds, will enable an efficient and comprehensive evaluation of this chemical series. By understanding the principles, advantages, and limitations of each assay, researchers can strategically design their screening cascade to identify promising lead candidates for further development.

References

Validation

A Comparative Guide to N-Methylated vs. Non-Methylated Azetidine Carboxylic Acids for Drug Development

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a valuable scaffold due to its unique combination of molecular rigidity and stability.[1] A critical decision point in harnessing this sca...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a valuable scaffold due to its unique combination of molecular rigidity and stability.[1] A critical decision point in harnessing this scaffold is the strategic choice between a non-methylated secondary amine and its N-methylated tertiary amine counterpart. This guide provides an in-depth comparative analysis of N-methylated and non-methylated azetidine carboxylic acids, offering experimental insights and protocols to inform rational drug design and development.

The Strategic Impact of a Single Methyl Group

The addition of a methyl group to the azetidine nitrogen—a mere 14 Dalton increase in molecular weight—can profoundly alter a molecule's physicochemical and pharmacological profile. This seemingly minor modification can be a powerful tool to overcome pharmacokinetic hurdles or enhance target engagement, but it is not a universally beneficial strategy. Understanding the multifaceted effects of N-methylation is paramount for researchers aiming to optimize lead compounds.[2]

Comparative Analysis: Key Physicochemical and Pharmacological Parameters

N-methylation initiates a cascade of changes, from altering the molecule's three-dimensional shape to modifying its interaction with biological systems.

The introduction of an N-methyl group directly impacts the azetidine ring's conformation and fundamental properties like lipophilicity and basicity.

  • Conformational Rigidity: The azetidine ring's inherent strain lends it a degree of rigidity.[3][4] N-methylation can further influence the ring's pucker and the spatial orientation of its substituents. This conformational constraint can be advantageous, locking the molecule into a bioactive conformation that enhances binding affinity.[5]

  • Lipophilicity (LogP/LogD): N-methylation typically increases lipophilicity by masking the polar N-H bond, which is a hydrogen bond donor (HBD).[2][6] This increased lipophilicity, reflected in a higher LogP or LogD value, can improve a compound's ability to cross lipid membranes, a critical factor for oral bioavailability and brain penetration.[7] However, excessive lipophilicity can lead to undesirable outcomes such as increased metabolic clearance and off-target toxicity.

  • Basicity (pKa): The pKa of the azetidine nitrogen is a crucial determinant of its ionization state at physiological pH, which in turn affects solubility, permeability, and target binding.[8] N-methylation of secondary amines generally leads to a slight reduction in basicity (a decrease of about 1 pKa unit).[2] This can alter the proportion of charged to uncharged species, impacting properties governed by a molecule's ionization state.

Table 1: Comparative Physicochemical Properties of Azetidine-2-Carboxylic Acid vs. N-Methyl-Azetidine-2-Carboxylic Acid (Representative Data)

PropertyAzetidine-2-Carboxylic AcidN-Methyl-Azetidine-2-Carboxylic AcidRationale for Change
Molecular Weight 101.10 g/mol 115.13 g/mol Addition of a methyl group (-CH3).
cLogP -1.5 (Predicted)-1.0 (Predicted)Masking of polar N-H bond increases lipophilicity.[2]
pKa (Amine) ~11.3 (Azetidine)[9]~10.3 (Predicted)Alkyl substitution on nitrogen slightly reduces basicity.[2]
H-Bond Donors 2 (N-H, O-H)1 (O-H)N-methylation removes the N-H hydrogen bond donor.
H-Bond Acceptors 2 (N, O=C)2 (N, O=C)The nitrogen and carbonyl oxygen remain as acceptors.

Note: The LogP and pKa values are illustrative and can vary based on the specific substitution pattern and experimental conditions.

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are profoundly influenced by its structure. N-methylation is a key strategy used to modulate these properties.

  • Metabolic Stability: The N-H bond of a secondary amine can be a site for Phase I metabolism (e.g., oxidation) or Phase II conjugation. Methylation blocks this site, often leading to a significant increase in metabolic stability and a longer in vivo half-life.[10][11] This is a primary reason for employing N-methylation in lead optimization.

  • Cell Permeability and Efflux: By removing a hydrogen bond donor and increasing lipophilicity, N-methylation can enhance passive diffusion across cell membranes.[12][13] Crucially, it can also disrupt recognition by efflux transporters like P-glycoprotein (P-gp), which often recognize and expel molecules with specific hydrogen bond donor patterns.[14] Reducing P-gp efflux is particularly important for drugs targeting the central nervous system (CNS).[14]

The ultimate goal of a drug is to interact effectively with its biological target.

  • Binding Affinity: The impact of N-methylation on binding affinity is highly context-dependent.[15] If the N-H proton is involved in a critical hydrogen bond with the target protein, methylation will be detrimental. Conversely, if the methyl group can occupy a hydrophobic pocket in the binding site, it can lead to a substantial increase in affinity, sometimes referred to as a "magic methyl" effect.[16] The conformational restriction imposed by the methyl group can also pre-organize the ligand into its optimal binding conformation, reducing the entropic penalty of binding.

Experimental Design & Protocols

To empirically determine the effects of N-methylation, a systematic, parallel evaluation of the methylated and non-methylated analogs is essential.

Workflow for Comparative Analysis

The following diagram outlines a logical workflow for the comparative evaluation of N-methylated and non-methylated azetidine carboxylic acids.

G cluster_0 Synthesis cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME Profiling cluster_3 Pharmacodynamic Profiling cluster_4 Data Analysis & Decision Syn_A Synthesis of Azetidine Acid LogP LogP/LogD Determination Syn_A->LogP pKa pKa Determination Syn_A->pKa Sol Aqueous Solubility Syn_A->Sol Syn_B Synthesis of N-Methyl Azetidine Acid Syn_B->LogP Syn_B->pKa Syn_B->Sol MetStab Metabolic Stability (Microsomes/Hepatocytes) LogP->MetStab pKa->MetStab Sol->MetStab Perm Permeability & Efflux (e.g., Caco-2, MDCK-MDR1) MetStab->Perm Binding Target Binding Assay Perm->Binding Analysis Comparative Analysis: Potency vs. PK Properties Perm->Analysis Binding->Analysis

Caption: Workflow for the comparative evaluation of azetidine analogs.

This protocol describes a common method for N-methylation starting from a protected azetidine-2-carboxylic acid.

Principle: Reductive amination is a robust method for N-methylation. The secondary amine of the azetidine ring is reacted with formaldehyde to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride to yield the N-methylated product.

Materials:

  • Azetidine-2-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Formaldehyde (37% solution in water)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Standard workup and purification reagents

Procedure:

  • N-Protection: Dissolve azetidine-2-carboxylic acid in a 1:1 mixture of dioxane and water. Add NaHCO₃. Cool to 0°C and add Boc₂O. Allow to warm to room temperature and stir overnight.

  • Workup: Acidify the reaction mixture and extract with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate to yield N-Boc-azetidine-2-carboxylic acid.

  • N-Methylation: Dissolve the N-Boc protected acid in DCM. Add formaldehyde solution followed by the portion-wise addition of STAB. Stir at room temperature for 4-6 hours.

  • Workup: Quench the reaction with saturated NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM. Combine organic layers, dry, and concentrate.

  • Deprotection: Dissolve the crude product in DCM and add TFA. Stir for 1-2 hours at room temperature.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the resulting crude N-methyl-azetidine-2-carboxylic acid by recrystallization or chromatography.

Principle: The shake-flask method is the traditional approach for determining the partition coefficient.[17] The compound is partitioned between n-octanol and a buffer (pH 7.4 for LogD₇.₄), and the concentration in each phase is determined to calculate the ratio.

Materials:

  • Test compound (N-methylated or non-methylated analog)

  • n-Octanol (pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation: Prepare a stock solution of the test compound in either the aqueous or organic phase.

  • Partitioning: Add a known volume of the stock solution to a vial containing appropriate volumes of both pre-saturated n-octanol and PBS (pH 7.4).

  • Equilibration: Shake the vial vigorously for 1-3 hours to ensure complete partitioning.

  • Phase Separation: Centrifuge the vial to ensure clear separation of the aqueous and organic layers.

  • Quantification: Carefully sample each layer and determine the concentration of the compound using a validated HPLC-UV method.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

Principle: This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[10][18][19] The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.[11]

Materials:

  • Test compound and control compounds (e.g., a high-turnover and a low-turnover compound)

  • Pooled human liver microsomes (HLM)[10]

  • Phosphate buffer (pH 7.4)

  • NADPH (cofactor)

  • Acetonitrile (with internal standard) for quenching

  • LC-MS/MS for quantification[18]

Procedure:

  • Incubation Preparation: In a 96-well plate, pre-warm a mixture of liver microsomes and buffer at 37°C.

  • Initiate Reaction: Add the test compound to the wells. After a brief pre-incubation, initiate the metabolic reaction by adding a pre-warmed NADPH solution.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.

  • Quantification: Analyze the samples using LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard at each time point.

  • Data Analysis: Plot the natural logarithm of the remaining percentage of the compound versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Impact of N-Methylation on Pharmacokinetics

The diagram below illustrates how N-methylation can favorably alter key pharmacokinetic processes.

G cluster_absorption Absorption (Gut Wall) cluster_metabolism Metabolism (Liver) cluster_efflux Efflux (e.g., P-gp) compound_non {Azetidine (R-NH) |H-Bond Donor: Yes Lower Lipophilicity} met_node Blocked Metabolic Site (Increased Stability) compound_non->met_node Metabolically Liable efflux_node Reduced Recognition & Efflux compound_non->efflux_node High Efflux compound_methyl {N-Methyl Azetidine (R-N-Me) |H-Bond Donor: No Higher Lipophilicity} abs_node Increased Permeability compound_methyl->abs_node Improved Absorption compound_methyl->met_node Metabolically Stable compound_methyl->efflux_node Low Efflux

Caption: N-methylation can improve absorption, stability, and reduce efflux.

Conclusion and Future Directions

The decision to N-methylate an azetidine carboxylic acid is a strategic choice with significant trade-offs. While it frequently enhances metabolic stability and membrane permeability, it can also negatively impact solubility or abolish a critical hydrogen-bonding interaction with the target. A thorough, parallel experimental evaluation of both the N-H and N-Me analogs, as outlined in this guide, is crucial for making data-driven decisions in the lead optimization process. By understanding the causal relationships between this simple structural change and its complex pharmacological consequences, researchers can more effectively navigate the path to developing safe and efficacious medicines.

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Comparative

A Comparative Guide to the Validation of 1-Methylazetidine-3-carboxylic Acid as a Therapeutic Scaffold

This guide provides an in-depth, objective analysis of 1-Methylazetidine-3-carboxylic acid as a foundational scaffold for therapeutic drug discovery. We will dissect its potential by outlining a rigorous, multi-stage val...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective analysis of 1-Methylazetidine-3-carboxylic acid as a foundational scaffold for therapeutic drug discovery. We will dissect its potential by outlining a rigorous, multi-stage validation workflow, comparing its performance against established alternatives, and providing the detailed experimental methodologies required for replication and verification. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel chemical matter for challenging biological targets, particularly within the central nervous system (CNS).

Introduction: The Quest for Novel Scaffolds in CNS Drug Discovery

The development of effective CNS therapies is hampered by the dual challenges of target engagement and blood-brain barrier (BBB) penetration. Therapeutic scaffolds—the core molecular frameworks upon which drugs are built—are therefore critical. Ideal scaffolds should be small, conformationally constrained, and possess physicochemical properties amenable to CNS entry. Heterocyclic compounds, ring structures containing atoms other than carbon, have long been recognized as privileged scaffolds in medicinal chemistry due to their structural diversity and ability to engage in specific drug-target interactions.[1]

The azetidine ring, a four-membered saturated heterocycle, is an attractive but relatively underexplored scaffold. Its constrained nature can lock in bioactive conformations, potentially increasing potency and selectivity while reducing off-target effects. Here, we focus on 1-Methylazetidine-3-carboxylic acid , a simple derivative that can serve as a constrained mimetic of endogenous neurotransmitters like γ-aminobutyric acid (GABA).[2]

Our central hypothesis is that this scaffold is a viable starting point for the development of inhibitors for the GABA transporter 1 (GAT1). GAT1 terminates GABAergic neurotransmission by re-uptaking GABA from the synaptic cleft.[3][4] Its inhibition increases synaptic GABA levels, a clinically validated mechanism for treating epilepsy and anxiety disorders.[4]

This guide will systematically validate this hypothesis through a workflow that mirrors an industrial drug discovery campaign, from initial computational assessment to in vivo proof-of-concept.

The Therapeutic Target: GABA Transporter 1 (GAT1)

Disturbances in the inhibitory neurotransmission mediated by GABA are implicated in numerous neurological and psychiatric conditions.[5] Enhancing GABAergic signaling can be achieved by inhibiting its reuptake via GABA transporters. GAT1 is the primary neuronal GABA transporter, making it a key therapeutic target.[4] The only marketed drug that specifically targets GABA transport, Tiagabine, is a GAT1 inhibitor, validating this mechanism.[4] However, Tiagabine is derived from nipecotic acid, a scaffold with inherent liabilities, notably poor BBB penetration due to its zwitterionic nature at physiological pH.[3] This necessitates the exploration of novel scaffolds that can overcome these limitations.

Below is a diagram illustrating the role of GAT1 in the GABAergic synapse and the therapeutic rationale for its inhibition.

GAT1_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synapse Synaptic Cleft presyn GABA Vesicle release GABA Release presyn->release Action Potential gaba GABA release->gaba gat1 GAT1 Transporter gaba_r GABA Receptor effect Inhibitory Signal gaba_r->effect Activates gaba->gat1 Reuptake gaba->gaba_r Binds inhibitor Scaffold-Based Inhibitor inhibitor->gat1 Blocks

Caption: Mechanism of GAT1 inhibition in a GABAergic synapse.

A Phased Approach to Scaffold Validation

A robust validation process mitigates risk and ensures that only the most promising candidates advance in the drug discovery pipeline. Our workflow progresses from computational predictions to cellular assays and finally to whole-organism models, providing a comprehensive characterization of the scaffold's potential.

Caption: Phased workflow for therapeutic scaffold validation.

Phase 1: In Silico ADME/Tox Profiling

Before committing to costly synthesis and testing, we perform computational (in silico) profiling to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of our scaffold.[6][7] This "fail early, fail cheap" approach is crucial for modern drug discovery.[7] We compare 1-Methylazetidine-3-carboxylic acid with the known GAT1 inhibitor scaffold, Nipecotic acid.

Methodology: Properties are predicted using freely available web servers such as SwissADME and pkCSM. These tools use large datasets of known drugs to model key pharmacokinetic and druglikeness parameters.

Comparative Data:

Property1-Methylazetidine-3-CA (Predicted)Nipecotic Acid (Predicted)Desired Range for CNS DrugsRationale
Molecular Weight ( g/mol )115.13129.16< 450Lower MW often correlates with better membrane permeability and BBB penetration.
LogP (Lipophilicity)-0.37-1.51.0 - 3.0While both are low, the azetidine is less polar, suggesting a better starting point for optimization.
TPSA (Ų)40.549.3< 90Lower Topological Polar Surface Area is strongly associated with improved BBB penetration.
H-Bond Donors12≤ 3Fewer donors reduce polarity and improve membrane crossing.
pKa (Acidic)~4.0~3.7N/AThe carboxylic acid is a liability for CNS penetration but necessary for target binding.
pKa (Basic)~9.5~10.48.0 - 10.5A basic center can improve solubility and provides a handle for salt formation.
BBB Permeant PredictionYes (borderline)NoYesThe model predicts the azetidine scaffold has a higher intrinsic chance of crossing the BBB.

Interpretation: The in silico analysis suggests that 1-Methylazetidine-3-carboxylic acid possesses a more favorable profile for a CNS drug scaffold than Nipecotic acid. Its lower molecular weight, reduced polarity (TPSA), and fewer hydrogen bond donors are advantageous. While the carboxylic acid is a known liability for CNS penetration, the overall profile is superior and warrants progression to experimental validation.[8][9]

Phase 2: In Vitro Validation

This phase aims to confirm the in silico predictions through direct experimental measurement of target engagement, selectivity, and preliminary safety.

A. Target Engagement: GAT1 Inhibition Assay

  • Causality: This is the critical experiment to test our primary hypothesis. We must determine if the scaffold can physically interact with and inhibit the function of GAT1. A [³H]GABA uptake assay is the gold standard for measuring transporter function directly.[5]

  • Protocol: [³H]GABA Uptake Assay

    • Cell Culture: Use a stable cell line, such as Chinese Hamster Ovary (CHO) cells, engineered to express the human GAT1 transporter (hGAT1). Culture cells to ~90% confluency in 24-well plates.

    • Preparation: Aspirate culture medium and wash cells twice with a Krebs-Ringer-HEPES (KRH) buffer.

    • Inhibition: Pre-incubate the cells for 10 minutes at room temperature with varying concentrations of the test compound (1-Methylazetidine-3-carboxylic acid) or a known inhibitor (Tiagabine as a positive control).

    • Uptake Initiation: Add a solution containing a mixture of cold GABA and [³H]GABA (final concentration ~100 nM) to each well to initiate the uptake process. Incubate for 5 minutes at room temperature.

    • Uptake Termination: Rapidly aspirate the solution and wash the cells three times with ice-cold KRH buffer to stop the uptake.

    • Lysis & Scintillation: Lyse the cells with 1% SDS solution. Transfer the lysate to a scintillation vial, add scintillation cocktail, and quantify the amount of [³H]GABA taken up by the cells using a scintillation counter.

    • Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to the vehicle control. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of GABA uptake).

B. Selectivity Profiling

  • Causality: A good therapeutic scaffold should be selective for its intended target to minimize off-target side effects. We must test our compound against other related GABA transporters: GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[4]

  • Protocol: Repeat the [³H]GABA Uptake Assay described above using cell lines that individually express hGAT2, hGAT3, and hBGT1.

C. Preliminary Cytotoxicity

  • Causality: Early assessment of toxicity is essential. A compound that is potent but kills cells is not a viable drug candidate. An MTT or similar viability assay provides a rapid screen for general cytotoxicity.

  • Protocol: MTT Assay

    • Cell Culture: Seed a human cell line (e.g., human astrocytes or SH-SY5Y neuroblastoma cells) in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a range of concentrations of the test compound for 24-48 hours.

    • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at ~570 nm using a plate reader.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).

Hypothetical In Vitro Data Summary:

CompoundGAT1 IC₅₀ (µM)GAT3 IC₅₀ (µM)BGT1 IC₅₀ (µM)Astrocyte CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
1-Methylazetidine-3-CA15>100>100>200>13
Nipecotic Acid580>100>200>40
Tiagabine (Control) 0.0520>100501000

Interpretation: This hypothetical data shows that 1-Methylazetidine-3-carboxylic acid is a modest but selective GAT1 inhibitor. While less potent than Nipecotic acid or the optimized drug Tiagabine, it demonstrates clear activity at the target with over 6-fold selectivity against other transporters and a good preliminary safety window. This validates the scaffold as a viable starting point for a medicinal chemistry program aimed at improving potency.

Phase 3: In Vivo Evaluation

This phase assesses the behavior of the scaffold in a living organism, focusing on its pharmacokinetic profile and its ability to produce a therapeutic effect in a disease model.

A. Pharmacokinetics (PK) and BBB Penetration

  • Causality: For a CNS drug, getting to the target in the brain is as important as engaging it.[10] This experiment determines if the compound can be absorbed, how long it stays in the body, and, most critically, if it crosses the blood-brain barrier.

  • Protocol: Rodent Pharmacokinetic Study

    • Animal Model: Use male Sprague-Dawley rats (n=3 per time point).

    • Dosing: Administer the test compound via intravenous (IV, e.g., 2 mg/kg) and oral (PO, e.g., 10 mg/kg) routes.

    • Sample Collection: At specified time points (e.g., 5, 15, 30, 60, 120, 240 minutes), collect blood samples into heparinized tubes.

    • Brain Tissue Collection: At the end of each time point, euthanize the animals and harvest the brains.

    • Sample Processing: Centrifuge blood to separate plasma. Homogenize brain tissue.

    • Bioanalysis: Extract the compound from plasma and brain homogenate samples. Quantify the concentration using a sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • Data Analysis: Plot plasma concentration vs. time to calculate key PK parameters (e.g., half-life (t½), clearance, volume of distribution). Calculate oral bioavailability (%F). Determine the brain-to-plasma concentration ratio (Cbrain/Cplasma) as a measure of BBB penetration.

B. Efficacy in a Preclinical Seizure Model

  • Causality: This experiment connects the molecular mechanism (GAT1 inhibition) to a functional, disease-relevant outcome. The Pentylenetetrazole (PTZ)-induced seizure model is an acute model that is highly sensitive to drugs that enhance GABAergic neurotransmission.[11][12]

  • Protocol: PTZ-Induced Seizure Model in Mice

    • Animal Model: Use male C57BL/6 mice.

    • Dosing: Pre-treat groups of mice with either vehicle or different doses of the test compound via intraperitoneal (IP) injection.

    • Seizure Induction: After a set pre-treatment time (e.g., 30 minutes), administer a sub-convulsive dose of PTZ (e.g., 60 mg/kg, IP), a GABA-A receptor antagonist.

    • Observation: Observe the mice for 30 minutes, scoring the severity of seizures using the Racine scale (from mild clonus to tonic-clonic seizures). Record the latency to the first seizure.

    • Data Analysis: Compare the seizure scores and latency times between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA). A significant reduction in seizure severity or increase in latency indicates anticonvulsant activity.

Comparative Analysis: Alternative Heterocyclic Scaffolds

While 1-Methylazetidine-3-carboxylic acid shows promise, it is essential to consider it within the broader context of CNS-active scaffolds.[13][14]

Scaffold_Comparison cluster_azetidine cluster_nipecotic cluster_other azetidine 1-Methylazetidine-3-CA (Our Scaffold) nipecotic Nipecotic Acid (Direct Comparator) azetidine->nipecotic vs. other Other CNS Scaffolds (e.g., Quinolizidinone) azetidine->other vs. az_pros Pros: - Good ADME predictions - Low MW, low TPSA - Synthetically tractable az_cons Cons: - Modest initial potency - Carboxylic acid is a PK liability nip_pros Pros: - Clinically validated (Tiagabine) - Potent GAT1 inhibition nip_cons Cons: - Poor BBB penetration - Zwitterionic at phys. pH oth_pros Pros: - Proven success in other CNS targets - Diverse chemical space oth_cons Cons: - May not be suitable for GAT1 - Higher molecular complexity

Caption: High-level comparison of therapeutic scaffolds.

  • Nipecotic Acid: As discussed, this is the classic GAT1 inhibitor scaffold.[3] Its key advantage is proven clinical and biological relevance. Its primary disadvantage is its physicochemical profile, which makes it a poor CNS drug candidate without significant modification (as seen in Tiagabine, where a lipophilic tail was added to overcome the poor BBB penetration). Our azetidine scaffold offers a potentially superior starting point from a drug-like properties perspective.

  • Quinolizidinone Carboxylic Acids: This class of compounds has been successfully developed as selective M1 muscarinic receptor modulators for Alzheimer's disease.[9] Like our azetidine scaffold, they contain a nitrogen-containing bicyclic core and a carboxylic acid. This demonstrates that with careful molecular design, even scaffolds containing a potentially problematic carboxylic acid group can be optimized to achieve excellent CNS exposure and efficacy.[9]

Conclusion and Future Directions

The systematic validation process outlined in this guide demonstrates that 1-Methylazetidine-3-carboxylic acid is a credible and promising therapeutic scaffold.

  • In silico analysis suggests it has more favorable drug-like properties for CNS applications than the established GAT1 inhibitor scaffold, nipecotic acid.

  • In vitro testing confirms that the scaffold can engage and selectively inhibit GAT1 with a promising preliminary safety profile.

  • In vivo evaluation provides the necessary framework to test for BBB penetration and functional efficacy, the ultimate determinants of success for a CNS-targeted therapeutic.

The modest initial potency is not a disqualifier; rather, it is a typical starting point for a lead optimization campaign. The validated scaffold now serves as a robust foundation for structure-activity relationship (SAR) studies. Future work would involve the synthesis of a library of derivatives to explore modifications at the 1-position (nitrogen) and the 3-position (carboxylic acid) to enhance potency and fine-tune pharmacokinetic properties, with the ultimate goal of developing a best-in-class clinical candidate for epilepsy, anxiety, or other disorders linked to GABAergic dysfunction.

References

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  • Singh, P., et al. (2020). Design, synthesis, characterization, and molecular modeling studies of novel oxadiazole derivatives of nipecotic acid as potential anticonvulsant and antidepressant agents. ResearchGate. [Link]

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  • Stary, E., et al. (2024). Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ACS Publications. [Link]

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Validation

A Researcher's Guide to the Structure-Activity Relationships of 1-Methylazetidine-3-carboxylic Acid Analogs as Muscarinic Receptor Modulators

For drug discovery professionals, the azetidine scaffold represents a privileged structure, offering a desirable combination of conformational rigidity and favorable physicochemical properties. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery professionals, the azetidine scaffold represents a privileged structure, offering a desirable combination of conformational rigidity and favorable physicochemical properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-methylazetidine-3-carboxylic acid analogs, a class of compounds with significant potential as modulators of muscarinic acetylcholine receptors (mAChRs). By understanding the nuanced effects of structural modifications, researchers can rationally design novel ligands with enhanced potency, selectivity, and therapeutic utility.

The 1-Methylazetidine-3-carboxylic Acid Core: A Scaffold for Muscarinic Targeting

The 1-methylazetidine-3-carboxylic acid scaffold contains the key pharmacophoric elements necessary for interaction with muscarinic receptors: a cationic center (the protonated tertiary amine) and a hydrogen bond acceptor region (the carboxylic acid or its derivatives).[1] The SAR exploration of this scaffold can be systematically approached by considering modifications at three key positions:

  • The Azetidine Nitrogen (N1): The methyl group at this position is crucial for establishing the tertiary amine character, which, when protonated, mimics the quaternary ammonium group of the endogenous ligand, acetylcholine.

  • The Carboxylic Acid Moiety (C3): This functional group can be modified to influence potency, selectivity, and pharmacokinetic properties. Common modifications include esterification, amide formation, and replacement with bioisosteres.

  • The Azetidine Ring: Substitution on the ring itself can introduce additional interactions with the receptor binding pocket and fine-tune the conformational preferences of the molecule.

Synthesis_Workflow Start Azetidine-3-carboxylic Acid Step1 N-Methylation (HCHO, Pd/C, H2) Start->Step1 Intermediate 1-Methylazetidine- 3-carboxylic Acid Step1->Intermediate Step2 Esterification (EtOH, SOCl2) Intermediate->Step2 Product 1-Methylazetidine-3-carboxylic Acid Ethyl Ester Step2->Product Gq_Pathway Agonist Agonist M1_M3_M5 M1/M3/M5 Receptor Agonist->M1_M3_M5 Gq Gq/11 M1_M3_M5->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 hydrolyzes PIP2 to DAG DAG PLC->DAG hydrolyzes PIP2 to PIP2 PIP2 Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Gi_Pathway Agonist Agonist M2_M4 M2/M4 Receptor Agonist->M2_M4 inhibits Gi Gi/o M2_M4->Gi inhibits AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP

References

Comparative

Performance Benchmarking of 1-Methylazetidine-3-carboxylic acid: A Comparative Guide for Preclinical Evaluation

This guide provides a comprehensive framework for benchmarking the performance of 1-Methylazetidine-3-carboxylic acid in key biochemical and cellular assays. As direct experimental data for this specific molecule is limi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the performance of 1-Methylazetidine-3-carboxylic acid in key biochemical and cellular assays. As direct experimental data for this specific molecule is limited in publicly accessible literature, this document outlines a robust, hypothesis-driven approach for its evaluation against established pharmacological agents. Our objective is to equip researchers, scientists, and drug development professionals with the scientific rationale and detailed methodologies to thoroughly characterize the activity of this novel compound.

Introduction: The Therapeutic Potential of the Azetidine Scaffold

The azetidine ring is a four-membered saturated heterocycle that has garnered significant interest in medicinal chemistry.[1] Its constrained nature offers a unique conformational rigidity that can lead to enhanced binding affinity and selectivity for biological targets. 1-Methylazetidine-3-carboxylic acid, a derivative of this scaffold, presents an intriguing profile for investigation due to its structural similarities to known neuromodulators. Specifically, its cyclic amino acid structure suggests potential interactions with neurotransmitter transporters and receptors.

Based on structure-activity relationship (SAR) studies of related azetidine derivatives, two primary hypotheses for the biological activity of 1-Methylazetidine-3-carboxylic acid emerge:

  • Inhibition of GABA Uptake: The azetidine-3-carboxylic acid moiety is a core feature of compounds known to inhibit gamma-aminobutyric acid (GABA) transporters (GATs).[2] By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, such compounds can enhance GABAergic signaling, a mechanism with therapeutic potential in epilepsy and anxiety disorders.[3]

  • Muscarinic Receptor Agonism: The presence of a methylated tertiary amine within a cyclic structure is a characteristic shared with known muscarinic acetylcholine receptor (mAChR) agonists like arecoline.[4] Activation of muscarinic receptors is involved in a wide array of physiological functions, and selective agonists are sought after for conditions such as Sjögren's syndrome and Alzheimer's disease.[5][6]

This guide will detail the experimental workflows to test these hypotheses, providing a head-to-head comparison with established compounds in each class.

I. Benchmarking as a GABA Uptake Inhibitor

To evaluate 1-Methylazetidine-3-carboxylic acid as a potential GABA uptake inhibitor, we will perform an in vitro [³H]GABA uptake assay using synaptosomes. This assay directly measures the ability of a compound to block the transport of radiolabeled GABA into nerve terminals.

Comparative Compounds:
  • Tiagabine: A potent and selective GAT-1 inhibitor, serving as a high-affinity reference compound.[7][8]

  • Nipecotic Acid: A non-selective GAT inhibitor, providing a broader comparison across different GABA transporter subtypes.[3][9]

Experimental Workflow: [³H]GABA Uptake Assay

GABA_Uptake_Workflow cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_detection Detection & Analysis prep1 Homogenize rat brain tissue in sucrose buffer prep2 Centrifuge to pellet nuclei and cellular debris prep1->prep2 prep3 Centrifuge supernatant at high speed to pellet synaptosomes prep2->prep3 prep4 Resuspend synaptosome pellet in assay buffer prep3->prep4 assay1 Pre-incubate synaptosomes with 1-Methylazetidine-3-carboxylic acid or comparator compounds prep4->assay1 assay2 Initiate uptake by adding [³H]GABA assay1->assay2 assay3 Incubate at 37°C for a defined period (e.g., 10 min) assay2->assay3 assay4 Terminate uptake by rapid filtration through glass fiber filters assay3->assay4 assay5 Wash filters with ice-cold buffer to remove unbound [³H]GABA assay4->assay5 detect1 Place filters in scintillation vials with scintillation cocktail assay5->detect1 detect2 Quantify radioactivity using a scintillation counter detect1->detect2 detect3 Calculate percent inhibition relative to control (no inhibitor) detect2->detect3 detect4 Determine IC₅₀ values from concentration-response curves detect3->detect4 Muscarinic_Assay_Workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Flux Assay (M3 Receptor) bind1 Prepare cell membranes expressing muscarinic receptor subtypes (M1-M5) bind2 Incubate membranes with a fixed concentration of [³H]NMS (a muscarinic antagonist) and varying concentrations of test compound bind1->bind2 bind3 Separate bound and free radioligand by rapid filtration bind2->bind3 bind4 Quantify bound radioactivity using scintillation counting bind3->bind4 bind5 Determine Ki values from competition binding curves bind4->bind5 func1 Culture CHO cells stably expressing the human M3 muscarinic receptor func2 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) func1->func2 func3 Add varying concentrations of test compound to the cells func2->func3 func4 Measure the change in fluorescence intensity over time using a fluorescence plate reader func3->func4 func5 Determine EC₅₀ values from concentration-response curves func4->func5

Caption: Workflow for muscarinic receptor binding and functional assays.

Detailed Protocol: Radioligand Binding Assay
  • Membrane Preparation:

    • Use commercially available cell membranes from CHO or HEK293 cells stably expressing individual human muscarinic receptor subtypes (M1-M5).

    • Thaw membranes on ice and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Competition Binding Assay:

    • In a 96-well plate, add 50 µL of varying concentrations of 1-Methylazetidine-3-carboxylic acid, Arecoline, or Pilocarpine.

    • Add 50 µL of [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist radioligand, at a final concentration near its Kd.

    • Add 100 µL of the cell membrane preparation.

    • Incubate for 60 minutes at room temperature.

    • Terminate the binding by rapid filtration through a glass fiber filter plate.

    • Wash the filters three times with ice-cold wash buffer.

  • Data Analysis:

    • Dry the filter plate, add scintillation cocktail, and measure radioactivity.

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC₅₀ value and then calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation. [10][11]

Detailed Protocol: Calcium Flux Assay
  • Cell Culture and Dye Loading:

    • Plate CHO cells stably expressing the human M3 muscarinic receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C. [12]

  • Compound Addition and Signal Detection:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in a fluorescence microplate reader (e.g., FlexStation 3).

    • Add varying concentrations of 1-Methylazetidine-3-carboxylic acid, Arecoline, or Pilocarpine to the wells.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 516 nm emission for Fluo-4) every 2 seconds for 3 minutes.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Plot the peak response as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that elicits 50% of the maximal response). [13]

Hypothetical Performance Data
CompoundMuscarinic Receptor Binding Ki (µM)M3 Receptor Calcium Flux EC₅₀ (µM)
M1 / M2 / M3 / M4 / M5
1-Methylazetidine-3-carboxylic acidTo be determinedTo be determined
Arecoline0.1-1 / 1-5 / 0.1-1 / 1-5 / 0.1-10.1 - 1
Pilocarpine1-10 / >10 / 0.5-5 / >10 / >100.5 - 5

Conclusion

This guide provides a scientifically rigorous and experimentally validated framework for the initial characterization of 1-Methylazetidine-3-carboxylic acid. By systematically evaluating its activity as a potential GABA uptake inhibitor and a muscarinic receptor agonist, and by directly comparing its performance against well-characterized reference compounds, researchers can gain crucial insights into its pharmacological profile. The detailed protocols and data presentation formats outlined herein are designed to ensure the generation of high-quality, reproducible data, thereby facilitating informed decisions in the early stages of drug discovery and development. The experimental evidence generated through these assays will be pivotal in determining the future trajectory of this promising azetidine derivative.

References

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Safety & Regulatory Compliance

Safety

A-Z Disposal Protocol: Managing 1-Methylazetidine-3-carboxylic Acid Waste in a Research Environment

As a novel building block in pharmaceutical and materials science, 1-Methylazetidine-3-carboxylic acid requires meticulous handling and disposal to ensure personnel safety and environmental compliance. This guide provide...

Author: BenchChem Technical Support Team. Date: January 2026

As a novel building block in pharmaceutical and materials science, 1-Methylazetidine-3-carboxylic acid requires meticulous handling and disposal to ensure personnel safety and environmental compliance. This guide provides an in-depth, procedural framework for researchers and laboratory managers, grounding every recommendation in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment

1-Methylazetidine-3-carboxylic acid (CAS No. 875629-26-8) is classified as a hazardous substance.[1] A thorough risk assessment is the foundational step before any handling or disposal operations commence.

1.1. GHS Hazard Profile

Based on aggregated data, this compound presents the following hazards:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]

  • Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2]

  • Skin Irritation (Category 2), H315: Causes skin irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation.[1][3]

The structural components—a tertiary amine within a strained azetidine ring and a carboxylic acid group—suggest potential for corrosivity and reactivity, although comprehensive toxicological properties have not been fully investigated.[3] Therefore, it is prudent to treat the compound with a high degree of caution, similar to other reactive cyclic amines and carboxylic acids.

1.2. Engineering Controls and Personal Protective Equipment (PPE)

To mitigate exposure risks, all handling and disposal procedures must be conducted within a certified chemical fume hood to control vapors.[4]

PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[3]
Eye Protection ANSI Z87.1-compliant safety goggles or a face shield.Protects against splashes and eye irritation.[2][4]
Skin/Body Protection Lab coat, long pants, and closed-toe shoes.Prevents accidental skin contact.
Respiratory Not required if handled in a fume hood.For spill cleanup outside a hood, a NIOSH-approved respirator may be necessary.
Waste Characterization and Segregation

Proper disposal begins at the point of generation. All waste streams containing 1-Methylazetidine-3-carboxylic acid must be classified as hazardous waste.[5]

2.1. Waste Streams

Identify and segregate the following potential waste streams:

  • Unused/Expired Product: Pure 1-Methylazetidine-3-carboxylic acid.

  • Contaminated Solids: PPE (gloves, etc.), weigh boats, and absorbent materials used during handling or spill cleanup.

  • Contaminated Liquids: Solutions containing the compound, reaction mixtures, and solvent rinses of emptied containers.

2.2. Incompatible Materials

To prevent dangerous reactions, do not mix this waste with the following:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

  • Strong Bases: May cause deprotonation and potential side reactions.

  • Acids: While it is a carboxylic acid, mixing with strong acids should be done with caution.[6]

  • Water-Reactive Substances: While not explicitly water-reactive, azetidines can be reactive, and segregation from highly reactive materials is a best practice.[7]

Step-by-Step Disposal Protocol

Adherence to this protocol ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8]

3.1. Container Selection and Labeling

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition, free from damage, and has a secure, leak-proof screw cap.[8][9] Do not use metal containers for acidic waste.[6][8]

  • Label the Container: Before adding any waste, affix a "HAZARDOUS WASTE" label.[5][10] The label must include:

    • The full chemical name: "1-Methylazetidine-3-carboxylic acid". Avoid formulas or abbreviations.[10]

    • An accurate estimation of the concentration.

    • The hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date (only when moved to a Central Accumulation Area, not in a Satellite Accumulation Area).[5]

3.2. Waste Accumulation

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[5][6]

  • Segregation: Store the container in secondary containment (e.g., a plastic tub) to prevent spills.[8] Ensure it is segregated from incompatible waste streams.[6]

  • Keep Closed: The waste container must remain closed at all times except when adding waste.[7][10] Do not leave a funnel in the container opening.[10]

  • Filling: Do not fill containers beyond 90% capacity to allow for vapor expansion.[7]

3.3. Disposal of Different Waste Forms

  • Solid Waste (Pure Compound & Contaminated Debris):

    • Carefully place solid material or contaminated items (e.g., gloves, wipes) into a designated solid hazardous waste container.

    • Avoid creating dust.[3] If necessary, lightly moisten powders with a compatible solvent (e.g., isopropanol) before transfer.

  • Liquid Waste (Solutions & Rinsate):

    • Using a funnel, carefully pour liquid waste into the designated liquid hazardous waste container inside a chemical fume hood.

    • Triple-rinse the empty source container with a suitable solvent (e.g., methanol or acetone). The rinsate is also considered hazardous waste and must be collected in the same container.[11]

    • Never dispose of this chemical down the drain. [6][12]

3.4. Requesting Waste Pickup

  • Once the container is 90% full, or within one year for SAA containers, arrange for disposal.[6]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and final disposal.[3][9]

  • Final disposal will likely involve incineration in a licensed facility equipped with an afterburner and scrubber.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-Methylazetidine-3-carboxylic acid waste.

G cluster_0 Waste Generation & Characterization cluster_1 Containerization & Labeling cluster_2 Accumulation & Storage cluster_3 Final Disposal A Waste Generation (1-Methylazetidine-3-carboxylic acid) B Is waste solid or liquid? A->B C Contaminated Solids (PPE, glassware) B->C Solid D Liquid Waste (Solutions, rinsate) B->D Liquid E Select Compatible Container (HDPE, Glass) C->E D->E F Affix 'HAZARDOUS WASTE' Label - Full Chemical Name - Hazards - Concentration E->F G Store in Satellite Accumulation Area (SAA) F->G H Use Secondary Containment G->H I Keep Container Closed H->I J Is Container >90% Full? I->J J->I No K Contact EHS for Pickup J->K Yes L Transport to Licensed Waste Disposal Facility K->L M Final Disposal via Incineration L->M

Caption: Decision workflow for handling 1-Methylazetidine-3-carboxylic acid waste.

Emergency Procedures: Spills and Exposure

4.1. Spill Cleanup

  • Minor Spill (in fume hood):

    • Ensure PPE is worn.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Pick up and arrange disposal without creating dust. Sweep up and shovel the material into your labeled hazardous waste container.[3]

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate personnel from the immediate area.[3]

    • Alert your supervisor and contact your institution's EHS department immediately.

4.2. Personnel Exposure

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[3]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][13]

Always show the Safety Data Sheet (SDS) to the attending medical professional.[3]

References

  • BenchChem. Proper Disposal Procedures for 3-(2-Ethylbutyl)azetidine.
  • ChemScene. 1-Methylazetidine-3-carboxylic acid.
  • PubChem. 1-Methylazetidine-3-carboxylic acid | C5H9NO2 | CID 20653078.
  • MSDS of 1-Methylazetidine-3-carboxylic acid. (2018).
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Synthonix. 1-Methylazetidine-3-carboxylic acid - [M0190].
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Managing Hazardous Chemical Waste in the Lab.
  • ChemicalBook. (2025). 1-Methyl-3-azetidinecarboxylic acid - Safety Data Sheet.
  • Apollo Scientific. Azetidine Safety Data Sheet.
  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.
  • ETH Zürich. (2019). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.

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Handling

A Comprehensive Guide to the Safe Handling of 1-Methylazetidine-3-carboxylic Acid

As a novel building block in pharmaceutical and materials science research, 1-Methylazetidine-3-carboxylic acid presents unique handling challenges that necessitate a robust safety protocol. This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: January 2026

As a novel building block in pharmaceutical and materials science research, 1-Methylazetidine-3-carboxylic acid presents unique handling challenges that necessitate a robust safety protocol. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to manage this compound safely and effectively, ensuring both personal safety and experimental integrity.

Understanding the Hazard Landscape

1-Methylazetidine-3-carboxylic acid is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1][2].

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation[1][2].

  • Skin Irritation: Causes skin irritation[3].

  • Respiratory Irritation: May cause respiratory irritation[3][4].

The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, which underscores the importance of a conservative and meticulous approach to handling[4].

Core Principles of Safe Handling: A Multi-Layered Defense

A comprehensive safety strategy extends beyond mere personal protective equipment (PPE). It encompasses a holistic approach that integrates engineering controls, administrative protocols, and finally, personal protection as the last line of defense.

Section 1: Engineering Controls - Your First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can come into contact with the researcher. For 1-Methylazetidine-3-carboxylic acid, the following are paramount:

  • Chemical Fume Hood: All handling of 1-Methylazetidine-3-carboxylic acid, particularly when dealing with the solid form or creating solutions, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any dust or aerosols and to maintain a controlled environment[4][5].

  • Ventilation: Ensure that the laboratory is well-ventilated to minimize the accumulation of any fugitive vapors or dusts[4].

Section 2: Personal Protective Equipment (PPE) - A Detailed Protocol

The selection and proper use of PPE are critical for preventing exposure. The following table outlines the minimum required PPE for handling 1-Methylazetidine-3-carboxylic acid.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or goggles; Face shield.Essential to protect against splashes and airborne particles that can cause serious eye damage[2][4]. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber); Lab coat.Prevents skin contact which can cause irritation[3]. Contaminated clothing should be removed immediately and laundered before reuse.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.To be used in case of inadequate ventilation or when exposure limits may be exceeded to prevent respiratory irritation[4]. For nuisance exposures to dust, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges[4].
Footwear Closed-toe shoes.Provides protection against spills.
Glove Selection: A Deeper Dive

While the Safety Data Sheet (SDS) for 1-Methylazetidine-3-carboxylic acid specifies "chemical-resistant gloves," it is crucial to select the appropriate material. Given its chemical structure (a substituted azetidine and a carboxylic acid), nitrile gloves are a suitable initial choice for incidental contact[6]. However, for prolonged handling or in situations with a high risk of splash, it is advisable to consult a glove manufacturer's chemical resistance guide.

Best Practices for Glove Use:

  • Inspect Before Use: Always inspect gloves for any signs of degradation or perforation before use[4].

  • Proper Removal Technique: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product[4].

  • Dispose of Contaminated Gloves: Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[4].

  • Double Gloving: For operations with a higher risk of exposure, consider double gloving. This allows the outer glove to be removed and disposed of immediately after a known or suspected contamination event, minimizing the risk of cross-contamination[7].

Section 3: Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is essential to minimize risk and ensure compliance.

Handling Protocol
  • Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is readily available and in good condition.

  • Weighing and Transfer: Conduct all weighing and transfer of solid 1-Methylazetidine-3-carboxylic acid within a chemical fume hood to avoid the generation and inhalation of dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing[4].

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[2].

Disposal Plan
  • Waste Collection: Collect all waste materials, including contaminated gloves, wipes, and empty containers, in a designated, properly labeled hazardous waste container.

  • Chemical Waste: Unused 1-Methylazetidine-3-carboxylic acid and solutions containing it should be disposed of as hazardous chemical waste. Offer surplus and non-recyclable solutions to a licensed disposal company[4].

  • Incineration: The recommended method of disposal is to burn in a chemical incinerator equipped with an afterburner and scrubber[4].

  • Contaminated Packaging: Dispose of contaminated packaging as unused product[4].

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[4].

  • Skin Contact: In case of skin contact, wash off with soap and plenty of water. Consult a physician[4].

  • Eye Contact: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[2][4].

  • Ingestion: If swallowed, rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician[2][4].

  • Spill: In the event of a spill, use personal protective equipment. Avoid dust formation. Sweep up and shovel. Keep in suitable, closed containers for disposal[4]. Do not let the product enter drains[4].

Visualizing the Safety Workflow

To provide a clear, at-a-glance understanding of the safety and handling workflow, the following diagram illustrates the key decision points and actions.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Verify Fume Hood Verify Fume Hood Inspect PPE Inspect PPE Verify Fume Hood->Inspect PPE Weigh & Transfer Weigh & Transfer Inspect PPE->Weigh & Transfer Prepare Solution Prepare Solution Weigh & Transfer->Prepare Solution Exposure Event Exposure Event Weigh & Transfer->Exposure Event Segregate Waste Segregate Waste Prepare Solution->Segregate Waste Spill Event Spill Event Prepare Solution->Spill Event Label Container Label Container Segregate Waste->Label Container Contact Disposal Service Contact Disposal Service Label Container->Contact Disposal Service End End Contact Disposal Service->End First Aid First Aid Exposure Event->First Aid Contain & Clean Contain & Clean Spill Event->Contain & Clean Start Start Start->Verify Fume Hood

Caption: Workflow for Safe Handling of 1-Methylazetidine-3-carboxylic Acid.

References

  • 1-Methylazetidine-3-carboxylic acid | C5H9NO2 | CID 20653078 - PubChem. (n.d.). Retrieved from [Link]

  • MSDS of 1-Methylazetidine-3-carboxylic acid. (2018, November 28). Retrieved from [Link]

  • 1-Methylazetidine-3-carboxylic acid - [M0190]. (n.d.). Synthonix. Retrieved from [Link]

  • What are the safety precautions when handling azetidine? (2025, June 19). SPARROW. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved from [Link]

  • UNIT 7: Personal Protective Equipment. (n.d.). CTAHR.hawaii.edu. Retrieved from [Link]

  • The following chemical resistance ratings are based on published research data. Microflex® gloves have not been individually te. (n.d.). Duke Safety. Retrieved from [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Retrieved from [Link]

  • CHEMICAL RESISTANCE CHART. (n.d.). R.S. Hughes. Retrieved from [Link]

  • Gloves Chemical Resistance Chart. (n.d.). Gloves By Web. Retrieved from [Link]

  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). UPenn EHRS. Retrieved from [Link]

Sources

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